8-(Boc-amino)-2-azaspiro[4.5]decane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-4-6-14(7-5-11)8-9-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYQPWDBUCVPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148805, DTXSID101153396 | |
| Record name | Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-14-4, 1609400-93-2 | |
| Record name | Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-(Boc-amino)-2-azaspiro[4.5]decane: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of 3D Scaffolds in Medicinal Chemistry
In the contemporary landscape of drug discovery, there is a decisive shift away from flat, aromatic molecules towards more three-dimensional, sp³-rich scaffolds. This evolution is driven by the need to engage with complex biological targets, such as protein-protein interfaces and allosteric sites, which often feature intricate and well-defined topographies. Azaspirocycles, spirocyclic frameworks incorporating at least one nitrogen atom, have emerged as a particularly valuable class of building blocks in this context. Their rigid, three-dimensional architecture offers precise conformational control, which can lead to enhanced potency, improved selectivity, and more favorable physicochemical properties[1].
8-(Boc-amino)-2-azaspiro[4.5]decane, a bifunctional scaffold, is a prime example of this molecular class. It combines the structural rigidity of the spirocyclic core with two strategically positioned nitrogen atoms, one of which is protected with a tert-butyloxycarbonyl (Boc) group. This design allows for selective functionalization at either nitrogen, making it a highly versatile intermediate for the synthesis of diverse compound libraries and complex lead candidates. This guide provides a comprehensive overview of its chemical structure, properties, a proposed synthetic strategy, and its applications in the field of drug development.
Chemical Structure and Properties
This compound, also known as tert-butyl (2-azaspiro[4.5]decan-8-yl)carbamate, possesses a unique architecture where a pyrrolidine ring and a cyclohexane ring are joined by a common carbon atom. The amino group on the cyclohexane ring at the 8-position is protected by a Boc group, while the secondary amine in the pyrrolidine ring at the 2-position remains available for further chemical modification.
Core Structure:
Caption: Chemical structure of this compound.
Physicochemical and Predicted Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. It is important to note that while some data is sourced from commercial suppliers, other parameters are predicted based on computational models due to the limited availability of experimentally determined values in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [2] |
| Molecular Weight | 254.37 g/mol | [3] |
| CAS Number | 1341038-05-8 | [4] |
| Appearance | Solid | |
| Boiling Point (Predicted) | 353.6 ± 35.0 °C | [1] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 10.76 ± 0.20 | [1] |
| Storage Temperature | Refrigerator (2-8°C) | [1] |
Note: Predicted values should be used as an estimation and confirmed experimentally.
Synthesis of this compound: A Plausible Synthetic Route
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a theoretical representation and has not been experimentally validated from available literature. It is based on standard procedures for reductive amination and Boc protection[5][6][7].
Step 1: Reductive Amination of 2-Boc-2-azaspiro[4.5]decan-8-one
-
Reaction Setup: To a solution of 2-Boc-2-azaspiro[4.5]decan-8-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by the slow addition of 1M HCl. Basify the mixture with aqueous NaOH solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 8-amino-2-Boc-2-azaspiro[4.5]decane, can be purified by column chromatography on silica gel.
Step 2: Boc Protection of the Primary Amine
-
Reaction Setup: Dissolve the purified 8-amino-2-Boc-2-azaspiro[4.5]decane (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Reagents: Add a base, such as triethylamine or diisopropylethylamine (1.5 equivalents), followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, this compound, can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. The spirocyclic core imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-target interactions. Furthermore, the presence of two distinct nitrogen atoms allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space.
Role as a Bifunctional Scaffold:
Caption: Utility of this compound as a bifunctional scaffold.
While specific examples detailing the use of this compound in patented drug candidates are not prevalent in the public domain, the broader class of azaspiro[4.5]decane derivatives has been explored in various therapeutic areas. For instance, derivatives have been investigated as 5-HT1A receptor ligands, highlighting their potential in neuroscience[8]. The incorporation of this scaffold can lead to improved metabolic stability, enhanced solubility, and reduced lipophilicity compared to their non-spirocyclic counterparts[1].
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a valuable and versatile building block for contemporary drug discovery. Its inherent three-dimensionality and bifunctional nature provide a robust platform for the synthesis of novel and structurally diverse molecules. While detailed experimental data for this specific compound remains somewhat limited in publicly accessible literature, its potential, derived from the broader class of azaspirocycles, is significant. As the demand for molecules with improved drug-like properties continues to grow, scaffolds such as this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]
-
ChemUniverse. This compound [Q02329]. [Link]
-
CAS. CAS Patents. [Link]
-
PubChemLite. Tert-butyl n-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate. [Link]carbamate)
-
National Center for Biotechnology Information. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
PubChemLite. Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate. [Link]
-
National Center for Biotechnology Information. Tert-butyl N-[(4R)-8-azaspiro[4.5]decan-4-YL]carbamate. [Link]
-
National Center for Biotechnology Information. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
-
ResearchGate. Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. [Link]
-
National Center for Biotechnology Information. 2-Azaspiro(4.5)decan-3-one. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Synple Chem. Available Synple Chem Reagent Cartridges. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
-
National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
National Center for Biotechnology Information. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. [Link]https://pubmed.ncbi.nlm.nih.gov/8676348/)
Sources
- 1. 8-AMino-2-Boc-2-azaspiro[4.5]decane CAS#: 1363381-61-6 [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of tert-butyl 2-azaspiro[4.5]dec-8-ylcarbamate
Introduction: The Strategic Value of Spirocyclic Scaffolds
In contemporary drug discovery, the deliberate design of molecules with high three-dimensional (3D) complexity is a paramount strategy for achieving novel pharmacological profiles with enhanced potency and selectivity. Among the molecular architectures that confer such properties, spirocycles—structures containing two rings connected by a single common atom—have emerged as privileged scaffolds. The rigid, well-defined spatial arrangement of substituents offered by the spirocyclic core allows for precise interaction with biological targets.
The 2-azaspiro[4.5]decane framework, featuring a fused pyrrolidine and cyclohexane ring, is a particularly valuable building block. This guide provides an in-depth, field-proven pathway for the synthesis of tert-butyl 2-azaspiro[4.5]dec-8-ylcarbamate , a versatile intermediate for elaborating novel chemical entities. The presented strategy emphasizes robust, scalable reactions and the logical application of orthogonal protecting groups, ensuring high yields and purity.
Retrosynthetic Analysis: A Logic-Driven Approach
A robust synthesis begins with a sound retrosynthetic plan. The target molecule, tert-butyl 2-azaspiro[4.5]dec-8-ylcarbamate, features a secondary amine at the 2-position and a Boc-protected primary amine at the 8-position. The core challenge lies in the selective functionalization of these two distinct nitrogen atoms.
Our strategy hinges on an orthogonal protecting group scheme.[1][2] We disconnect the target molecule at the C8-N and C2-N bonds. The final step is envisioned as the deprotection of a strategically chosen group at the C2 nitrogen. A benzyl (Bn) group is ideal for this role, as it is stable under a wide range of conditions but can be cleanly removed by catalytic hydrogenolysis, a mild method that is orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) group.[3][4] This leads to a fully protected diamine intermediate.
Working backward, the Boc group is installed on the primary amine at C8. This transformation is typically straightforward. The precursor to this step is a C2-benzylated spirocycle with a primary amine at C8. This amine can be generated from a ketone via reductive amination, a highly reliable and efficient C-N bond-forming reaction. This logic identifies our key intermediate: 2-benzyl-2-azaspiro[4.5]decan-8-one . The synthesis of this ketone, therefore, constitutes the foundational phase of our pathway.
Caption: Retrosynthetic disconnection of the target molecule.
Core Synthesis Pathway: From Concept to Execution
The forward synthesis is designed as a robust, four-stage process. Each stage is selected for its reliability, scalability, and the purity of the resulting intermediate, minimizing complex purification challenges.
Stage 1: Synthesis of Key Intermediate 2-benzyl-2-azaspiro[4.5]decan-8-one
The construction of the spirocyclic ketone is the most complex stage, establishing the core architecture. A highly effective method involves a sequential aza-Michael addition and Dieckmann condensation.[5][6][7] This approach builds the functionalized pyrrolidine ring onto a pre-existing cyclohexane core.
-
Ketal Protection: The synthesis commences with 1,4-cyclohexanedione. To differentiate the two carbonyl groups, a selective monoketalization is performed using ethylene glycol to yield 1,4-dioxaspiro[4.5]decan-8-one .[8] This ensures that subsequent reactions occur at the free ketone.
-
Ring Formation: The protected ketone undergoes a reaction with benzylamine and an acrylate derivative (e.g., ethyl acrylate) in a tandem aza-Michael addition/cyclization sequence. This forms the N-benzyl-pyrrolidinone ring fused at the C4 position of the original cyclohexane.
-
Ketal Deprotection & Decarboxylation: The ketal protecting group is removed under acidic conditions to regenerate the ketone at the C8 position. Concurrently, the ester group from the acrylate is hydrolyzed and decarboxylated upon heating, yielding the desired 2-benzyl-2-azaspiro[4.5]decan-8-one .
Stage 2: Reductive Amination of the Ketone
With the key ketone intermediate in hand, the next critical step is the introduction of the nitrogen functionality at the C8 position. Direct reductive amination with ammonia is a powerful and atom-economical method for converting ketones to primary amines.[9][10]
The mechanism involves the initial formation of an imine or enamine intermediate upon reaction of the ketone with ammonia. This intermediate is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is mild, selective for imines over ketones, and does not require strictly anhydrous conditions.
Stage 3: Selective Boc Protection of the Primary Amine
The output of Stage 2 is a diamine containing a tertiary N-benzyl group and a primary C8-amino group. The primary amine is significantly more nucleophilic and sterically accessible than the tertiary amine, allowing for highly selective protection.[11]
The reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine proceeds cleanly at the primary amine. This chemoselectivity is a cornerstone of the synthetic strategy, yielding tert-butyl (2-benzyl-2-azaspiro[4.5]dec-8-yl)carbamate without competing reactions at the C2 nitrogen.
Stage 4: Final Deprotection via Catalytic Hydrogenolysis
The final step is the removal of the N-benzyl protecting group to unmask the secondary amine at the C2 position. Catalytic hydrogenolysis is the method of choice due to its exceptionally mild and clean nature.[3][12][13]
The N-benzyl, N'-Boc protected intermediate is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The reaction cleaves the benzylic C-N bond, liberating the free amine. The only by-product is toluene, which is easily removed during workup and purification. The acid-labile Boc group remains completely intact under these neutral conditions, demonstrating the orthogonality of the protecting group strategy.[1][14]
Caption: The four-stage forward synthesis pathway.
Data Presentation & Protocols
Summary of Synthetic Transformations
| Stage | Transformation | Key Reagents & Conditions | Typical Yield |
| 1 | Spirocyclization | 1) Benzylamine, Ethyl Acrylate; 2) NaOEt (Dieckmann); 3) H₃O⁺, Δ | 60-70% (over 3 steps) |
| 2 | Reductive Amination | NH₃ (as NH₄OAc), NaBH(OAc)₃, Dichloroethane (DCE) | 85-95% |
| 3 | Boc Protection | (Boc)₂O, Et₃N, Dichloromethane (DCM) | >95% |
| 4 | N-Debenzylation | H₂ (1-4 atm), 10% Pd/C, Methanol (MeOH) | >95% |
Experimental Protocols
Protocol for Stage 2: Reductive Amination
-
System Validation: This protocol is designed for robust conversion with minimal side-product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting ketone.
-
Methodology:
-
To a solution of 2-benzyl-2-azaspiro[4.5]decan-8-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add ammonium acetate (5.0 eq).
-
Stir the suspension at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the initial exotherm and rate of reduction.
-
Stir the reaction mixture at room temperature for 12-24 hours until LC-MS analysis indicates complete consumption of the ketone.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude 8-amino-2-benzyl-2-azaspiro[4.5]decane is typically of sufficient purity for the next step, or can be purified by silica gel chromatography if necessary.
-
Protocol for Stage 4: N-Debenzylation
-
System Validation: The endpoint of this reaction is easily monitored by the cessation of hydrogen uptake or by LC-MS. The catalyst's activity is crucial; using a fresh, high-quality 10% Pd/C catalyst is recommended.
-
Methodology:
-
In a suitable hydrogenation vessel, dissolve tert-butyl (2-benzyl-2-azaspiro[4.5]dec-8-yl)carbamate (1.0 eq) in methanol (MeOH, ~0.1 M).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon) when dry.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Pressurize the vessel with H₂ (typically 1-4 atm) and stir the reaction vigorously at room temperature. Causality Note: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface.
-
Monitor the reaction progress. Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude product. The resulting tert-butyl 2-azaspiro[4.5]dec-8-ylcarbamate is often of high purity and may be used directly or further purified by crystallization or chromatography.
-
Conclusion
This guide outlines a logical, robust, and scalable synthetic pathway to tert-butyl 2-azaspiro[4.5]dec-8-ylcarbamate. The strategy's strength lies in its use of reliable, high-yielding reactions and an orthogonal protecting group scheme that allows for the selective and efficient synthesis of the target compound. By understanding the causality behind the choice of reagents and reaction conditions, researchers and drug development professionals can confidently implement and adapt this methodology for the creation of novel spirocyclic molecules with significant potential in medicinal chemistry.
References
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Carballo, R. M., et al. (2010). An Efficient Alkene Aza-Cope-Mannich Cyclization for the Synthesis of 3-Alkyl-1-tosylpyrrolidines. Organic Letters, 12(23), 5334–5337. Available at: [Link]
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. Available at: [Link]
-
Hauser, C. R., & Hudson, Jr., B. E. (1942). The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions, 1, 266-302. Available at: [Link]
- Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Groups. Synthesis, 2007(15), 2365-2386.
- Moumne, R., Lavielle, S., & Karoyan, P. (2006). A General and Efficient Route to Various Substituted Piperidines via aza-Michael Addition Reaction. The Journal of Organic Chemistry, 71(8), 3332-3334.
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Dieckmann Condensation. Available at: [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Badorrey, R., et al. (2006). Aza-Michael reactions in water.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. people.uniurb.it [people.uniurb.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to tert-Butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate (CAS 1341038-05-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate, a key building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document delves into its chemical identity, structural characteristics, and its pivotal role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Physicochemical Properties
tert-Butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate, also known by its synonym 8-(Boc-amino)-2-azaspiro[4.5]decane, is a bifunctional organic molecule featuring a spirocyclic core. The presence of a Boc-protected amine and a secondary amine within the spirocyclic system makes it a versatile intermediate for further chemical elaboration.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 1341038-05-8 |
| IUPAC Name | tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate |
| Synonyms | This compound, tert-Butyl 2-azaspiro[4.5]decan-8-ylcarbamate |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol [1][2] |
| MDL Number | MFCD22033487[1][2] |
| SMILES | CC(C)(C)OC(=O)NC1CCC2(CC1)CCNC2 |
| InChI Key | PGYQPWDBUCVPDF-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | ≥95% to ≥97% | [1][3] |
| Storage Temperature | 2-8°C (Refrigerator), Keep in a dark, dry place | [1][2] |
| Shipping Temperature | Room Temperature | [1] |
| Melting Point | Not available in literature | - |
| Boiling Point | Not available in literature | - |
| Solubility | Not available in literature | - |
Structural Elucidation and Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit characteristic signals for the tert-butyl group as a singlet around 1.4 ppm. The protons on the spirocyclic rings would appear as a series of complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The N-H proton of the carbamate would likely appear as a broad singlet, and the N-H proton of the secondary amine in the spirocycle would also be present.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate would be observed further downfield, typically in the 155 ppm region. The various sp³ hybridized carbons of the spirocyclic rings would resonate in the range of 20-60 ppm.
Mass Spectrometry (Predicted): In an electrospray ionization mass spectrum (ESI-MS), the compound would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ at m/z 255.38.
Synthesis and Reactivity
A definitive, published synthesis protocol for CAS 1341038-05-8 is not currently available. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of spirocycles and the protection of amines. A potential retrosynthetic analysis is outlined below.
Figure 1: Retrosynthetic analysis for CAS 1341038-05-8.
The key reactive sites of this molecule are the secondary amine in the 2-position of the spirocycle and the Boc-protected amine at the 8-position. The Boc group is a stable protecting group under many conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the primary amine. The secondary amine is nucleophilic and can be functionalized through various reactions such as acylation, alkylation, or used in reductive amination. This dual functionality is precisely what makes it a valuable linker component.
Application in Targeted Protein Degradation: PROTACs
The primary application of tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate is as a linker or a building block for linkers in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Sources
The Azaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The azaspiro[4.5]decane scaffold has emerged as a "privileged" structure in medicinal chemistry, prized for its inherent three-dimensionality and synthetic tractability. This rigid, spirocyclic framework offers chemists a unique platform to orient pharmacophoric elements in a precise and conformationally constrained manner, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more traditional, planar heterocyclic systems. This guide provides an in-depth exploration of the azaspiro[4.5]decane core, delving into its synthesis, key therapeutic applications, and the nuanced structure-activity relationships that govern its biological activity. We will examine its successful incorporation into a range of CNS agents, anticancer therapeutics, and modulators of key protein targets, providing detailed experimental protocols and mechanistic insights to empower researchers in their own drug discovery endeavors.
Introduction: The Strategic Advantage of Three-Dimensionality
In the intricate dance of molecular recognition, the three-dimensional shape of a small molecule is paramount. The azaspiro[4.5]decane scaffold, characterized by a shared carbon atom between a five-membered and a six-membered ring, with at least one nitrogen atom incorporated into the framework, provides a significant departure from the flat, aromatic systems that have historically dominated medicinal chemistry. This inherent topographical complexity allows for the precise projection of substituents into three-dimensional space, enabling more effective and selective interactions with the complex binding pockets of biological targets.
The value of such spirocyclic systems lies in their ability to:
-
Enhance Binding Affinity: By pre-organizing pharmacophoric groups in a bioactive conformation, the entropic penalty of binding is reduced.
-
Improve Selectivity: The rigid framework allows for fine-tuning of substituent positioning to favor interaction with a specific target over off-targets.
-
Optimize Physicochemical Properties: The sp³-rich nature of the scaffold can lead to improved solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide will navigate the diverse chemical space occupied by azaspiro[4.5]decane derivatives, highlighting their journey from synthetic curiosities to clinically relevant pharmacophores.
Synthetic Strategies: Constructing the Azaspiro[4.5]decane Core
The construction of the azaspiro[4.5]decane framework can be achieved through a variety of synthetic approaches, ranging from classical cyclization reactions to modern catalytic methods. The choice of strategy is often dictated by the desired substitution pattern and the specific heterocyclic variant being targeted.
One-Pot Multicomponent Reaction for 1-Thia-4-azaspiro[4.5]decan-3-ones
A robust and efficient method for the synthesis of the 1-thia-4-azaspiro[4.5]decane core involves a one-pot, three-component reaction. This approach offers operational simplicity and allows for the rapid generation of a library of analogs.[1][2]
Experimental Protocol:
-
Step 1: Reaction Setup: To a solution of the appropriate ketone (e.g., 4-methylcyclohexanone or cyclohexanone) (1.0 eq) and an aromatic amine (e.g., 4-bromoaniline or 4-fluoroaniline) (1.0 eq) in dry benzene, add mercaptoacetic acid (1.1 eq).
-
Step 2: Cyclization: Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Step 3: Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1-thia-4-azaspiro[4.5]decan-3-one derivative.[1]
Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial for driving the reaction towards the product by removing water, a byproduct of the imine formation and subsequent cyclization. Dry benzene is employed as the solvent to facilitate the azeotropic removal of water. The choice of substituents on the aromatic amine and the ketone allows for the exploration of the structure-activity relationship around the scaffold.
Palladium-Catalyzed Domino Reaction for Diazaspiro[4.5]decanes
For the construction of diazaspiro[4.5]decane scaffolds, particularly those with exocyclic double bonds, a palladium-catalyzed domino reaction offers an elegant and atom-economical approach. This method allows for the formation of multiple carbon-carbon bonds in a single synthetic operation.[3][4]
Experimental Protocol:
-
Step 1: Reactant Preparation: In a reaction vessel, combine the unactivated yne-en-yne substrate (1.0 eq), the desired aryl halide (1.2 eq), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Step 2: Reaction Execution: Add a suitable solvent (e.g., toluene) and a base (e.g., K₂CO₃) (2.0 eq). Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
-
Step 3: Isolation and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the diazaspiro[4.5]decane product.[4]
Causality Behind Experimental Choices: The palladium catalyst is essential for orchestrating the cascade of reactions, which typically involves oxidative addition, carbopalladation, and reductive elimination steps. The phosphine ligand (PPh₃) stabilizes the palladium catalyst and modulates its reactivity. The base is required to neutralize the hydrogen halide generated during the reaction.
Enantioselective Synthesis of 1,8-Diazaspiro[4.5]decanes
Accessing enantiomerically pure azaspiro[4.5]decanes is often critical for understanding their biological activity. One effective strategy involves a Michael addition followed by a reductive cyclization.[5]
Experimental Protocol:
-
Step 1: Michael Addition: React N-protected-4-piperidone with an appropriate Michael acceptor (e.g., an acrylate derivative) in the presence of a base to form the Michael adduct.
-
Step 2: Reductive Amination/Cyclization: Subject the Michael adduct to catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst) under a hydrogen atmosphere. This step reduces the nitro group (if present) to an amine, which then undergoes intramolecular cyclization to form the 1,8-diazaspiro[4.5]decane ring system.
-
Step 3: Deprotection and Purification: Remove the protecting group under appropriate conditions (e.g., acid treatment for a Boc group) and purify the final product by chromatography or crystallization.[5]
Causality Behind Experimental Choices: The use of a chiral auxiliary or a chiral catalyst in the Michael addition step can induce asymmetry, leading to an enantiomerically enriched product. The choice of catalyst for the hydrogenation step is critical for achieving high yields and chemoselectivity.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the azaspiro[4.5]decane scaffold is underscored by its presence in a wide array of bioactive molecules targeting diverse therapeutic areas.
Central Nervous System (CNS) Disorders
Azaspiro[4.5]decane derivatives have shown significant promise in the treatment of various CNS disorders, including anxiety, depression, and neurodegenerative diseases.
A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease.[6]
| Compound | R1 | R2 | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) |
| 17 | CH₃ | =O | 2.3 | 3.1 |
| 18 | C₂H₅ | =O | 4.1 | 25 |
| 29 | CH₃ | =CH₂ | 6.8 | 110 |
| 37 | CH₃ | =NOH | 15 | 230 |
Data synthesized from literature sources.[6]
SAR Insights:
-
Systematic modifications of the parent compound 17 revealed that introducing an ethyl group at the 2-position (18 ) or a methylene group at the 3-position (29 ) led to a preferential affinity for M1 over M2 receptors.[6]
-
The oxime analogue (37 ) also displayed M1 selectivity.[6]
-
The M1 agonist activity was found to reside preferentially in the (-)-isomers of these compounds.[6]
The azaspiro[4.5]decane scaffold has been utilized in the development of ligands for dopamine receptors, which are key targets in the treatment of schizophrenia and Parkinson's disease.
-
Diagram of Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathway.
Sigma-1 Receptor Modulation
Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the sigma-1 receptor, a chaperone protein implicated in a variety of cellular functions and disease states.[7][8][9]
| Compound | Scaffold | Ki (σ1, nM) | Selectivity (σ2/σ1) |
| 5a | 1,4-Dioxa-8-azaspiro[4.5]decane | 5.4 | 30 |
| 8 | 1-Oxa-8-azaspiro[4.5]decane | 0.47 | 44 |
Data synthesized from literature sources.[8][9]
SAR Insights:
-
The introduction of a fluoroethoxybenzyl group on the 1,4-dioxa-8-azaspiro[4.5]decane scaffold resulted in a ligand (5a ) with high affinity and good selectivity for the sigma-1 receptor.[9]
-
Further optimization of the 1-oxa-8-azaspiro[4.5]decane core led to the discovery of compound 8 , which exhibits sub-nanomolar affinity and even greater selectivity.[8]
-
Diagram of Sigma-1 Receptor Signaling
Caption: Sigma-1 Receptor Signaling at the Mitochondria-Associated Membrane (MAM).
Anticancer Activity
The 1-thia-4-azaspiro[4.5]decane scaffold has served as a template for the development of novel anticancer agents. Derivatives have shown promising activity against various cancer cell lines.[1][2][10][11]
| Compound | R Group | HepG-2 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 1 | 4-Bromophenyl | >100 | >100 | >100 |
| Derivative A | Thiazolopyrimidine | 15.2 | 18.5 | 12.8 |
| Derivative B | 1,3,4-Thiadiazole thioglycoside | 8.7 | 11.2 | 9.4 |
Data synthesized from literature sources.[10]
SAR Insights:
-
The core 1-thia-4-azaspiro[4.5]decan-3-one scaffold (1 ) itself shows minimal anticancer activity.[10]
-
Elaboration of the core into more complex heterocyclic systems, such as thiazolopyrimidines (Derivative A ) and 1,3,4-thiadiazole thioglycosides (Derivative B ), leads to a significant increase in cytotoxic potency against hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) cell lines.[10]
Future Perspectives and Conclusion
The azaspiro[4.5]decane scaffold continues to be a fertile ground for drug discovery. Its inherent three-dimensionality provides a distinct advantage in the pursuit of potent and selective modulators of challenging biological targets. Future research in this area will likely focus on:
-
Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective methods for the synthesis of diverse azaspiro[4.5]decane libraries will accelerate the discovery of new bioactive compounds.
-
Exploration of New Therapeutic Areas: While CNS disorders and oncology have been major areas of focus, the application of this scaffold to other diseases, such as inflammatory and infectious diseases, remains a promising avenue.
-
Biased Ligand Design: For G-protein coupled receptor targets, the design of biased agonists or antagonists based on the azaspiro[4.5]decane framework could lead to therapeutics with improved efficacy and reduced side effects.
References
-
Abd-El-Fattah, M. F., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
- CN102070633B. (2012). Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group.
-
Gao, Y., et al. (2024). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
-
Ishikawa, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
-
Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]
-
Nikolaou, S., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
-
Wang, T., et al. (2025). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. [Link]
-
Xie, F., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Xie, F., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]
-
Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. [Link]
- CN110818712A. (2020). 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
-
O'Brien, P., et al. (2006). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 71(21), 8214-8223. [Link]
-
Letavic, M. A., et al. (2010). Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375-6378. [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. Cantera Documentation. [Link]
-
El-Sofany, W. I., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
-
Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]
-
Granor, T. (2020). Create Complex Graphs with GraphViz. YouTube. [Link]
-
Al-Otaibi, M. A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]
-
Brown, D. G. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(9), 4863-4881. [Link]
-
El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]
-
Ahad, A., et al. (2021). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. MDPI. [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
-
CN1075630A. (1993). 8-azaspiro[5][12] decane-7, the preparation method of 9-dione compounds. Google Patents.
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Forte, N., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Semantic Scholar. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]
-
Alvarez-Merz, F., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]
-
Gonzalez-Ramirez, R., et al. (2022). Comparative Study of Synthesis Methods to Prepare New Functionalized Adsorbent Materials Based on MNPs–GO Coupling. MDPI. [Link]
Sources
- 1. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102070633B - Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group - Google Patents [patents.google.com]
- 6. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Cornerstone of Amine Reactivity Control: A Technical Guide to the Boc Protecting Group in Amine Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise modulation of amine reactivity is a daily, critical challenge. Unwanted side reactions, such as acylation, alkylation, or oxidation of highly nucleophilic amino groups, can derail a synthetic pathway, leading to diminished yields and complex purification challenges.[1][2] The strategic use of protecting groups is the bedrock of modern organic synthesis, and among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness, reliability, and versatility.[3]
This in-depth technical guide moves beyond a simple recitation of protocols. It delves into the fundamental principles that make the Boc group an indispensable tool, exploring the causality behind its widespread adoption, the mechanistic underpinnings of its application and removal, and its strategic deployment in complex molecular architectures.
The Rationale for Amine Protection: Why the Boc Group Reigns Supreme
Amines are fundamental building blocks in a vast array of pharmaceuticals and biologically active molecules. However, their inherent nucleophilicity and basicity often render them incompatible with many common synthetic transformations.[4] Temporarily masking the amine functionality is therefore essential.[5] The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Removable selectively and cleanly under mild conditions that do not affect other functional groups.[6]
The Boc group, introduced as a carbamate, fulfills these criteria exceptionally well.[7] It is remarkably stable to most bases, nucleophiles, and reductive conditions (like catalytic hydrogenolysis), making it a highly reliable shield for the amino group.[8][9] Its true elegance, however, lies in its acid-lability—a feature that allows for its swift and efficient removal under conditions orthogonal to many other protecting groups.[8][10]
Comparative Stability of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl)[10][11] | Stable to Base, Hydrogenolysis, Nucleophiles[8][9] |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine)[7][10] | Stable to Acid, Hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C)[7][10] | Stable to Mild Acid and Base |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis[8] | Stable to Acid and Base |
This orthogonality is the cornerstone of complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), where different protecting groups must be removed sequentially without disturbing others.[5][6][12]
The Chemistry of Control: Mechanism-Driven Protocols
A deep understanding of the reaction mechanisms for both the introduction and removal of the Boc group is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
Boc Protection: The Formation of a Carbamate Shield
The most prevalent method for introducing the Boc group utilizes di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[13][14] The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.[8][10]
The leaving group, a tert-butyl carbonate, is unstable and readily decomposes to the strong base tert-butoxide and carbon dioxide, or alternatively, forms tert-butanol and carbon dioxide.[8][10] This decomposition provides a thermodynamic driving force for the reaction.[8]
Caption: Mechanism of N-Boc protection using Boc anhydride.
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[11]
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.05–1.2 equiv). While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP, often used catalytically) can accelerate the reaction, particularly for less nucleophilic amines.[11][14] For amino acids, aqueous sodium hydroxide or sodium bicarbonate is commonly used.[11][14]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours.
-
Workup: Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps, but can be purified by column chromatography on silica gel if necessary.
Self-Validation Note: The successful formation of the Boc-protected amine is confirmed by the disappearance of the starting amine spot on TLC and the appearance of a new, typically less polar, product spot. Mass spectrometry will show the expected mass increase of 100.12 g/mol .
Boc Deprotection: Releasing the Amine
The cleavage of the Boc group is predicated on its lability in the presence of strong acid.[11] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the heterolytic cleavage of the C-O bond to release the highly stable tertiary tert-butyl cation and an unstable carbamic acid intermediate.[4][10] The carbamic acid rapidly decarboxylates, evolving carbon dioxide gas and liberating the free amine.[4][10]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
A critical consideration during deprotection is the fate of the electrophilic tert-butyl cation generated.[11] This cation can alkylate nucleophilic residues within the substrate molecule (e.g., tryptophan or methionine side chains in peptides) or react with other nucleophiles present.[11][15] To prevent these undesired side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic species, such as anisole, thioanisole, or triisopropylsilane (TIS), that readily trap the tert-butyl cation.[11]
-
Dissolution: Dissolve the Boc-protected amine in a suitable solvent, typically dichloromethane (DCM).[11]
-
Acid Addition: Add a strong acid. A common choice is a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[16] Alternatively, a solution of HCl in an organic solvent like methanol, dioxane, or ethyl acetate can be used.[11] If acid-sensitive functional groups are present, add a scavenger (e.g., anisole, 5-10% v/v).
-
Reaction: Stir the mixture at room temperature. The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.[4][10] Deprotection is usually rapid, often completing within 30-60 minutes. Monitor by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. It may be necessary to co-evaporate with a solvent like toluene to azeotropically remove residual TFA.[8] The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt).
-
Neutralization (Optional): If the free amine is required for the next step, the salt can be neutralized by partitioning between an organic solvent and an aqueous basic solution (e.g., saturated NaHCO₃ or a dilute NaOH solution). The organic layer is then dried and concentrated to yield the free amine.
Self-Validation Note: Complete consumption of the starting material is observed by TLC/LC-MS. The evolution of gas (CO₂) provides a clear, real-time indicator of the reaction's progress.[10]
Strategic Implementation in Drug Development
The Boc group is not merely a tactical tool for a single reaction; it is a strategic element in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][17]
-
Peptide Synthesis: In Boc-based solid-phase peptide synthesis (SPPS), the Nα-amino group of each incoming amino acid is temporarily protected with Boc.[16][18] This group is cleaved with TFA at each cycle to allow for the coupling of the next amino acid, while more acid-stable groups are used for side-chain protection.[6][16]
-
Multi-Step Synthesis of APIs: In the synthesis of active pharmaceutical ingredients (APIs), Boc protection allows for the selective modification of other parts of a molecule. For example, it enables harsh reactions like organometallic additions or oxidations to be performed on a substrate containing a sensitive amine.[1][2]
-
Heterocyclic Chemistry: Many nitrogen-containing heterocycles are key pharmacophores. Boc protection can modulate the electronics and reactivity of the nitrogen atom, directing subsequent reactions like lithiation or electrophilic aromatic substitution to specific positions.
Conclusion: An Enduring Legacy in Chemical Synthesis
The tert-butoxycarbonyl group is a testament to the power of strategic chemical design. Its unique combination of stability and controlled lability has made it a cornerstone of modern organic synthesis. For the researcher and drug development professional, mastering the principles and protocols of Boc protection is not just a matter of technical proficiency; it is a fundamental requirement for the efficient and successful construction of complex, life-changing molecules. The ability to predictably shield and unmask one of nature's most important functional groups provides a level of control that continues to accelerate innovation in medicine and materials science.[1][2]
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
-
Dual protection of amino functions involving Boc. Royal Society of Chemistry Publishing. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
The Critical Role of BOC Protecting Groups in Drug Synthesis. Nanjing Chemlin Chemical Co., Ltd. [Link]
-
DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Springer. [Link]
-
An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Publications. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd. [Link]
-
The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
“Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine. [Link]
-
What makes amine protecting groups(Cbz, Boc) chemoselective for amines?. Reddit. [Link]
-
Orthogonal Protection Definition. Fiveable. [Link]
Sources
- 1. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 2. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. biosynth.com [biosynth.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 14. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. chempep.com [chempep.com]
- 17. nbinno.com [nbinno.com]
- 18. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
8-(Boc-amino)-2-azaspiro[4.5]decane molecular weight and formula
An In-Depth Technical Guide to 8-(Boc-amino)-2-azaspiro[4.5]decane: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the development of novel molecular scaffolds that provide three-dimensional diversity is paramount for the discovery of new therapeutics. The 2-azaspiro[4.5]decane framework represents a privileged scaffold, a molecular core that is recurrently found in biologically active compounds. Its rigid, spirocyclic structure allows for precise spatial orientation of functional groups, making it an attractive starting point for designing ligands that can interact with complex biological targets.
This guide focuses on a key derivative of this scaffold: This compound . This molecule is a versatile building block, strategically functionalized for multi-step synthetic campaigns. The presence of a secondary amine within the spirocyclic core and a primary amine at the 8-position, protected by a tert-butoxycarbonyl (Boc) group, offers chemists orthogonal handles for sequential chemical modifications. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile, clean removal under acidic conditions[1][2]. This dual functionality makes this compound an invaluable intermediate in the synthesis of novel drug candidates, including PROTACs (PROteolysis TArgeting Chimeras) and ligands for central nervous system receptors[3][4].
This document serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the molecule's properties, validated synthetic and purification strategies, analytical characterization, and its applications in pharmaceutical research.
Part 1: Physicochemical and Structural Characterization
The fundamental properties of this compound are critical for its handling, reaction setup, and analytical identification. These properties have been compiled from various chemical suppliers and databases.
Core Properties
A summary of the key physicochemical data is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [][6][7][8] |
| Molecular Weight | 254.37 g/mol | [6][8] |
| CAS Number | 1341038-05-8 | [6][7] |
| Synonym | tert-butyl 2-azaspiro[4.5]dec-8-ylcarbamate | |
| Appearance | Solid or Colorless to light green liquid | [8] |
| Storage Conditions | 2-8°C (Refrigerator), protect from light | [8] |
Note on Appearance: The reported physical state varies, which can be attributed to differences in purity or the presence of residual solvents. Highly pure material is typically a solid at room temperature.
Structural Elucidation
The nomenclature, this compound, precisely defines the location of the Boc protecting group on the exocyclic amino function at the 8-position of the spirocyclic core, leaving the secondary amine at the 2-position free for further derivatization. This is a critical distinction from its isomer, tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, where the Boc group protects the cyclic amine.
Caption: Chemical structure of this compound.
Part 2: Synthesis and Purification Strategies
The synthesis of this compound is a multi-step process that requires careful control of reactivity to ensure the selective protection of one of the two amino groups. The general strategy involves the formation of the diamine core followed by a regioselective Boc protection.
Synthetic Rationale and Workflow
The primary challenge in synthesizing this molecule is differentiating the two amine functionalities—a secondary amine within the heterocycle and a primary amine on the cyclohexane ring. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, an attribute that can be exploited for selective protection under carefully controlled reaction conditions. A plausible synthetic route begins with a commercially available ketone precursor.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Selective Boc Protection
This protocol describes a general method for the selective N-protection of the primary amino group of a diamine precursor like 2,8-diazaspiro[4.5]decane. The key to selectivity is the slow addition of the Boc anhydride at a low temperature, which favors reaction at the more accessible primary amine.
Materials:
-
2,8-Diazaspiro[4.5]decane (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the diamine precursor (1.0 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred diamine solution over 30-60 minutes. The slow addition is crucial to minimize di-protection.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the mono-Boc product.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Insights
The crude product will likely contain a mixture of the desired mono-protected product, some di-protected by-product, and unreacted starting material.
-
Flash Column Chromatography: This is the most common method for purification. A silica gel column is typically used with a gradient elution system of ethyl acetate in hexanes, often with a small percentage of triethylamine (~0.5-1%) added to the mobile phase. The amine modifier prevents the product from streaking on the acidic silica gel, leading to better separation.
-
Ion-Exchange Resin: An alternative "catch-and-release" strategy can be highly effective for purifying amines[9]. The crude mixture is passed through a strong cation exchange (SCX) resin. The basic amines (starting material and product) are retained ("caught") on the resin, while neutral impurities (like the di-Boc by-product) are washed away. The desired amine products are then "released" from the resin by washing with a solution of ammonia in methanol. Subsequent separation of the mono- and di-amine can then be achieved via chromatography.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a characteristic large singlet at approximately 1.4 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. Complex multiplets in the aliphatic region (1.5-3.5 ppm) will correspond to the protons of the spirocyclic rings. A broad signal for the N-H proton of the carbamate and the N-H of the secondary amine should also be visible.
-
¹³C NMR: Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm)[10]. The distinct signals for the carbons of the spirocyclic core confirm its structure.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 255.2.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the final compound. A certificate of analysis for a similar compound shows purity determination by GC[8].
Part 4: Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its two nitrogen atoms.
-
Scaffold for 3D Diversity: The rigid, non-planar structure of the azaspiro[4.5]decane core is ideal for orienting substituents into specific vectors of 3D space. This is a highly desirable feature in modern drug design, as it allows for the creation of molecules that can fit into complex protein binding pockets with high specificity, potentially reducing off-target effects.
-
PROTAC Synthesis: The compound is an excellent building block for PROTACs[4]. The free secondary amine at the N2 position can be readily coupled to a linker attached to an E3 ligase ligand. Following this coupling, the Boc group at the 8-position can be removed under acidic conditions to reveal the primary amine, which can then be functionalized or coupled to a ligand for the target protein.
-
Fragment-Based Drug Discovery (FBDD): The azaspirodecane core can serve as a starting fragment in FBDD campaigns. Its derivatives can be screened for weak binding to a protein target, and hits can be elaborated by functionalizing the N2 and N8 positions to improve potency and selectivity.
-
Development of CNS Agents: Spirocyclic scaffolds are frequently found in compounds targeting the central nervous system. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for sigma-1 receptors, which are implicated in various neurological disorders[3]. The structural similarity suggests that this compound could be a valuable precursor for novel CNS-active agents.
Conclusion
This compound is a well-defined and strategically designed chemical building block that provides an efficient entry point into a diverse chemical space. Its combination of a rigid spirocyclic core and orthogonally protected amines makes it a powerful tool for medicinal chemists. By enabling the controlled, stepwise introduction of molecular complexity, it facilitates the synthesis of novel compounds for a range of therapeutic targets, solidifying the role of spirocyclic scaffolds in the future of drug discovery.
References
-
ChemUniverse. This compound. [Link]
-
Liu, Y.-S., et al. (2002). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]
-
PubChem. 8-Azaspiro(4.5)decane. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
Cant, A. A., & Organ, M. G. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC, NIH. [Link]
-
ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis. [Link]
-
MH Chem. (2022). Amine Boc protection-Mechanism and Reaction Setup. [Link]
-
MySkinRecipes. 2-Boc-8-oxo-2-azaspiro[4.5]decane. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
- Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Jiao, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
Kruger, H. G., et al. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[8]arenes derivatives. South African Journal of Chemistry. [Link]
-
Ueda, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. biosynth.com [biosynth.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Novel Azaspiro Compounds
Abstract
The synthesis and characterization of novel azaspiro compounds are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures and potential as bioisosteres for common saturated heterocycles.[1] This guide provides a comprehensive framework for the structural elucidation of these complex molecules using a suite of modern spectroscopic techniques. As a self-validating system, the protocols described herein emphasize the integration of data from multiple sources—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy—to ensure unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals seeking to enhance their expertise in the structural analysis of novel chemical entities.
Introduction: The Structural Significance of Azaspiro Compounds
Azaspirocycles, compounds featuring a spirocyclic system with at least one nitrogen atom, are increasingly prevalent in drug discovery programs.[2] Their rigid, three-dimensional architecture can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, when compared to their non-spirocyclic counterparts.[1] The precise determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of intellectual property. Spectroscopic analysis is the cornerstone of this characterization process, providing a detailed picture of the molecular framework.[3]
This guide will navigate the reader through the logical workflow of spectroscopic data interpretation, from initial molecular formula determination to the fine details of stereochemistry. We will explore the causality behind experimental choices and demonstrate how a multi-faceted spectroscopic approach leads to a robust and defensible structural assignment.
The Integrated Spectroscopic Workflow
The elucidation of a novel azaspiro compound's structure is a puzzle solved by assembling complementary pieces of information from various spectroscopic methods. No single technique provides the complete picture; their synergistic application is key.
Caption: Integrated workflow for the structural elucidation of novel azaspiro compounds.
Mass Spectrometry (MS): The First Clue to the Molecular Identity
High-Resolution Mass Spectrometry (HRMS) is the initial and one of the most critical steps, providing the exact mass of the molecular ion and, consequently, the molecular formula.[4][5]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is commonly used for polar, nitrogen-containing compounds as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.[6]
-
Analysis: Perform the analysis on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[5][7]
-
Data Processing: Utilize the instrument's software to calculate the elemental composition from the accurate mass of the molecular ion peak.
Data Interpretation: Beyond the Molecular Formula
Beyond the molecular formula, the fragmentation patterns observed in the tandem mass spectrum (MS/MS) provide valuable structural information.[8] For azaspiro compounds, characteristic fragmentation pathways often involve cleavages of the rings attached to the spirocenter.[6] The presence of nitrogen can direct fragmentation, leading to specific nitrogen-containing ions.[6][9]
Table 1: Common Fragmentation Patterns in Azaspiro Compounds
| Fragmentation Type | Description |
| Ring Cleavage | Fission of one of the rings attached to the spiro carbon, often initiated by the nitrogen atom. |
| Loss of Substituents | Elimination of functional groups attached to the azaspiro core. |
| Retro-Diels-Alder | If a suitable diene system is present, this concerted reaction can lead to characteristic fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10] A combination of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals in a novel azaspiro compound.[11][12]
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: Provides information about the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and splitting patterns (revealing neighboring protons).[3]
-
¹³C NMR: Shows the number of unique carbon environments. The chemical shifts are indicative of the carbon type (e.g., sp³, sp², sp).[13]
DEPT: Distinguishing Carbon Types
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for identifying the number of hydrogens attached to each carbon.[14][15]
-
DEPT-90: Only shows signals for CH (methine) carbons.[13][16]
-
DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent.[13][16]
By comparing the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively determine the multiplicity of each carbon signal.[16]
Caption: Logic diagram for determining carbon types using DEPT NMR spectra.
2D NMR: Connecting the Atoms
2D NMR experiments reveal correlations between nuclei, allowing for the assembly of the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish spin systems within the molecule.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[18][19]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.[17][20]
Experimental Protocol: A Standard Suite of NMR Experiments
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition of 1D Spectra: Record ¹H and ¹³C{¹H} spectra.
-
Acquisition of DEPT Spectra: Perform DEPT-90 and DEPT-135 experiments.
-
Acquisition of 2D Spectra: Run COSY, HSQC, and HMBC experiments. The parameters for these experiments should be optimized for the specific compound.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Azaspiro Compounds
| Carbon Type | Chemical Shift (ppm) |
| Spiro Quaternary Carbon | 50 - 80 |
| Aliphatic CH, CH₂, CH₃ | 10 - 60 |
| C-N (aliphatic) | 40 - 70 |
| C=C (alkene) | 100 - 150 |
| C=O (amide/ketone) | 160 - 210 |
Note: These are general ranges and can be influenced by substituents and ring strain.
FT-IR and UV-Vis Spectroscopy: Corroborative Evidence
While NMR and MS provide the core structural information, FT-IR and UV-Vis spectroscopy offer valuable confirmatory data.[21][22]
FT-IR Spectroscopy
FT-IR spectroscopy identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[23][24]
Table 3: Key FT-IR Absorptions for Azaspiro Compounds
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (secondary amine/amide) | 3300 - 3500 | Medium, often broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong, sharp |
| C=O Stretch (amide) | 1630 - 1680 | Strong, sharp |
| C=O Stretch (ketone) | 1705 - 1725 | Strong, sharp |
| C-N Stretch | 1000 - 1350 | Medium to weak |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of chromophores and conjugated systems.[24][25] The presence of aromatic rings or conjugated double bonds within the azaspiro structure will give rise to characteristic absorptions.
Case Study: Integrated Data Interpretation
To illustrate the process, consider a hypothetical novel azaspiro compound. By systematically analyzing the data from each spectroscopic technique, we can piece together its structure.
-
HRMS: Provides the molecular formula, C₁₂H₁₅NO₂.
-
FT-IR: Shows a strong absorption at 1680 cm⁻¹ (amide C=O) and 3350 cm⁻¹ (N-H).
-
¹³C NMR & DEPT: Reveal 12 carbon signals, including one quaternary carbon, five CH, four CH₂, and two CH₃ groups.
-
¹H NMR: Shows signals consistent with the carbon multiplicities and integrations.
-
COSY: Establishes several distinct spin systems.
-
HSQC: Correlates each proton signal to its directly attached carbon.
-
HMBC: Connects the spin systems through long-range correlations, crucially identifying the connectivity around the spiro carbon and the amide group.
By integrating these data points, a single, unambiguous structure can be proposed.
Conclusion: A Robust Framework for Structural Elucidation
The structural characterization of novel azaspiro compounds requires a methodical and integrated approach to spectroscopic data interpretation. This guide has outlined a field-proven workflow that leverages the strengths of HRMS, a full suite of NMR experiments, and confirmatory FT-IR and UV-Vis data. By adhering to these principles of causality and self-validation, researchers can confidently and accurately determine the structures of these complex and medicinally important molecules, thereby accelerating the drug discovery and development process.
References
-
O'Callaghan, J., & James, K. J. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Rapid Communications in Mass Spectrometry, 17(24), 2731–2741. [Link]
-
Feinstein, K. (1996). Guide to Spectroscopic Identification of Organic Compounds. CRC Press. [Link]
-
StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]
-
Le, T. T., et al. (2002). Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracid analogs. Rapid Communications in Mass Spectrometry, 16(24), 2306–2316. [Link]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chemical Reviews, 114(17), 8257–8322. [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
Patel, H., et al. (2019). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[7][21] HEPTANECARBOXYLATE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 10(7), 3345-3351. [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. [Link]
-
Chemistry LibreTexts. (2017). 12.03 Carbon-13 DEPT NMR Spectroscopy. [Link]
-
Pérez-Gómez, R., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Organic Letters, 24(12), 2266–2271. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Ioffe, I. N., et al. (2013). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 51(10), 651–658. [Link]
-
Galavskyy, S., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
-
SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-.... [Link]
-
In-Pharma Technologist. (n.d.). Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]
-
PMC. (2023). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Reddit. (2023). Resources on how to interpret spectroscopy structures?. [Link]
-
LCGC International. (2024). HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories. [Link]
-
PMC. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. [Link]
-
ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
-
Honeyman Laboratories. (n.d.). FTIR and UV-Vis Spectroscopy. Retrieved from [Link]
-
Rocky Mountain Labs. (2023). Difference between FTIR And UV-Vis. [Link]
-
ResearchGate. (2025). The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. [Link]
-
MDPI. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. [Link]
-
ResearchGate. (2013). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]
-
ResearchGate. (2017). Theoretical NMR correlations based Structure Discussion. [Link]
-
ResearchGate. (2015). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach. [Link]
-
NIH. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5.... Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ACS Publications. (2026). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. [Link]
-
JACS. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]
-
National MagLab. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. Retrieved from [Link]
-
ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved from [Link]
-
AZoLifeSciences. (2021). NMR Spectroscopy: An Overview. [Link]
-
Bioanalysis Zone. (2019). High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities. [Link]
-
Technology Networks. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]-purification-356678)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vce.studypulse.au [vce.studypulse.au]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. azolifesciences.com [azolifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 16. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. nmr.oxinst.com [nmr.oxinst.com]
- 21. routledge.com [routledge.com]
- 22. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 23. youtube.com [youtube.com]
- 24. rockymountainlabs.com [rockymountainlabs.com]
- 25. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]
The Spirocyclic Revolution: A Technical Guide to Unlocking Novel Chemical Space in Drug Discovery
Foreword: Beyond Flatland - The Imperative for Three-Dimensionality
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic scaffolds. While this "flatland" approach has yielded numerous successful therapeutics, it has also led to challenges in achieving high target selectivity, overcoming metabolic liabilities, and exploring the full potential of complex biological targets. The increasing demand for novel chemical entities with improved pharmacological profiles has catalyzed a shift towards greater three-dimensionality in drug design. At the forefront of this evolution are spirocyclic building blocks – rigid, three-dimensional motifs that offer a powerful toolkit for navigating the intricacies of chemical space. This guide provides an in-depth exploration of the discovery, synthesis, and strategic application of spirocyclic compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to harness their transformative potential.
The Genesis of a New Dimension: Discovery and Inherent Advantages of Spirocyclic Scaffolds
Spirocycles are unique bicyclic systems where two rings are connected by a single, shared carbon atom, known as the spiro atom. This structural feature imparts a distinct three-dimensional geometry, a stark contrast to the planar nature of many traditional aromatic and heteroaromatic scaffolds.[1][2] The concept of utilizing spirocyclic systems in drug discovery is not new, with early examples dating back several decades.[2] However, a confluence of factors, including a deeper understanding of their conformational benefits and the development of more efficient synthetic methodologies, has led to a recent surge in their application.[3][4][5]
The inherent rigidity and defined spatial orientation of substituents are key advantages of spirocyclic scaffolds.[4] This pre-organization of functional groups can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced potency and selectivity.[6] Furthermore, the introduction of sp³-rich spirocyclic cores can significantly improve the physicochemical properties of drug candidates.[3][7]
A Paradigm Shift in Physicochemical Properties
The incorporation of spirocyclic motifs has been demonstrated to favorably modulate a range of critical drug-like properties:
-
Solubility: The increased sp³ character and non-planar nature of spirocycles can disrupt crystal lattice packing and improve solvation, leading to enhanced aqueous solubility.[7]
-
Lipophilicity (LogP/LogD): Strategic replacement of flat aromatic rings with saturated spirocyclic systems can effectively reduce lipophilicity, a key factor in mitigating off-target effects and improving pharmacokinetic profiles.[7]
-
Metabolic Stability: The quaternary spirocenter and the inherent strain of some spirocyclic systems can block sites of metabolic attack, leading to increased resistance to enzymatic degradation and improved metabolic stability.[8]
Conformational Rigidity: A Key to Unlocking Potency and Selectivity
The constrained nature of spirocyclic systems limits the number of accessible conformations, effectively "locking" the molecule into a more defined three-dimensional shape.[2][9] This conformational restriction can be a powerful tool in drug design, allowing for the precise positioning of pharmacophoric elements to optimize interactions with a target's binding site. This can lead to significant improvements in both potency and selectivity, as off-target interactions are minimized.[7]
Navigating the Synthetic Maze: Key Strategies for Constructing Spirocyclic Cores
Historically, the synthesis of spirocyclic compounds was often perceived as challenging due to the steric hindrance associated with the creation of a quaternary carbon center.[10] However, the relentless pace of innovation in synthetic organic chemistry has yielded a diverse arsenal of methodologies for the efficient construction of these valuable scaffolds.
Foundational Synthetic Approaches
Several core strategies have emerged as reliable methods for spirocycle synthesis:
-
Intramolecular Cyclization: This is a widely employed strategy where a pre-formed ring serves as a template for the formation of the second ring through an intramolecular reaction. Common tactics include intramolecular alkylation, aldol condensation, and ring-closing metathesis.
-
Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions are powerful tools for the stereocontrolled synthesis of complex spirocyclic systems. These reactions often proceed with high efficiency and can generate multiple stereocenters in a single step.
-
Rearrangement Reactions: Pinacol-type rearrangements and other molecular reorganizations can be harnessed to construct spirocyclic frameworks from readily available starting materials.
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single pot, and several MCRs have been developed for the synthesis of diverse spirocyclic libraries.
Below is a generalized workflow for the synthesis of a spirocyclic compound via an intramolecular cyclization approach.
Caption: Generalized workflow for intramolecular spirocyclization.
In the Trenches: A Practical Guide to the Synthesis of a Spiro[3.3]heptane Building Block
To provide a tangible, field-proven example, this section details a representative, multi-step synthesis of a functionalized spiro[3.3]heptane, a scaffold that has garnered significant interest as a bioisostere for a benzene ring.[11]
Synthesis of Spiro[3.3]heptane-2-carboxylic acid
This protocol outlines the synthesis of spiro[3.3]heptane-2-carboxylic acid, a versatile intermediate for further elaboration.
Experimental Protocol:
Step 1: Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate
-
To a stirred solution of diethyl 1,1-cyclobutanedicarboxylate (1 equivalent) in anhydrous ethanol, add a solution of sodium ethoxide (2.1 equivalents) in ethanol at room temperature under an inert atmosphere.
-
Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Step 2: Hydrolysis and Decarboxylation to Spiro[3.3]heptane-2-carboxylic acid
-
To a solution of diethyl spiro[3.3]heptane-2,6-dicarboxylate (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (4 equivalents).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Thermally decarboxylate the crude spiro[3.3]heptane-2,6-dicarboxylic acid by heating it neat at a temperature of 220 °C for approximately 30 minutes, or until the evolution of carbon dioxide ceases.[12]
-
Cool the resulting oil to afford spiro[3.3]heptane-2-carboxylic acid, which can be further purified by distillation or crystallization if necessary.[12]
Self-Validating System & Causality: The success of the initial cyclization is dependent on the efficient formation of the enolate of diethyl 1,1-cyclobutanedicarboxylate, hence the use of a strong base like sodium ethoxide. The subsequent hydrolysis under basic conditions followed by acidification protonates the carboxylate groups, and the final thermal decarboxylation is a classic method for removing one of the carboxylic acid groups from a malonic ester derivative.
Characterization and Conformational Analysis
The structural integrity and conformational preferences of the synthesized spirocyclic compounds must be rigorously established.
3.2.1. Spectroscopic and Crystallographic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon framework and the connectivity of the synthesized spirocycle.[13] The chemical shifts and coupling constants provide valuable information about the electronic environment and dihedral angles within the molecule. For more detailed conformational analysis, two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space interactions between protons, providing crucial distance constraints that help to define the three-dimensional structure in solution.[14][15][16]
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise conformation of the spirocyclic system.[17][18][19] This technique is the gold standard for structural elucidation.[17]
Interpreting Conformational Data: The rigidity of the spiro[3.3]heptane core significantly limits its conformational freedom. In the ¹H NMR spectrum, this rigidity often leads to well-resolved signals with distinct coupling patterns. The observation of specific NOE correlations between protons on the two rings can confirm the spirocyclic nature and provide insights into the preferred puckering of the cyclobutane rings. In the X-ray crystal structure, the planarity or puckering of the rings and the bond angles around the spirocenter can be precisely measured, providing a definitive picture of the molecule's conformation in the solid state.
The Spirocyclic Advantage in Action: Case Studies in Drug Development
The theoretical benefits of spirocyclic scaffolds are compellingly validated by their successful application in numerous drug discovery programs.
Enhancing Pharmacokinetic Properties
A notable example is the development of Polo-like kinase 4 (PLK4) inhibitors. The replacement of a planar, metabolically labile moiety in a lead compound with a spiro-cyclopropane resulted in a significant improvement in metabolic stability and oral bioavailability, ultimately leading to a clinical candidate.[6]
| Property | Planar Precursor | Spirocyclic Analog |
| Metabolic Stability (t½ in human liver microsomes) | Low | High |
| Aqueous Solubility | Moderate | Improved |
| Oral Bioavailability | Low | Significantly Increased |
| Table 1: Comparative Physicochemical and Pharmacokinetic Properties of a PLK4 Inhibitor and its Spirocyclic Analog. [6] |
Improving Potency and Selectivity
In the development of inhibitors for the melanin-concentrating hormone receptor 1 (MCHR1), the substitution of a flexible morpholine ring with a rigid azaspirocycle led to a substantial increase in both potency and selectivity against the hERG channel, a critical anti-target in drug discovery.[7]
The following diagram illustrates the impact of spirocyclization on target binding and selectivity.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. mkuniversity.ac.in [mkuniversity.ac.in]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 8-(Boc-amino)-2-azaspiro[4.5]decane
This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 8-(Boc-amino)-2-azaspiro[4.5]decane (CAS No. 1341038-05-8), a key building block in modern medicinal chemistry. Adherence to these guidelines is critical for ensuring personnel safety, maintaining sample integrity, and promoting a secure laboratory environment.
Executive Summary: Understanding the Compound and Its Risks
This compound, also known as tert-butyl (2-azaspiro[4.5]decan-8-yl)carbamate, is a spirocyclic diamine derivative. The presence of the Boc (tert-butyloxycarbonyl) protecting group and the spirocyclic core makes it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery. However, like many amine-containing compounds, it possesses specific hazards that necessitate rigorous safety protocols.
Based on available safety data, this compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may lead to respiratory irritation.[1] This guide synthesizes data from safety data sheets (SDS) and general chemical safety principles to provide a self-validating system for its safe use.
Hazard Identification and Classification
A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for this assessment.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318 / H319: Causes serious eye damage / Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Danger or Warning[1]
Pictograms:
-
Corrosion (for H318): Indicates the potential for serious eye damage.
-
Exclamation Mark (for H302, H315, H319, H335): Indicates acute toxicity, skin and eye irritation, and respiratory tract irritation.
Chemical & Physical Properties
Understanding the physical properties of a compound is crucial for predicting its behavior during handling and storage.
| Property | Value | Source |
| CAS Number | 1341038-05-8 | [2] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [2][] |
| Molecular Weight | 254.37 g/mol | [4] |
| Physical Form | Solid | |
| Appearance | Colorless to light green solid or liquid | [4] |
| Purity | Typically ≥95% | [] |
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative controls, and personal protective equipment is essential to minimize exposure.
Engineering Controls
The primary line of defense is to handle the compound in a controlled environment.
-
Fume Hood: Always handle this compound inside a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[1][5] This is the most critical step in mitigating respiratory irritation (H335).
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1]
-
Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling the compound.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][6] | Protects against splashes and dust, preventing serious eye damage (H318/H319). |
| Hand Protection | Nitrile or neoprene gloves.[7] | Provides a barrier against skin contact, preventing irritation (H315). Gloves must be inspected before use and changed immediately if contaminated. |
| Skin/Body Protection | A lab coat must be worn and fully buttoned.[7] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not typically required if handled in a fume hood. If aerosols or dust may be generated outside a hood, a NIOSH-approved respirator is necessary.[6] | Prevents respiratory tract irritation (H335). |
Step-by-Step Handling Workflow
The following workflow provides a logical sequence for safely handling the compound from receipt to use.
Caption: Standard workflow for handling this compound.
Storage Requirements
Proper storage is vital for maintaining the chemical's integrity and preventing accidents.
-
Temperature: Store in a refrigerator at approximately 4°C.[4] Some suppliers recommend storage at 2-8°C.[8]
-
Atmosphere: Keep the container tightly closed and sealed in a dry, well-ventilated place.[6][9]
-
Light: Protect from light.[4]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[6][7] The amine functional groups can react exothermically with these materials.
-
Security: For accountability and safety, it is recommended to store the compound in a locked cabinet or area with controlled access.[1]
Accidental Release and Emergency Procedures
Immediate and correct response to an accident can significantly mitigate harm.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent further leakage or spillage. Do not let the product enter drains.[1]
-
Absorb: For a small spill, use an inert absorbent material like vermiculite, sand, or diatomite.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol) followed by soap and water.[1]
First Aid Measures
The following diagram outlines the decision-making process for potential exposures.
Caption: Emergency first aid response flowchart for exposure incidents.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing and wash the affected skin area thoroughly with plenty of soap and water.[1] If irritation persists, call a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Waste Disposal
All chemical waste must be handled as hazardous.
-
Containers: Dispose of the compound and any contaminated materials (e.g., absorbent pads, gloves, glassware) in a designated, clearly labeled hazardous waste container.
-
Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations.[1] Do not dispose of down the drain.[10]
Conclusion
This compound is a valuable synthetic intermediate, but its handling demands respect for its inherent hazards. By integrating the engineering controls, personal protective equipment, and procedural workflows detailed in this guide, researchers can significantly minimize risks. A proactive safety culture, grounded in a thorough understanding of the compound's properties and potential dangers, is paramount to ensuring a safe and productive research environment.
References
-
8-Azaspiro(4.5)decane. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. [Link]
-
Safety Data Sheet: tert-Butyl carbamate. (2023). Fisher Scientific. [Link]
-
Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill, Laboratory Safety Manual. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6 [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 8-(Boc-amino)-2-azaspiro[4.5]decane in Modern Drug Discovery
Prepared by: Senior Application Scientist, Advanced Scaffolds Division
Introduction: The Value of 3D Scaffolds in Medicinal Chemistry
In an era of drug discovery dominated by the pursuit of novel chemical matter with improved pharmacological profiles, the limitations of flat, aromatic-rich molecules have become increasingly apparent. Three-dimensional (3D) scaffolds are now at the forefront of library design, offering a path to escape "flatland" and explore new, unoccupied regions of chemical space. Spirocyclic systems, which feature two rings connected by a single tetrahedral carbon atom, are particularly valuable. This rigid, well-defined geometry orients substituents in precise vectors, enabling exquisite control over interactions with biological targets and often leading to enhanced potency, selectivity, and metabolic stability.
Among these privileged structures, the 2,8-diazaspiro[4.5]decane core has emerged as a highly versatile building block. Its diamine structure provides two distinct points for chemical modification, allowing for the rapid generation of diverse compound libraries. This guide focuses specifically on 8-(Boc-amino)-2-azaspiro[4.5]decane , a pre-functionalized scaffold designed for efficient and strategic elaboration in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the 8-amino position provides orthogonal handles for selective chemistry, making it an ideal starting point for systematic structure-activity relationship (SAR) studies.
Physicochemical Profile: this compound
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. The key characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl (2-azaspiro[4.5]decan-8-yl)carbamate | N/A |
| CAS Number | 1341038-05-8 | |
| Molecular Formula | C₁₄H₂₆N₂O₂ | |
| Molecular Weight | 254.37 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | 2-8°C, protect from light | |
| pKa (Predicted) | 10.76 ± 0.20 | |
| Boiling Point (Predicted) | 353.6 ± 35.0 °C |
Strategic Advantages in Drug Discovery
The utility of this compound is not merely theoretical; it is a direct result of its inherent structural features that address common challenges in medicinal chemistry.
-
Vectorial Diversity: The spirocyclic core projects the substituents from the C8-amine and N2-amine in distinct, non-planar vectors. This allows for the systematic exploration of a target's binding pocket in three dimensions, a critical factor for developing highly selective ligands.
-
Orthogonal Handles for Synthesis: The Boc-protected primary amine at C8 and the free secondary amine at N2 are chemically distinct. This orthogonality is the cornerstone of its utility, allowing chemists to selectively functionalize one position while the other remains protected, and vice-versa. This enables the controlled synthesis of complex molecules without resorting to cumbersome protection/deprotection sequences.
-
Access to Novel Chemical Space: The rigid, saturated nature of the scaffold moves away from the often-overused flat aromatic rings, increasing the fraction of sp³ carbons (Fsp³). A higher Fsp³ count is frequently correlated with improved solubility, reduced promiscuity, and better clinical success rates.
-
Proven Bioactivity of the Core Scaffold: Derivatives of the closely related azaspiro[4.5]decane scaffold have demonstrated a wide range of biological activities, including M1 muscarinic agonism for Alzheimer's treatment, alpha-adrenergic blockade for hypertension, and inhibition of the mitochondrial permeability transition pore for cardioprotection. This precedent strongly suggests that libraries built upon this core are likely to yield biologically active compounds.
Synthetic Workflow & Key Protocols
The primary utility of this compound is as a versatile starting point for library synthesis. The general workflow involves sequential or parallel functionalization of the two nitrogen atoms.
Caption: Orthogonal synthetic pathways using the scaffold.
Protocol 1: Boc Deprotection of the C8-Amine
The removal of the Boc group is the gateway to functionalizing the primary amine. Acid-catalyzed cleavage is the most common and efficient method. The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.
Causality Behind Reagent Choice:
-
TFA in DCM (Trifluoroacetic Acid in Dichloromethane): This is a very common and robust method. TFA is a strong acid that cleaves the Boc group rapidly at room temperature. DCM is a good solvent for a wide range of organic molecules.
-
HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is another standard procedure that is often effective and can sometimes offer different selectivity compared to TFA. Using HCl provides the final product as a hydrochloride salt, which can be advantageous for purification and stability.
Potential Pitfall: The liberated tert-butyl cation is an electrophile and can alkylate nucleophilic residues on the substrate, such as electron-rich aromatic rings or thiols. If such functionalities are present, the addition of a scavenger like anisole or triethylsilane (TES) is highly recommended to trap the cation.
Step-by-Step Methodology (TFA/DCM):
-
Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a small amount of DCM.
-
Neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like diisopropylethylamine (DIPEA) until the pH is basic (~8-9).
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,8-diamino-2-azaspiro[4.5]decane.
-
-
Purification: The crude product can be used directly in the next step or purified by column chromatography if necessary.
Protocol 2: Derivatization via Reductive Amination (N2 or C8 Position)
Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of library synthesis. It involves the reaction of the free amine with a ketone or aldehyde to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Reagent Choice:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is milder and more selective than other hydride reagents like sodium cyanoborohydride (NaBH₃CN), and the reaction can be performed in a single pot without the need to isolate the imine intermediate. It is also less sensitive to the mildly acidic conditions that favor imine formation.
Step-by-Step Methodology:
-
Setup: To a solution of the amine (the product from Protocol 1 for C8 derivatization, or the starting material for N2 derivatization, 1.0 equiv) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add the desired aldehyde or ketone (1.1 equiv).
-
Imine Formation: Add acetic acid (0.1-1.0 equiv) to catalyze the formation of the imine. Let the mixture stir at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise to the reaction mixture. Be mindful of potential gas evolution.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting secondary or tertiary amine product by flash column chromatography.
Caption: Experimental workflow for library generation.
Protocol 3: Derivatization via Amide Coupling (N2 or C8 Position)
Amide bond formation is arguably the most common reaction in medicinal chemistry. Standard peptide coupling reagents can be used to react the free amine with a carboxylic acid.
Causality Behind Reagent Choice:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt are highly efficient and minimize racemization if chiral carboxylic acids are used.
-
Base: A non-nucleophilic organic base such as DIPEA or triethylamine (TEA) is required to neutralize the acid and facilitate the reaction.
Step-by-Step Methodology:
-
Activation: In a separate flask, dissolve the carboxylic acid (1.1 equiv), HATU (1.1 equiv), and a non-nucleophilic base like DIPEA (2.0-3.0 equiv) in an anhydrous aprotic solvent like dimethylformamide (DMF). Stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Coupling: Add the amine-containing scaffold (1.0 equiv), dissolved in a minimal amount of DMF, to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting amide by flash column chromatography or preparative HPLC.
Conclusion
This compound is more than just a chemical building block; it is a strategic tool for navigating the complexities of modern drug discovery. Its pre-functionalized, orthogonal design allows for the efficient and controlled synthesis of diverse libraries of 3D molecules. By providing a rigid core that projects functionality into distinct vectors, it enables researchers to conduct sophisticated SAR studies aimed at optimizing potency, selectivity, and ADME properties. The protocols outlined herein provide a robust foundation for leveraging this scaffold to its full potential, accelerating the discovery of next-generation therapeutics.
References
- Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Le, P. V., Nikolakopoulos, G., de Almeida Leone, P., White, R. H., & Quinn, R. J. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug
Application Notes and Protocols for Amide Coupling with 8-(Boc-amino)-2-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold and the Nuances of Amide Coupling
The 2-azaspiro[4.5]decane moiety is a privileged scaffold in modern medicinal chemistry, imparting valuable three-dimensional character to drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic properties. The specific substrate, 8-(Boc-amino)-2-azaspiro[4.5]decane, offers a versatile building block where the secondary amine of the azaspirocycle serves as a key handle for derivatization via amide bond formation. This allows for the exploration of chemical space around this rigid core, a common strategy in the optimization of lead compounds.
Amide bond formation is one of the most fundamental and frequently employed reactions in drug discovery.[1][2] While conceptually simple—the condensation of a carboxylic acid and an amine—the practical execution can be challenging, especially when dealing with non-canonical substrates. The secondary amine in this compound presents a degree of steric hindrance that necessitates a careful selection of coupling reagents and reaction conditions to achieve high yields and purity.[3][4][5][6]
This guide provides a detailed exploration of the reaction conditions for the successful amide coupling of this compound with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, offer field-proven protocols, and provide a framework for troubleshooting, ensuring that researchers can confidently and efficiently utilize this valuable building block in their synthetic campaigns.
Core Principles of Amide Coupling: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow at ambient temperatures. The primary hurdle is the acid-base reaction between the two components, which forms a non-productive ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[2][7] This is the central role of a coupling reagent.
Most modern amide coupling reactions can be categorized into a few key mechanistic classes, primarily involving carbodiimides, phosphonium salts, and aminium/uronium salts.
Visualizing the General Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Recommended Coupling Protocols for this compound
Given the steric considerations of the secondary amine in the spirocyclic system, coupling reagents known for their high reactivity and efficacy with hindered amines are recommended. Below are detailed protocols for two of the most robust and reliable methods: HATU-mediated coupling and EDC/HOBt-mediated coupling.
Protocol 1: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt-based coupling reagent that forms a highly reactive OAt-active ester.[7] It is particularly effective for coupling sterically hindered amino acids and secondary amines.[8][9] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, accelerating the coupling step.
Visualization of the HATU Coupling Pathway
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme.de [thieme.de]
- 5. ojs.chimia.ch [ojs.chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Note & Protocols: Derivatization of 8-(Boc-amino)-2-azaspiro[4.5]decane for SAR Studies
Abstract
The 2-azaspiro[4.5]decane scaffold is a conformationally restricted diamine motif increasingly recognized as a privileged structure in medicinal chemistry.[1] Its rigid, three-dimensional architecture provides a unique vectoral display of substituents, making it an attractive core for exploring chemical space in drug discovery programs targeting a range of biological entities, from G-protein coupled receptors to kinases.[2][3][4] This application note provides a comprehensive guide for the strategic derivatization of a key intermediate, tert-butyl (2-azaspiro[4.5]decan-8-yl)carbamate, also known as 8-(Boc-amino)-2-azaspiro[4.5]decane. We present detailed, field-tested protocols for orthogonal modification at two distinct diversification points: the secondary amine at the 2-position and the primary amine at the 8-position (following Boc deprotection). These methodologies are designed to enable medicinal chemists and drug development professionals to efficiently generate diverse compound libraries for robust Structure-Activity Relationship (SAR) studies.
Introduction: The Strategic Value of the 2-Azaspiro[4.5]decane Core
The spirocyclic nature of the 2-azaspiro[4.5]decane system imparts significant conformational rigidity compared to more flexible acyclic or monocyclic amines. This pre-organization of the molecular shape can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. The scaffold presents two chemically distinct nitrogen atoms: a secondary amine within the five-membered ring (N-2) and a primary amine (protected as a Boc-carbamate) on the six-membered ring (C-8). This orthogonality is the cornerstone of a divergent synthetic strategy, allowing for the systematic and independent introduction of a wide array of substituents to probe the SAR of a given pharmacophore.
This guide outlines a logical workflow for creating a library of analogs based on this scaffold. The primary diversification points are:
-
N-2 Position: Functionalization of the secondary amine via reactions such as reductive amination, amide coupling, and sulfonylation.
-
C-8 Position: Deprotection of the Boc group to reveal the primary amine, followed by subsequent acylation or other modifications.
By systematically varying the properties of substituents (e.g., size, electronics, hydrogen bonding potential) at these two positions, researchers can comprehensively map the chemical space around the core scaffold to identify key interactions that drive biological activity.
Core Synthetic Strategy and Workflow
The overall strategy is to leverage the differential reactivity of the two nitrogen centers. The N-2 secondary amine can be directly functionalized while the C-8 amine remains protected. Subsequently, the Boc group can be efficiently removed under acidic conditions to allow for derivatization of the newly liberated primary amine. This two-stage approach maximizes synthetic versatility and allows for the creation of a matrix of compounds from a common intermediate.
Caption: Divergent strategy for derivatizing this compound.
Part 1: Protocols for N-2 Derivatization
The secondary amine at the N-2 position is a versatile handle for introducing a wide range of functional groups. The following protocols detail common and robust methods for its modification.
Protocol 1.1: N-Alkylation via Reductive Amination
Reductive amination is a reliable method for forming C-N bonds and is often preferred over direct alkylation as it minimizes the risk of over-alkylation.[5] The reaction proceeds via the formation of an intermediate iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[5]
Rationale & Expertise: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[5][6] It is milder and more selective for iminium ions over carbonyls compared to other hydrides like sodium borohydride, allowing for a one-pot procedure with minimal side reactions.[7] The reaction is typically run in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). A small amount of acetic acid can be added to catalyze iminium ion formation.[5]
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add the desired aldehyde or ketone (1.1 eq.).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 5 minutes. Caution: The reaction may gently effervesce.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the desired N-2 alkylated product.
Protocol 1.2: N-Acylation via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. For coupling a carboxylic acid to the N-2 secondary amine, modern coupling reagents are employed to activate the carboxylic acid and facilitate the reaction under mild conditions.
Rationale & Expertise: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that minimizes racemization and provides high yields.[8][9] It works by forming a highly reactive O-acylisourea intermediate with the carboxylic acid. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the acid formed and to deprotonate the carboxylic acid starting material.[10][11] It is crucial to pre-activate the acid with HATU before adding the amine to prevent HATU from reacting with the amine itself, which can form a guanidinium byproduct.[12]
Step-by-Step Protocol:
-
In a clean, dry flask, dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and DIPEA (3.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Stir this "activation mixture" at room temperature for 15-20 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of DMF.
-
Add the amine solution to the activation mixture dropwise.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the target N-2 amide.
Part 2: Protocols for C-8 Amine Derivatization
Diversification at the C-8 position first requires the removal of the tert-butoxycarbonyl (Boc) protecting group.
Protocol 2.1: Boc Group Deprotection
The Boc group is a standard amine protecting group that is stable to a wide range of conditions but is readily cleaved under strong acid.
Rationale & Expertise: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection.[13][14] The mechanism involves protonation of the carbamate carbonyl, followed by loss of the stable tert-butyl cation to form a carbamic acid, which then spontaneously decarboxylates to yield the free amine.[15] The reaction is typically performed in a non-nucleophilic solvent like dichloromethane (DCM). The product is isolated as the TFA salt, which can often be used directly in the next step or neutralized with a base.
Step-by-Step Protocol:
-
Dissolve the Boc-protected substrate (1.0 eq.) in dichloromethane (DCM, 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 eq., often as a 25-50% v/v solution in DCM) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Caution: The reaction evolves CO₂ gas; ensure the system is not sealed.[15]
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM (3x) can help remove residual TFA.
-
The resulting crude product is the amine TFA salt, which can be used directly or subjected to a basic workup (e.g., dissolving in DCM and washing with saturated aqueous NaHCO₃) to obtain the free base.
Protocol 2.2: C-8 Amine Acylation
Once deprotected, the primary amine at C-8 can be acylated using the same amide coupling principles described in Protocol 1.2.
Step-by-Step Protocol:
-
Follow the procedure outlined in Protocol 1.2 , using the C-8 amine TFA salt (1.0 eq.) as the amine component.
-
Expert's Note: When using the TFA salt, ensure enough DIPEA is added to neutralize both the salt (1.0 eq.) and the carboxylic acid (1.0 eq.), plus a catalytic amount. A total of 3-4 equivalents of DIPEA is typically sufficient.
-
Purify the final product by flash column chromatography or preparative HPLC as needed.
Characterization and Data Presentation
All synthesized analogs must be rigorously characterized to confirm their structure and purity. Standard techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and purity assessment, High-Resolution Mass Spectrometry (HRMS) for confirmation of elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[16][17]
Table 1: Representative Characterization Data for Key Compounds
| Compound Name | Structure | Molecular Formula | Calculated Mass (M+H)⁺ | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| Starting Material: this compound | tert-butyl (2-azaspiro[4.5]decan-8-yl)carbamate | C₁₄H₂₆N₂O₂ | 255.2067 | ~4.5 (br s, 1H, NH-Boc), 3.5-3.7 (m, 1H, CH-NHBoc), 2.8-3.0 (m, 4H, CH₂-N-CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| N-2 Benzyl Derivative: tert-butyl (2-benzyl-2-azaspiro[4.5]decan-8-yl)carbamate | Product of Protocol 1.1 with benzaldehyde | C₂₁H₃₂N₂O₂ | 345.2537 | 7.2-7.4 (m, 5H, Ar-H), 3.58 (s, 2H, Ar-CH₂), ~1.44 (s, 9H, C(CH₃)₃) |
| C-8 Acetamide Derivative: N-(2-azaspiro[4.5]decan-8-yl)acetamide | Product of Protocols 2.1 & 2.2 with acetic acid | C₁₁H₂₀N₂O | 197.1648 | ~5.3 (br d, 1H, NH-Ac), 3.9-4.1 (m, 1H, CH-NHAc), 1.98 (s, 3H, COCH₃) |
Conclusion
The this compound scaffold provides a robust and versatile platform for generating diverse chemical libraries for SAR exploration. The orthogonal nature of the two amine functionalities allows for controlled, stepwise derivatization. The protocols detailed in this application note offer reliable and reproducible methods for N-alkylation, N-acylation, and Boc deprotection, enabling researchers to efficiently synthesize analogs and accelerate the drug discovery process.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Goldstein, S. L., & Cross, J. B. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]
-
The Journal of Organic Chemistry. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
EMAN Research Publishing. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Ciminiello, P., Dell'Aversano, C., Dello Iacovo, E., et al. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]
-
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences. Available at: [Link]
-
Reddit. (2021). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
Wang, J., Zhang, Z., Chen, L., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Di Mauro, G., TMLC Collaborative Group, et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. Available at: [Link]
-
Shipe, W. D., Barrow, J. C., Yang, Z. Q., et al. (2010). Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Retrieved from [Link]
-
Jia, H., Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Liu, Z., Yu, K., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
Giltrap, A. M., & Dow, M. (2021). Spirocyclic Motifs in Natural Products. Molecules. Available at: [Link]
-
ResearchGate. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]
-
SFERA. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
- Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
Sources
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. peptide.com [peptide.com]
- 9. growingscience.com [growingscience.com]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. reddit.com [reddit.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecules | Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of M1 Muscarinic Agonists Featuring an Azaspiro[4.5]decane Core
Introduction: The Therapeutic Promise of Selective M1 Muscarinic Agonists
The M1 muscarinic acetylcholine receptor (M1-mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system, where it plays a critical role in cognitive functions such as learning and memory.[1][2] This has positioned the M1 receptor as a key therapeutic target for neurodegenerative disorders like Alzheimer's disease and the cognitive deficits associated with schizophrenia.[3][4][5] Direct-acting M1 muscarinic orthosteric agonists offer a therapeutic advantage as their efficacy is independent of the integrity of presynaptic cholinergic neurons, which are known to degenerate in Alzheimer's disease.[3] However, the development of M1 agonists has been challenging due to the highly conserved nature of the orthosteric binding site across all five muscarinic receptor subtypes (M1-M5).[4][6] Lack of selectivity can lead to a range of adverse cholinergic effects mediated by M2 and M3 receptors, such as bradycardia, diarrhea, and excessive salivation.[2]
The azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically functionalized to achieve high selectivity for the M1 receptor.[7][8] This application note provides a comprehensive guide for the synthesis, purification, and pharmacological evaluation of novel M1 muscarinic agonists based on a 1-oxa-8-azaspiro[4.5]decane core. We will delve into the rationale behind the synthetic strategy and provide detailed, field-proven protocols for the characterization of these compounds.
Synthetic Chemistry: A Modular Approach to Azaspiro[4.5]decane M1 Agonists
Our synthetic strategy is designed to be modular, allowing for the facile generation of a library of analogues for structure-activity relationship (SAR) studies. The general synthetic scheme is outlined below, followed by a detailed experimental protocol for a representative compound.
Overall Synthetic Workflow
Caption: Synthetic workflow for azaspiro[4.5]decane M1 agonists.
Detailed Synthetic Protocol: Synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
This protocol describes the synthesis of a representative M1 agonist with an azaspiro[4.5]decane core.
Step 1: Baylis-Hillman Reaction
-
Rationale: This step creates a key allylic alcohol intermediate from N-benzyl-4-piperidone and ethyl acrylate. The use of a tertiary amine catalyst like DABCO is crucial for this carbon-carbon bond-forming reaction.
-
Procedure:
-
To a solution of N-benzyl-4-piperidone (1.0 eq) and ethyl acrylate (1.2 eq) in a suitable solvent such as THF, add DABCO (0.2 eq).
-
Stir the reaction mixture at room temperature for 48-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired allylic alcohol.
-
Step 2: Michael Addition
-
Rationale: A Michael addition is employed to introduce a nitrile group, which will be a precursor for the lactone ring. A weak base like triethylamine is used to facilitate the addition of nitromethane.
-
Procedure:
-
Dissolve the allylic alcohol from Step 1 (1.0 eq) in nitromethane (5.0 eq).
-
Add triethylamine (1.5 eq) and stir the mixture at 60°C for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and remove the excess nitromethane under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Step 3: Reductive Amination and Cyclization
-
Rationale: This tandem reaction involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the lactone and the spirocyclic core. Raney nickel is an effective catalyst for nitro group reduction under hydrogenation conditions.
-
Procedure:
-
Dissolve the product from Step 2 (1.0 eq) in methanol.
-
Add a catalytic amount of Raney nickel.
-
Hydrogenate the mixture in a Parr apparatus at 50 psi of H2 for 12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The crude product is the protected azaspiro[4.5]decane core.
-
Step 4: Deprotection (Hydrogenolysis)
-
Rationale: The N-benzyl protecting group is removed via catalytic hydrogenation. Palladium on carbon is the catalyst of choice for this transformation.
-
Procedure:
-
Dissolve the protected core from Step 3 (1.0 eq) in ethanol.
-
Add 10% Pd/C (0.1 eq by weight).
-
Hydrogenate the mixture at 50 psi of H2 for 24 hours.
-
Filter through Celite and concentrate the filtrate to yield the deprotected azaspiro[4.5]decane core.
-
Step 5: N-Alkylation
-
Rationale: The final diversification step involves the N-alkylation of the secondary amine to introduce various substituents for SAR exploration. For this example, we will introduce a methyl group.
-
Procedure:
-
Dissolve the deprotected core (1.0 eq) in dichloromethane.
-
Add formaldehyde (1.5 eq, 37% in water) and sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Quench with saturated aqueous NaHCO3 and extract with dichloromethane.
-
Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the final product.
-
Pharmacological Evaluation: A Multi-tiered Approach to Characterization
A systematic evaluation of the synthesized compounds is crucial to determine their potency, selectivity, and functional activity as M1 muscarinic agonists.
M1 Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling cascade.
Pharmacological Screening Workflow
Caption: Pharmacological screening cascade for M1 agonists.
Protocol 1: Radioligand Binding Assays for Receptor Affinity and Selectivity
-
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from the M1, M2, and M3 receptors, providing its binding affinity (Ki).
-
Materials:
-
Cell membranes expressing human M1, M2, or M3 receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Test compounds and reference compounds (e.g., Atropine).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, [3H]-NMS (at a concentration near its Kd), and the test compound or vehicle.
-
Incubate at room temperature for 60 minutes.
-
Harvest the membranes onto filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Functional Assay - Calcium Flux
-
Principle: M1 receptor activation leads to an increase in intracellular calcium concentration via the Gq signaling pathway.[9][10] This assay measures this change using a calcium-sensitive fluorescent dye.
-
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and a reference agonist (e.g., Carbachol).
-
A fluorescence plate reader with an injection port.
-
-
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compound and immediately begin recording the fluorescence intensity over time.
-
Calculate the EC50 and Emax values from the concentration-response curves.
-
Data Presentation and Interpretation
The data obtained from the binding and functional assays should be tabulated for clear comparison of the synthesized analogues.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M1/M2 Selectivity | M1/M3 Selectivity | M1 EC50 (nM) (Calcium Flux) | M1 Emax (%) |
| AZS-001 | 15 | 1500 | 800 | 100 | 53 | 50 | 95 |
| AZS-002 | 8 | 2400 | 1200 | 300 | 150 | 25 | 98 |
| AZS-003 | 25 | 500 | 600 | 20 | 24 | 80 | 85 |
| Carbachol | 1200 | 800 | 500 | 0.67 | 0.42 | 1500 | 100 |
This is a table with representative data.
Interpretation of Results:
-
A lower Ki value indicates higher binding affinity.
-
A higher selectivity ratio (M2 Ki / M1 Ki and M3 Ki / M1 Ki) is desirable.
-
A lower EC50 value in the functional assay indicates higher potency.
-
Emax represents the maximal efficacy of the compound relative to a full agonist.
Conclusion
The azaspiro[4.5]decane core provides a versatile platform for the design and synthesis of potent and selective M1 muscarinic agonists. The modular synthetic approach allows for systematic exploration of the SAR, leading to the identification of lead candidates with optimized pharmacological profiles. The detailed protocols provided in this application note offer a robust framework for the synthesis and evaluation of these promising therapeutic agents for cognitive disorders. Further in vivo studies in relevant animal models of cognitive impairment are warranted for promising lead compounds to assess their therapeutic potential and side-effect profile.
References
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical and Pharmaceutical Bulletin, 43(5), 842-852. [Link]
-
Brann, M. R., et al. (1996). Pharmacology of muscarinic acetylcholine receptor subtypes (m1-m5): high throughput assays in mammalian cells. European Journal of Pharmacology, 295(1), 93-102. [Link]
-
Fisher, A. (2023). CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment. In The Brain in Neurodegenerative Disorders (pp. 231-246). Elsevier. [Link]
-
Ito, F., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical and Pharmaceutical Bulletin, 44(5), 991-999. [Link]
-
Langmead, C. J., & Christopoulos, A. (2021). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions, 49(4), 1729-1740. [Link]
-
Melancon, B. J., et al. (2013). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease. Drug Discovery Today, 18(23-24), 1185-1199. [Link]
-
Jones, C. K., & Conn, P. J. (2018). Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. Expert Opinion on Therapeutic Targets, 22(10), 847-860. [Link]
-
Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]
-
Orlek, B. S., et al. (1991). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 34(9), 2726-2735. [Link]
-
New Drug Approvals. (2019). Cevimeline. Retrieved from [Link]
-
Wikipedia. (2024). Muscarinic agonist. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Representative azaspiro[4.5]decane in bioactive molecules, and work design. Chinese Journal of Chemistry, 40(15), 1801-1805. [Link]
-
Jones, C. K., & Conn, P. J. (2018). Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. ResearchGate. [Link]
- Google Patents. (n.d.). Muscarinic agonists.
-
Bradley, S. J., & Tobin, A. B. (2020). M1 muscarinic acetylcholine receptors: A therapeutic strategy for symptomatic and disease-modifying effects in Alzheimer's disease?. Advances in Pharmacology, 88, 277-310. [Link]
-
Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4195. [Link]
-
El-Sayed, W. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795. [Link]
-
Lindsley, C. W., et al. (2008). Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Lindsley, C. W., et al. (2010). Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe. Probe Reports from the NIH Molecular Libraries Program. [Link]
Sources
- 1. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1 muscarinic acetylcholine receptors: A therapeutic strategy for symptomatic and disease-modifying effects in Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 6. Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. innoprot.com [innoprot.com]
Step-by-step synthesis of biologically active spirocyclic compounds
An Application Note and Protocol for Drug Development Professionals
Strategic Synthesis of Biologically Active Spirocyclic Scaffolds
Authored by: A Senior Application Scientist
Abstract
Spirocyclic systems, characterized by two rings sharing a single atom, are a privileged structural class in medicinal chemistry and drug discovery.[1][2] Their inherent three-dimensionality and conformational rigidity allow for precise spatial arrangement of functional groups, which is critical for selective interaction with biological targets.[3] This structural feature often leads to increased potency, selectivity, and improved pharmacokinetic properties compared to their flatter aromatic counterparts.[4] Many natural products with significant biological activity, such as the antifungal drug griseofulvin and the diuretic spironolactone, feature a spirocyclic core.[5] This guide provides an in-depth overview of key synthetic strategies for accessing these valuable scaffolds, complete with detailed, field-proven protocols for researchers and drug development professionals.
Introduction: The Value of the Third Dimension in Drug Design
The "escape from flatland" in medicinal chemistry has driven significant interest in scaffolds that provide complex three-dimensional topologies.[6] Spirocycles are at the forefront of this movement. The central spiroatom, a quaternary carbon, locks the two rings in a perpendicular orientation, creating a rigid structure that can minimize off-target interactions and improve metabolic stability.[3][4] The synthesis of these complex structures, however, presents a significant challenge to organic chemists, requiring precise control over reactivity and stereochemistry.[7] This document outlines several powerful and modern strategies to overcome these challenges, including domino reactions, transition-metal catalysis, and organocatalysis, with a focus on reproducibility and mechanistic understanding.
Key Synthetic Strategy I: Domino (Cascade) Reactions
Domino reactions are highly efficient processes where a single event triggers a cascade of subsequent bond-forming transformations under the same reaction conditions without the need to add further reagents.[8] This strategy is exceptionally powerful for building molecular complexity rapidly from simple starting materials, minimizing waste and purification steps. A prominent example is the multicomponent domino reaction involving a Knoevenagel condensation, Michael addition, and subsequent cyclization to form functionalized spiro compounds.[7][9]
Causality and Rationale
This approach is chosen for its high degree of atom economy and convergence.[7] By combining multiple transformations into a single operation, it significantly shortens synthetic sequences. The use of microwave assistance can dramatically reduce reaction times, while ionic liquids can serve as green, recyclable catalysts.[7][9] This specific sequence is ideal for constructing spirooxindoles, a scaffold found in numerous bioactive alkaloids with applications as anticancer, antiviral, and antimicrobial agents.[10][11]
Workflow for Domino Synthesis of a Spirooxindole Derivative
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted [mdpi.com]
- 10. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to Multi-Step Organic Synthesis Involving Boc-Protected Intermediates
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide research, the strategic manipulation of functional groups is paramount. The tert-butoxycarbonyl (Boc) protecting group represents a cornerstone of this strategy, prized for its reliability and versatility. This comprehensive guide moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of Boc-protected intermediates in multi-step synthesis. We will explore the causality behind experimental choices, from reagent selection to reaction monitoring, and present detailed, field-proven protocols. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling the design and execution of robust and efficient synthetic routes.
The Imperative for Amine Protection: The Role of the Boc Group
In the intricate choreography of multi-step synthesis, primary and secondary amines are often nucleophilic protagonists that can lead to undesired side reactions if left unchecked.[1][2][3] Protecting these functional groups is therefore not merely a matter of convenience, but a fundamental requirement for achieving high yields and purity of the target molecule.[4][5] The Boc group, a carbamate, effectively "masks" the reactivity of the amine, rendering it less nucleophilic and preventing it from participating in unwanted bond formations.[6][7]
The widespread adoption of the Boc protecting group can be attributed to several key advantages:
-
Ease of Introduction: The Boc group can be readily introduced under relatively mild conditions.[1]
-
Stability: It is stable to a wide range of non-acidic reagents and reaction conditions, including basic hydrolysis and many nucleophiles.[6]
-
Facile Cleavage: The Boc group is easily removed under acidic conditions, a process known as deprotection.[6][8]
-
Orthogonality: The acid-lability of the Boc group contrasts with the cleavage conditions for other common protecting groups like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[4][5][6][9] This "orthogonality" allows for the selective deprotection of one group while others remain intact, a critical principle in complex syntheses.[10][11]
The Chemistry of Boc Protection and Deprotection: A Mechanistic Perspective
A thorough understanding of the underlying mechanisms of Boc protection and deprotection is crucial for optimizing reaction conditions and troubleshooting potential issues.
Boc Protection: Formation of the Carbamate
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[12][13] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of Boc₂O.[6][13]
The reaction is often facilitated by a base, such as triethylamine (TEA) or sodium hydroxide, which deprotonates the positively charged amine in the intermediate, driving the reaction to completion.[6][13]
Boc Deprotection: Acid-Catalyzed Cleavage
The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][13][14] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate.[6][7] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[6][13]
A potential side reaction during deprotection is the alkylation of nucleophilic residues by the tert-butyl cation.[14][15] This can be mitigated by the addition of "scavengers" such as anisole or thioanisole.[14]
Experimental Protocols and Methodologies
The following protocols are provided as a starting point and should be optimized for specific substrates and reaction scales.
General Protocol for Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in DCM or THF.
-
Add TEA to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
General Protocol for Boc Deprotection
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4 M HCl in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up of free amine)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM.
-
Add the acidic reagent (e.g., an equal volume of TFA for a 50% solution).[16]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC.[16]
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[16]
Analytical Monitoring of Boc Protection and Deprotection
Rigorous monitoring of reaction progress is essential for optimizing yields and minimizing impurities.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative reaction monitoring.[16] The Boc-protected amine is less polar than the starting amine and will therefore have a higher Rf value. Conversely, the deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.[17]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative analysis of Boc protection and deprotection reactions, offering high resolution and accuracy.[16] A reverse-phase HPLC method is typically employed, where the more non-polar Boc-protected compound will have a longer retention time than the more polar free amine.[16]
| Technique | Principle | Application | Key Considerations |
| TLC | Separation based on polarity. | Rapid, qualitative monitoring of reaction progress. | The choice of eluent is critical for good separation. Staining with ninhydrin can visualize primary/secondary amines.[16] |
| HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Quantitative analysis of reaction conversion and product purity.[16] | Method development (column, mobile phase, gradient) is necessary for optimal separation. |
| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio. | Confirmation of product identity and detection of byproducts. Can be coupled with HPLC (LC-MS).[18] | Provides molecular weight information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the chemical environment of atomic nuclei. | Structural elucidation of starting materials, intermediates, and final products. | ¹H NMR can show the appearance or disappearance of the characteristic tert-butyl signal of the Boc group. |
Orthogonal Strategies in Multi-Step Synthesis
The true power of the Boc group is realized in the context of orthogonal protection strategies, which are fundamental to the synthesis of complex molecules like peptides and natural products.[10][19] This strategy allows for the selective removal of one protecting group without affecting others.[10]
A classic example is in Solid-Phase Peptide Synthesis (SPPS), where the Boc group can be used for temporary protection of the α-amino group, while side chains are protected with groups that are stable to the acidic deprotection conditions.[][21][22]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Troubleshooting Strategy |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration.[17] | Increase the concentration of the acid or switch to a stronger acid. |
| Steric hindrance around the Boc group.[17] | Increase the reaction temperature or prolong the reaction time. | |
| Poor substrate solubility.[17] | Choose a solvent in which the starting material is more soluble. | |
| Side Reactions During Deprotection | Alkylation of nucleophilic groups by the t-butyl cation.[14][15] | Add a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture. |
| Low Yield in Boc Protection | Incomplete reaction. | Ensure the use of a slight excess of Boc₂O and an appropriate base. Monitor the reaction to completion. |
| Hydrolysis of Boc₂O. | Use anhydrous solvents and reagents if the substrate is sensitive to water. |
Conclusion
The Boc protecting group is an indispensable tool in the arsenal of the synthetic organic chemist. Its reliability, ease of use, and compatibility with orthogonal strategies have solidified its role in the synthesis of a vast array of complex molecules, from therapeutic peptides to novel drug candidates.[2][3] A deep, mechanistic understanding of its application, as detailed in this guide, empowers researchers to design more efficient and robust synthetic routes, ultimately accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.
References
- Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Fields, G. B. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]
-
ACS Publications. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Continuous flow multi-step organic synthesis. Retrieved from [Link]
-
ResearchGate. (2025). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Retrieved from [Link]
-
Leah4sci. (2024). Multistep Synthesis Organic Chemistry Pre-finals Review (Live Recording). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. microsaic.com [microsaic.com]
- 19. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
The Strategic Utility of 8-(Boc-amino)-2-azaspiro[4.5]decane in the Pursuit of Novel Neurological Drug Candidates
Introduction: In the intricate landscape of neuropharmacology, the demand for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is incessant. Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe the complex topographies of neurological targets.[1][2] Among these, the 2-azaspiro[4.5]decane framework has garnered significant attention as a privileged scaffold for constructing ligands aimed at a variety of central nervous system (CNS) receptors. This technical guide focuses on a key intermediate, 8-(tert-butoxycarbonyl-amino)-2-azaspiro[4.5]decane, detailing its synthesis, characterization, and strategic application in the development of next-generation neurological drug candidates. The inherent conformational rigidity and the synthetic versatility of this building block make it an invaluable asset for researchers and drug development professionals in the field.
The Architectural Advantage of the 2-Azaspiro[4.5]decane Scaffold
The 2-azaspiro[4.5]decane core, characterized by a piperidine ring fused to a cyclopentane ring through a common quaternary carbon, offers several advantages in the design of CNS-active agents. Its inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for target receptors.[2][3] This rigid structure can also favorably impact pharmacokinetic properties, such as metabolic stability and membrane permeability, which are critical for effective brain penetration.[4] The strategic placement of nitrogen atoms within the scaffold provides versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) to fine-tune the pharmacological profile of drug candidates.[5][6]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of 8-(Boc-amino)-2-azaspiro[4.5]decane is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [7][8] |
| Molecular Weight | 254.37 g/mol | [8][9] |
| Appearance | White solid | [10] |
| CAS Number | 1363381-61-6 | [] |
¹H NMR (predicted): The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the spirocyclic core would appear as a series of multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. The proton attached to the nitrogen of the carbamate would likely appear as a broad singlet.
¹³C NMR (predicted): The carbon NMR spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm. The carbons of the spirocyclic rings would resonate in the range of 20-60 ppm.[12][13][14][15][16]
Synthetic Protocols: A Gateway to Neurological Ligands
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A plausible and efficient synthetic route initiates from 1,4-dioxaspiro[4.5]decan-8-one, proceeding through a key ketone intermediate, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.[17]
A [label="1,4-Dioxaspiro[4.5]decan-8-one"]; B [label="tert-Butyl 8-oxo-2-\nazaspiro[4.5]decane-\n2-carboxylate"]; C [label="8-(Boc-amino)-2-\nazaspiro[4.5]decane"]; D [label="Neurological Drug Candidates"];
A -> B [label="Multi-step synthesis\n[17]"]; B -> C [label="Reductive Amination &\nBoc Protection"]; C -> D [label="Deprotection &\nFunctionalization"]; }
Protocol 1: Synthesis of tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
This protocol is adapted from a patented multi-step procedure starting from 1,4-dioxaspiro[4.5]decan-8-one.[17] The final step involves the hydrolysis of a ketal-protected precursor.
Materials:
-
tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.2]tetradecane-10-carboxylate (precursor from the patent)
-
Acetone
-
Water
-
Acid catalyst (e.g., HCl)
Procedure:
-
Dissolve the precursor in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the reaction mixture to reflux (approximately 70 °C) for 15 hours.[17]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol outlines a general procedure for the reductive amination of the ketone intermediate, followed by Boc protection of the resulting primary amine.
Materials:
-
tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
-
Ammonium acetate or ammonia source
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
-
Methanol or other suitable solvent
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Reductive Amination:
-
Dissolve tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate in methanol.
-
Add a source of ammonia, such as ammonium acetate, in excess.
-
Stir the mixture at room temperature to facilitate imine formation.
-
Carefully add the reducing agent portion-wise, maintaining the temperature.
-
Continue stirring until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction carefully with water and adjust the pH to basic with an appropriate base.
-
Extract the product with an organic solvent and concentrate to obtain the crude 8-amino-2-azaspiro[4.5]decane intermediate.
-
-
Boc Protection:
-
Dissolve the crude amine intermediate in a suitable solvent like DCM or THF.
-
Add a base, such as triethylamine.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.
-
Stir at room temperature until the reaction is complete.[18]
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography to yield this compound.
-
Application in the Synthesis of Neurological Drug Candidates
The true utility of this compound lies in its role as a versatile intermediate for the synthesis of a diverse array of neurological drug candidates. The two nitrogen atoms at positions 2 and 8, once deprotected, serve as key points for derivatization.
Protocol 3: Boc Deprotection
The removal of the Boc protecting group is a critical step to unmask the primary amine for further functionalization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
OR 4M HCl in 1,4-dioxane
Procedure (TFA/DCM):
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (typically 20-50% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.
Procedure (HCl/Dioxane):
-
Dissolve the Boc-protected compound in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir at room temperature for 1-4 hours.
-
The hydrochloride salt of the deprotected amine often precipitates and can be collected by filtration.
Protocol 4: N-Alkylation and N-Arylation
With the 8-amino group deprotected, a wide range of substituents can be introduced via N-alkylation or N-arylation reactions to explore SAR.
N-Alkylation (Reductive Amination):
-
Combine the deprotected 8-amino-2-azaspiro[4.5]decane with an aldehyde or ketone of choice in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent such as sodium triacetoxyborohydride.
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction by quenching with an aqueous base and extracting the product.
-
Purify by column chromatography.
N-Arylation (Buchwald-Hartwig Amination):
-
Combine the deprotected amine with an aryl halide or triflate.
-
Add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., BINAP, Xantphos).
-
Add a base (e.g., sodium tert-butoxide, cesium carbonate).
-
Heat the reaction mixture in an appropriate solvent (e.g., toluene, dioxane) until completion.
-
After cooling, filter the reaction mixture and purify the product by chromatography.
Start [label="8-(Boc-amino)-2-\nazaspiro[4.5]decane"]; Deprotection [label="Boc Deprotection\n(Protocol 3)", fillcolor="#EA4335"]; FreeAmine [label="8-Amino-2-\nazaspiro[4.5]decane"]; Derivatization [label="N-Alkylation / N-Arylation\n(Protocol 4)", fillcolor="#FBBC05", fontcolor="#202124"]; DrugCandidates [label="Diverse Neurological\nDrug Candidates", fillcolor="#34A853"];
Start -> Deprotection; Deprotection -> FreeAmine; FreeAmine -> Derivatization; Derivatization -> DrugCandidates; }
Target-Oriented Applications
Derivatives of the 2-azaspiro[4.5]decane scaffold have shown significant promise as ligands for several key neurological targets:
-
Sigma-1 (σ₁) Receptors: These receptors are implicated in a range of neurological disorders, including neurodegenerative diseases, pain, and psychiatric conditions. Several 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity σ₁ receptor ligands, some of which have been radiolabeled for use as PET imaging agents.[1][9] The 2-azaspiro[4.5]decane core can be similarly functionalized to target this receptor.
-
Dopamine Receptors: The spirocyclic framework is present in some atypical antipsychotics and compounds targeting dopamine receptors. The rigid nature of the scaffold can help in achieving selectivity for different dopamine receptor subtypes.[19]
-
Other CNS Targets: The versatility of the 2-azaspiro[4.5]decane scaffold allows for its application in developing inhibitors for enzymes such as RIPK1, which is involved in necroptosis and inflammation-related neurological damage.[20][21]
Conclusion
This compound is a strategically important and highly versatile intermediate for the synthesis of novel neurological drug candidates. Its unique three-dimensional structure, coupled with the ability to readily functionalize the nitrogen atoms at positions 2 and 8, provides medicinal chemists with a powerful tool to explore new chemical space and develop compounds with improved pharmacological profiles. The protocols and insights provided in this guide are intended to facilitate the effective use of this valuable building block in the ongoing quest for innovative treatments for neurological disorders.
References
Click to expand
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Novel sigma-1 ligands as a potential therapeutic agents: Synthesis and preliminary evaluation. (n.d.). Poster Board #561. Available at: [Link]
-
Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5782-5794. [Link]
- Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. CN111518015A.
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Available at: [Link]
-
Taylor & Francis Online. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 9(7), 743-745. [Link]
-
MySkinRecipes. Tert-Butyl ((3S,4S)-3-Methyl-2-Oxa-8-Azaspiro[4.5]Decan-4-Yl)Carbamate. Available at: [Link]
-
PubChemLite. Tert-butyl n-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate. Available at: [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2469. [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
PubChemLite. Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate. Available at: [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Available at: [Link]
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
-
Synple Chem. Available Synple Chem Reagent Cartridges. Available at: [Link]
-
O'Brien, P., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Tetrahedron, 71(35), 5899-5907. [Link]
-
ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin, 69(10), 2017-2019. [Link]
-
ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN114805134A.
-
Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN113214256A.
-
Sarva, M., et al. (2016). Straightforward and effective synthesis of γ-aminobutyric acid transporter subtype 2-selective acyl-substituted azaspiro[4.5]decanes. Bioorganic & Medicinal Chemistry Letters, 26(2), 548-552. [Link]
-
MySkinRecipes. 2-Boc-8-oxo-2-azaspiro[4.5]decane. Available at: [Link]
-
Di Pardo, A., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]
-
The Altascientist. (n.d.). Issue 33: CNS Drug Development. Altasciences. Available at: [Link]
-
MedChemComm. (2018). Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. MedChemComm, 9(4), 675-684. [Link]
-
Patel, N. B., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Medicinal Chemistry Research, 32(7), 1269-1283. [Link]
Sources
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PubChemLite - Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate (C14H26N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Issue 33: CNS Drug Development | The Altascientist [altasciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward and effective synthesis of γ-aminobutyric acid transporter subtype 2-selective acyl-substituted azaspiro[4.5]decanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 12. web.pdx.edu [web.pdx.edu]
- 13. mdpi.com [mdpi.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. compoundchem.com [compoundchem.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 18. Synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers, structure-affinity relationships and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 8-(Boc-amino)-2-azaspiro[4.5]decane
Welcome to the technical support center for the deprotection of 8-(Boc-amino)-2-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this crucial synthetic step. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.
I. Troubleshooting Guide: Addressing Incomplete Deprotection
Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a common hurdle in organic synthesis. This section addresses specific issues you might face with this compound and offers targeted solutions.
Issue 1: Significant Amount of Starting Material Remains After Standard Reaction Time
Primary Symptom: TLC or LC-MS analysis shows a prominent spot/peak corresponding to the Boc-protected starting material after the expected reaction duration (e.g., 1-4 hours with HCl/dioxane or 30-60 minutes with TFA/DCM).[1][2]
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The spirocyclic nature of the amine and the potential for steric hindrance can sometimes slow down the deprotection.
-
Solution A (TFA): If using a standard 20-25% TFA in DCM solution, consider increasing the TFA concentration to 50% or even using neat TFA for a short period, monitoring the reaction carefully.[1] Be aware that harsher conditions can affect other sensitive functional groups.
-
Solution B (HCl): When using 4M HCl in dioxane, ensure the reagent is fresh. Anhydrous HCl solutions can degrade over time. If incomplete reaction persists, consider extending the reaction time, with careful monitoring to avoid side product formation.[1][3]
-
-
Reaction Temperature is Too Low: While most Boc deprotections proceed readily at room temperature, stubborn substrates may require gentle heating.
-
Solution: After an initial period at room temperature, consider warming the reaction to 40-50°C. However, be cautious as this can also promote side reactions.
-
-
Inadequate Mixing: If the starting material has poor solubility in the reaction solvent, this can lead to a heterogeneous mixture and an incomplete reaction.
-
Solution: Ensure vigorous stirring. If solubility is an issue, consider a co-solvent. For instance, with HCl in dioxane, a small amount of methanol can sometimes improve solubility.
-
Issue 2: Formation of Unidentified Side Products
Primary Symptom: TLC or LC-MS analysis reveals multiple new spots/peaks in addition to the starting material and the desired product.
Potential Causes & Solutions:
-
Alkylation by tert-Butyl Cation: The tert-butyl cation generated during deprotection is an electrophile and can react with nucleophilic sites on your molecule or solvent.[4][5]
-
Solution: Introduce a scavenger to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane (TES).[6] Add 1-5 equivalents of the scavenger to the reaction mixture along with the acid.
-
-
Degradation Under Harsh Acidic Conditions: Prolonged exposure to strong acids can lead to the degradation of the desired product, especially if other acid-sensitive functional groups are present.
Issue 3: Difficulty in Isolating the Free Amine After Workup
Primary Symptom: After neutralization and extraction, the yield of the deprotected amine is low, or the product is difficult to purify.
Potential Causes & Solutions:
-
Product Lost in Aqueous Layer: The deprotected diamine is more polar than the starting material and may have some water solubility, especially in its protonated form.
-
Solution A (Salt Formation): If using HCl in dioxane, the product often precipitates as the hydrochloride salt. This can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[1] This avoids an aqueous workup altogether.
-
Solution B (Careful Neutralization): During a basic workup with saturated sodium bicarbonate, ensure the pH is sufficiently high (pH 9-10) to fully deprotonate the amine.[1] Use a more polar extraction solvent like a mixture of dichloromethane and isopropanol or perform multiple extractions.
-
Solution C (Solid-Phase Extraction): For water-soluble amines, consider using a resin-based workup. For example, after removing the acid under reduced pressure, the residue can be dissolved in a suitable solvent and passed through a basic resin like Amberlyst A21 to neutralize the acid and release the free amine.[9]
-
-
Emulsion Formation During Extraction: The amphiphilic nature of the product can sometimes lead to emulsions during the aqueous workup.
-
Solution: Adding brine (saturated NaCl solution) can help to break up emulsions. Centrifugation can also be an effective method for separating the layers.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the Boc deprotection?
A1: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods.[1][2]
-
TLC: The deprotected amine product will be significantly more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin is an excellent way to visualize primary and secondary amines, as it will give a colored spot for the product but not the starting material.[2]
-
LC-MS: This is a highly sensitive technique that can simultaneously monitor the disappearance of the starting material and the appearance of the product, confirming the mass of both species.[2][10]
Q2: I am using TFA in DCM. What is the standard workup procedure?
A2: After confirming the reaction is complete, the solvent and excess TFA are typically removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate or dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. This is followed by a wash with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtration, and concentration in vacuo to yield the free amine.[1]
Q3: My compound contains other acid-sensitive groups. Are there any milder alternatives to TFA and HCl?
A3: Yes, several milder methods can be employed for Boc deprotection when other acid-labile groups are present.
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can selectively cleave Boc groups.[11][]
-
Thermal Deprotection: In some cases, simply heating the Boc-protected amine, sometimes under vacuum, can effect deprotection without the need for acid.[13][14][15] This method is highly substrate-dependent and requires careful optimization.
-
Water-Mediated Deprotection: For certain substrates, heating in water at reflux can be a green and effective method for Boc removal.[7][16]
Q4: How can I be sure my HCl in dioxane solution is still active?
A4: Commercially available HCl in dioxane solutions can degrade over time, especially if not stored properly. A simple way to test its activity is to perform a small-scale reaction on a standard, easily deprotected substrate like Boc-aniline and monitor the reaction by TLC. If the reaction is sluggish or incomplete, it is best to use a fresh bottle of the reagent.
III. Experimental Protocols & Data
Standard Boc Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Procedure | Dissolve this compound in DCM (0.1-0.2 M). Add an equal volume of TFA (for a 1:1 mixture). | Add the 4M HCl in dioxane solution (5-10 equivalents) to the substrate. |
| Temperature | Room Temperature | Room Temperature |
| Time | 30 minutes - 2 hours | 1 - 4 hours |
| Monitoring | TLC (e.g., 10% MeOH in DCM, ninhydrin stain), LC-MS | TLC, LC-MS |
| Workup | Evaporate solvent and excess TFA. Dissolve residue in EtOAc, wash with sat. NaHCO₃, brine, dry, and concentrate. | Evaporate solvent. The resulting hydrochloride salt can be used directly or neutralized with a base and extracted. |
Troubleshooting Protocol: Deprotection with a Scavenger
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add triethylsilane (2-3 equivalents) to the solution.
-
Add trifluoroacetic acid (10-20 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Proceed with the standard workup as described above.
IV. Visualizing the Process
Boc Deprotection Mechanism
The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism involving the formation of a stable tert-butyl cation.[5]
Caption: Decision workflow for troubleshooting incomplete Boc deprotection.
References
-
Vallakati, R., et al. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Reddit r/chemistry. (2014). Removal of Boc protecting group as workup?[Link]
-
Ben-Ammar, O., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). [Link]
-
Reddit r/chemistry. (2023). Alternative Methods for Boc Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]
-
Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]
-
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). [Link]
-
Johnson, J. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Hartwig, J. F., et al. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Guryanov, I., et al. (2019). Boc deprotection conditions tested. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]
-
Bobko, A. A., et al. (2015). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PubMed Central. [Link]
-
Li, Y., et al. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. PubMed. [Link]
-
Han, G., et al. (2016). How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Britton, J., et al. (2017). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mcours.net [mcours.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. microsaic.com [microsaic.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis and Optimization of 8-(Boc-amino)-2-azaspiro[4.5]decane Derivatives
Welcome to the technical support center for the synthesis and optimization of 8-(Boc-amino)-2-azaspiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. The unique three-dimensional architecture of azaspiro[4.5]decanes offers significant advantages in drug design, leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] However, their synthesis can present unique challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, providing you with the rationale needed to optimize your reaction yields and purity.
General Synthesis Strategy Overview
A common and effective route to the this compound core begins with the commercially available N-Boc-4-piperidone.[3][4] The synthesis generally proceeds through a reductive amination pathway to introduce the C8-amino functionality, followed by the construction of the second ring to form the spirocyclic system. The sequence of these steps can be varied. A key intermediate is often 2-Boc-8-oxo-2-azaspiro[4.5]decane, which serves as a versatile precursor for introducing the C8-amino group.[5]
Below is a generalized workflow illustrating a potential synthetic pathway.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the spirocyclic scaffold in 2-azaspiro[4.5]decane derivatives considered advantageous in drug discovery?
Spirocycles are inherently three-dimensional structures that "escape from flatland," a common issue with traditional aromatic scaffolds.[6] This increased three-dimensionality and higher fraction of sp3-hybridized carbons generally correlates with improved physicochemical properties such as higher solubility, better metabolic stability, and decreased lipophilicity compared to their non-spirocyclic counterparts.[1] The rigid conformation of the spirocyclic system can also lock the orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets.
Q2: What is the purpose of the Boc (tert-butoxycarbonyl) protecting group in this synthesis?
The Boc group is one of the most common amine protecting groups in organic synthesis.[7][8] Its primary functions here are:
-
To modulate reactivity: It temporarily masks the nucleophilicity and basicity of the amine nitrogen, preventing it from participating in undesired side reactions.[3]
-
To enable selective functionalization: By protecting one amine (e.g., the C8-amine), you can selectively perform reactions on the other (the C2-amine of the spirocycle), or vice-versa. This is crucial for building complex molecules.
-
To improve handling: Boc-protected intermediates are often more soluble in common organic solvents and easier to purify via chromatography compared to the free amines.
The Boc group is stable under basic and many nucleophilic conditions but can be readily removed with mild acid, making it compatible with a wide range of subsequent chemical transformations.[9][10]
Troubleshooting Guide: Reaction Optimization
This section addresses specific problems that may arise during the synthesis, focusing on causality and providing actionable solutions.
Category 1: Low Yield in Spirocyclization Step
Q: My intramolecular cyclization to form the 2-azaspiro[4.5]decane ring is inefficient. What factors should I investigate?
A: Low yields in spirocyclization are often due to unfavorable reaction kinetics, improper reagent choice, or competing side reactions. Consider the following:
-
Reaction Concentration (The Thorpe-Ingold Effect): Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions (e.g., dimerization). If you are observing high molecular weight species by LC-MS, try reducing the concentration of your substrate.
-
Choice of Base/Catalyst: The strength and steric bulk of the base are critical. For cyclizations involving deprotonation, a non-nucleophilic, sterically hindered base (e.g., LDA, KHMDS) can be more effective than smaller bases (e.g., NaH, KOtBu) which might promote intermolecular reactions.
-
Solvent Effects: The solvent can significantly influence the reaction rate and pathway. Aprotic polar solvents like THF, DMF, or DMSO are commonly used. If solubility is an issue, a solvent screen is recommended.
-
Temperature: While heating can increase the reaction rate, it can also promote decomposition or side reactions. It is often best to start at a lower temperature (e.g., 0 °C or room temperature) and slowly warm the reaction only if necessary, while monitoring carefully by TLC or LC-MS.
Category 2: Issues with Reductive Amination
Q: I am attempting to install the C8-amine on a 2-Boc-8-oxo-2-azaspiro[4.5]decane intermediate via reductive amination, but the yield is poor and I see unreacted ketone.
A: Reductive amination is a two-step process (imine/enamine formation followed by reduction) that is often performed in one pot.[11] Success hinges on balancing the rates of these two steps.
-
pH Control is Critical: Imine formation is typically acid-catalyzed but requires a free amine nucleophile. The optimal pH is usually mildly acidic (pH 4-6). If the medium is too acidic, the amine source (e.g., ammonia or an ammonium salt) will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated by protonation. Adding a small amount of acetic acid can be beneficial.
-
Choice of Reducing Agent: The reducing agent should be selective for the iminium ion over the ketone.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions, and does not readily reduce ketones or aldehydes, allowing the imine equilibrium to be established before reduction.
-
Sodium cyanoborohydride (NaBH₃CN): Also highly effective and selective. However, it is toxic and requires careful handling and quenching.
-
Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone before imine formation is complete, especially at neutral or acidic pH. It is more suitable if the imine is pre-formed or if the reaction is performed under basic conditions where ketone reduction is slower.
-
-
Water Removal: Imine formation is a condensation reaction that releases water. The presence of excess water can shift the equilibrium back towards the starting materials. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can significantly improve the yield.
| Reducing Agent | Abbreviation | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, THF, CH₂Cl₂; often with AcOH | Mild, selective for imines/iminium ions, commercially available. | Can be slow, generates acetate byproduct. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH; pH 4-6 | Highly selective, effective. | Highly toxic (releases HCN gas in strong acid) , requires careful quenching. |
| Catalytic Hydrogenation | H₂, Pd/C | MeOH, EtOH | "Green" method, high yielding.[12] | May reduce other functional groups (alkenes, alkynes, etc.), requires specialized equipment. |
Category 3: Challenges in Boc-Deprotection
Q: I am trying to deprotect the Boc group, but I am getting a complex mixture of byproducts and a low yield of my desired free amine. What is happening?
A: This is a classic problem in Boc deprotection. The reaction proceeds via cleavage of the Boc group with a strong acid, which generates a reactive tert-butyl cation intermediate.[9][13] This carbocation is a potent electrophile and can alkylate any nucleophilic sites on your molecule, leading to undesired byproducts.[14]
Caption: Mechanism of Boc deprotection and the role of scavengers in trapping the reactive tert-butyl cation.
Solution: Use a Scavenger.
The most effective way to prevent these side reactions is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause damage.[13]
| Scavenger | Abbreviation | Typical Concentration | Protects Against Alkylation Of: | Mechanism |
| Triisopropylsilane | TIS | 2-5% (v/v) | General purpose, highly effective for Trp, Met, Cys. | Hydride transfer reduces the cation to isobutane.[13] |
| Water | H₂O | 2-5% (v/v) | General purpose. | Traps the cation to form tert-butanol. |
| Thioanisole | PhSMe | 2-5% (v/v) | Tryptophan (Trp), Methionine (Met). | Acts as a nucleophilic trap. |
| Anisole | PhOMe | 2-5% (v/v) | Tryptophan (Trp), Tyrosine (Tyr). | Electrophilic aromatic substitution. |
Experimental Protocol: General Procedure for Boc Deprotection with Scavengers
-
Dissolve the Boc-protected amine in a suitable solvent (e.g., dichloromethane (DCM)).
-
Add the appropriate scavenger(s) (e.g., 5% TIS, 5% H₂O).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (usually 1-2 hours).
-
For workup, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting amine TFA salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.[15]
Category 4: Purification Difficulties
Q: My final free amine product is difficult to purify by standard silica gel chromatography. It streaks on the TLC plate and I get low recovery from the column.
A: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape (tailing/streaking) and irreversible adsorption.[16]
Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to compete with your product for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% TEA to your hexane/ethyl acetate or DCM/methanol mobile phase. This is the most common and effective method.
-
Ammonia: For highly polar amines, using a mobile phase like DCM/MeOH saturated with ammonia (e.g., 7N NH₃ in MeOH) can be very effective.
-
-
Use a Different Stationary Phase:
-
Deactivated Silica: Use commercially available "base-deactivated" silica gel or pre-treat standard silica by washing it with a solution of your mobile phase containing TEA.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use basic or neutral alumina depending on the stability of your compound.
-
-
Purification via Salt Formation: If chromatography fails, you can purify the amine via an acid-base extraction.[16][17]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, while non-basic organic impurities remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Make the aqueous layer basic (e.g., with 1M NaOH or solid K₂CO₃) until pH > 10.
-
Extract the now-neutral free amine back into an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified amine.
-
References
-
Lv, N., Liu, Y., Xiong, C., Liu, Z., & Zhang, Y. (2018). Cobalt-Catalyzed Oxidant-Free Spirocycle Synthesis by Liberation of Hydrogen. Organic Letters. Available at: [Link]
-
Karimov, R. R., & Hartwig, J. F. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Spiro‐Bicyclic Bisborane Catalysts for Metal‐Free Chemoselective and Enantioselective Hydrogenation of Quinolines. ResearchGate. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). A new synthesis of spiropyrrolidine–tetralones via an unexpected formal ring-contraction of 4-disubstituted piperidine to. ElectronicsAndBooks. Available at: [Link]
-
CORE. (n.d.). UNIVERSITY OF OKLAHOMA GRADUATE COLLEGE STEREOSELECTIVE SPIROCYCLIZATIONS INITIATED BY METAL CARBENES A DISSERTATION SUBMITTED. CORE. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. ResearchGate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]
-
ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]
-
ACS Publications. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Reddit. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Wordpress. Available at: [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]
-
PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-Boc-8-oxo-2-azaspiro[4.5]decane. MySkinRecipes. Available at: [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Available at: [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Boc-8-oxo-2-azaspiro[4.5]decane [myskinrecipes.com]
- 6. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and identify potential side products. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure the integrity and success of your experiments.
I. Overview of the Synthetic Strategy
The most common and logical synthetic route to this compound involves a multi-step process, culminating in a critical reductive amination step. A plausible and efficient pathway is outlined below. Understanding this pathway is the first step in diagnosing potential issues.
Caption: Plausible synthetic pathway for this compound.
II. Troubleshooting Guide: A Mechanistic Approach
This section addresses specific problems you may encounter during the synthesis, with a focus on the "why" behind the issue and the "how" of the solution.
Problem 1: Low Yield in the Reductive Amination Step
Question: I am performing the reductive amination of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate with ammonia and a reducing agent like sodium triacetoxyborohydride (STAB), but my yield of the desired 8-amino product is consistently low. My TLC plate shows a significant amount of unreacted starting material and a new, less polar spot. What is happening?
Answer:
This is a common issue in reductive aminations.[1][2][3] The root cause often lies in the delicate equilibrium between the formation of the imine intermediate and the subsequent reduction.
Causality and Identification:
-
Incomplete Imine Formation: The initial reaction between the ketone and ammonia to form an imine is reversible and can be slow. If the reduction is initiated before a sufficient concentration of the imine is present, you will isolate unreacted ketone. Dehydrating conditions can sometimes be used to drive imine formation, but must be chosen carefully.[4]
-
Side Reaction: Reduction of the Starting Ketone: The new, less polar spot is likely the corresponding alcohol, tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate. While STAB is generally selective for imines over ketones, this selectivity is not absolute.[5] If the imine formation is sluggish, the reducing agent may begin to reduce the more abundant ketone starting material.[6]
-
Identification: This side product can be identified by LC-MS, where it will show the expected mass for the alcohol (M+H)+, and by ¹H NMR, with the appearance of a new signal for the carbinol proton (CH-OH).
-
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Pre-formation of the Imine: Stir the ketone starting material with your ammonia source (e.g., ammonium acetate or a solution of ammonia in an organic solvent) for a period (e.g., 1-2 hours) before adding the reducing agent. Monitor the reaction by TLC or LC-MS to observe the disappearance of the ketone and the appearance of the imine.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often more selective for the iminium ion over the ketone compared to NaBH₄.[6] However, be mindful of the toxicity of cyanide byproducts. STAB is a good, less toxic alternative.[5]
-
pH Control: Reductive amination is often most efficient under weakly acidic conditions (pH 5-6), which catalyze imine formation.[6] The addition of a catalytic amount of acetic acid can be beneficial.[2]
-
-
Analytical Workflow for Troubleshooting:
Caption: Decision workflow for troubleshooting low yields in reductive amination.
Problem 2: Multiple Products in the Final Boc-Protection Step
Question: After the successful synthesis of 8-amino-2-(Boc)-2-azaspiro[4.5]decane, I am now protecting the primary amine at the 8-position with Boc-anhydride ((Boc)₂O). However, my final product is a mixture of compounds, and purification is difficult. What are the likely side products?
Answer:
While Boc protection is generally a robust reaction, several side products can form, especially when not carefully controlled.
Causality and Identification:
-
Di-Boc Protected Product: The most common side product is the di-Boc derivative where both the primary amine at the 8-position and the secondary amine in the 2-position are protected. This is more likely if an excess of (Boc)₂O and a strong base like DMAP are used.
-
Urea Formation: If the reaction is run in the presence of a catalytic amount of a nucleophilic base like 4-(dimethylamino)pyridine (DMAP), isocyanate intermediates can form, which then react with the starting amine to produce a urea dimer.[7]
-
Incomplete Reaction: Unreacted starting material, 8-amino-2-(Boc)-2-azaspiro[4.5]decane, may persist if insufficient (Boc)₂O is used or the reaction time is too short.
Troubleshooting Protocol:
-
Control Stoichiometry and Reagents:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. A large excess can promote di-protection.
-
Base Selection: For the protection of a primary amine in the presence of a Boc-protected secondary amine, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred over DMAP.[8]
-
Temperature: Run the reaction at room temperature or 0 °C to minimize side reactions.
-
-
Purification Strategy:
-
Flash column chromatography on silica gel is typically effective for separating the desired mono-protected product from the less polar di-Boc product and the more polar starting material and urea byproduct. A gradient elution with a hexane/ethyl acetate system is a good starting point.
-
| Compound | Likely Polarity (on Silica TLC) | Identification Notes |
| Di-Boc Product | Least Polar | Higher molecular weight in MS. Absence of N-H signals for the 8-amino group in ¹H NMR. |
| Desired Product | Intermediate | Correct molecular weight in MS. Presence of one Boc group and the N-H of the carbamate. |
| Starting Diamine | Most Polar | Lower molecular weight in MS. Presence of a primary amine signal in ¹H NMR. |
| Urea Byproduct | Polar | Significantly higher molecular weight in MS (approx. 2x starting material + CO). |
III. Frequently Asked Questions (FAQs)
Q1: What is a good TLC solvent system to monitor the reductive amination step?
A1: A common mobile phase for monitoring the conversion of a ketone to a more polar amine is a mixture of dichloromethane (DCM) and methanol (MeOH). A starting point would be 95:5 DCM:MeOH. You may need to add a small amount of triethylamine (0.5%) to the mobile phase to prevent the amine products from streaking on the silica plate.[9]
Q2: My final product, this compound, appears as a colorless to light green liquid in some supplier data sheets, but I have isolated it as a solid. Is this normal?
A2: Yes, this can be normal. While some certificates of analysis describe the compound as a liquid, others list it as a solid.[10] The physical state can depend on the purity of the compound and the presence of residual solvents. A highly pure sample is often a low-melting solid at room temperature.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes. When using sodium cyanoborohydride, it is crucial to perform the reaction in a well-ventilated fume hood and to avoid acidic conditions that could generate toxic hydrogen cyanide gas.[11] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
IV. Experimental Protocols
Protocol 1: Reductive Amination of tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
-
To a solution of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) is added ammonium acetate (10 eq).
-
The mixture is stirred at room temperature for 1-2 hours.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC (e.g., 9:1 DCM:MeOH with 0.5% TEA).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Boc-Protection of 8-Amino-2-(Boc)-2-azaspiro[4.5]decane
-
Dissolve 8-amino-2-(Boc)-2-azaspiro[4.5]decane (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) and stir for 5 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Upon completion, dilute with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
V. References
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Reddit. (2023). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Valdez, C. A., Leif, R. N., & Al-Bayati, A. H. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/organicchemistry. Retrieved from [Link]
-
VanVeller, B. (n.d.). How to TLC (Thin Layer Chromatography). VanVeller Lab Resources - Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
Boumoud, T., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 6, 125-133. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Myers Chem 115. Harvard University. [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
YouTube. (2021). how to do TLC plates and N-boc deprotection. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):174-188. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(3), 288-305. [Link]
-
PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]
-
Synthonix. (n.d.). tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate. Retrieved from [Link]
-
Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Retrieved from
-
Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Retrieved from [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. Retrieved from [Link]
-
PubMed. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]
-
Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Institutes of Health. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. Retrieved from [Link]
-
ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Boc-8-oxo-2-azaspiro[4.5]decane. Retrieved from [Link]
-
ScienceDirect. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. VanVeller Lab Resources [group.chem.iastate.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of 8-(Boc-amino)-2-azaspiro[4.5]decane Analogs
Welcome to the technical support center for the HPLC purification of 8-(Boc-amino)-2-azaspiro[4.5]decane analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the chromatographic purification of this important class of spirocyclic compounds. The unique structural features of these molecules, namely the basic secondary amine within the spirocyclic core and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, present specific challenges that this guide will address.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial stages of method development for the purification of this compound analogs.
Q1: What is the recommended starting point for HPLC purification of this compound analogs?
A1: For initial method development, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and recommended starting point.[1][2] The nonpolar stationary phase of a C18 column combined with a polar mobile phase is generally effective for retaining and separating a wide range of organic molecules, including Boc-protected amines.[1]
A typical starting point would be a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.[1][3] Due to the basic nature of the free amine on the spirocyclic core, peak tailing can be a common issue. To mitigate this, the addition of a mobile phase modifier is crucial. Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is often used to improve peak shape by protonating the free amine and minimizing unwanted interactions with residual silanols on the silica-based stationary phase.[1][4]
Q2: How do I choose the appropriate column for my separation?
A2: The choice of column depends on the specific properties of your analog and the impurities you are trying to separate.
-
Reversed-Phase Columns (C18, C8): As mentioned, C18 columns are a versatile starting point.[1] C8 columns, being less hydrophobic, can be a good alternative if your compound elutes too late on a C18 column. Modern columns with advanced end-capping or embedded polar groups can also provide improved peak shape for basic compounds.[2]
-
Mixed-Mode Columns: For highly polar analogs or challenging separations, mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC functionalities, can offer unique selectivity.[5][6][7][8] This approach can enhance the retention of polar and ionizable compounds without the need for ion-pairing reagents, making it compatible with mass spectrometry (MS).[5][6]
-
Chiral Columns: If your this compound analog is chiral and you need to separate enantiomers, a chiral stationary phase (CSP) is required.[9][10][11][12] Polysaccharide-based and macrocyclic glycopeptide chiral columns are widely used and can be operated in normal-phase, reversed-phase, or polar organic modes.[9][12][13]
Q3: My compound is not retaining on a C18 column. What should I do?
A3: If your compound has very low retention on a C18 column, it is likely too polar for traditional reversed-phase chromatography. Here are a few strategies to consider:
-
Use a 100% Aqueous Mobile Phase: Some specialized reversed-phase columns, often labeled as "AQ," are designed to be stable in 100% aqueous mobile phases and can increase the retention of polar compounds.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[1][15] It utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of water.
-
Mixed-Mode Chromatography: As mentioned in Q2, mixed-mode columns can provide enhanced retention for polar molecules.[5][6][8]
Q4: Is the Boc protecting group stable under typical RP-HPLC conditions?
A4: The Boc group is known to be sensitive to acidic conditions.[16] While low concentrations of TFA (0.05-0.1%) in the mobile phase are generally acceptable for purification, prolonged exposure or concentration of the fractions containing TFA can lead to partial or complete deprotection.[4] It is advisable to neutralize the collected fractions with a mild base (e.g., ammonium hydroxide or triethylamine) as soon as possible after purification, especially if the fractions will be stored before solvent evaporation. Alternatively, using a less harsh acidic modifier like formic acid can be considered, though it may result in broader peaks compared to TFA.[4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the HPLC purification of this compound analogs.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound analogs is often due to strong interactions between the protonated amine and acidic silanol groups on the surface of the silica-based stationary phase.[1]
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Detailed Solutions for Peak Tailing:
| Solution | Explanation | References |
| Add/Increase Acidic Modifier | Add 0.05-0.1% TFA or formic acid to the mobile phase. The acid protonates the basic amine, reducing its interaction with the stationary phase. It also protonates the silanol groups, further minimizing unwanted interactions. | [1][4] |
| Use a High-Purity, End-Capped Column | Modern HPLC columns often feature advanced end-capping to minimize the number of accessible free silanol groups, leading to improved peak shape for basic compounds. | [2] |
| Ion-Pair Chromatography | Add an ion-pairing reagent, such as an alkyl sulfonate, to the mobile phase.[17][18][19][20][21] This reagent forms a neutral ion pair with the protonated amine, which then interacts with the reversed-phase stationary phase via hydrophobic interactions, leading to better peak shape and retention. | [17][18][19][20][21] |
| Mixed-Mode Chromatography | Utilize a mixed-mode column that combines reversed-phase and cation-exchange properties. The ion-exchange functionality provides a controlled interaction with the basic analyte, leading to symmetrical peaks. | [5][6][7][8] |
| Increase Column Temperature | Increasing the column temperature (e.g., to 40-50 °C) can improve mass transfer kinetics and reduce peak tailing. However, be mindful of the thermal stability of your compound. | [3] |
Q: My peaks are fronting. What could be the issue?
A: Peak fronting is less common than tailing for basic compounds but can occur due to:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.[22][23][24] Try reducing the injection volume or the concentration of your sample.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or the injection solvent is much stronger than the mobile phase, it can cause peak distortion.[22] Ensure your sample is completely dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.
Issue 2: Low Resolution or Co-eluting Peaks
Q: I am not able to separate my product from a closely related impurity. How can I improve the resolution?
A: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
HPLC Purification Workflow
Caption: A general workflow for HPLC purification.
Strategies to Improve Resolution:
| Strategy | Explanation | References |
| Optimize the Gradient | A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks. | [22] |
| Change the Organic Modifier | Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase. | [25] |
| Change the Stationary Phase | If optimizing the mobile phase is not sufficient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl or embedded polar group phase) can provide a significant change in selectivity. | [14] |
| Adjust the pH | For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity. However, be cautious of the stability of the Boc group at low pH. | [25] |
| Try an Alternative Chromatography Mode | If reversed-phase is not providing adequate separation, consider HILIC, mixed-mode, or even supercritical fluid chromatography (SFC), which can offer very different selectivities.[1][5][6][26][27][28][29][30] | [1][5][6][26][27][28][29][30] |
Issue 3: Sample Degradation (Boc Deprotection)
Q: I am observing a new peak in my chromatogram that corresponds to the deprotected amine. How can I prevent this?
A: As discussed in the FAQs, the Boc group is acid-labile. The presence of the deprotected amine is a clear indication that the acidic conditions of your mobile phase are too harsh.
Solutions to Prevent Boc Deprotection:
| Solution | Explanation | References |
| Use a Weaker Acid | Replace TFA with a weaker acid like formic acid or acetic acid. This will increase the pH of the mobile phase and reduce the rate of Boc cleavage. | [4] |
| Reduce Acid Concentration | If you must use TFA, use the lowest concentration that still provides good peak shape (e.g., 0.05%). | [4] |
| Neutralize Fractions Immediately | After collection, immediately add a small amount of a volatile base (e.g., a few drops of concentrated ammonium hydroxide) to each fraction to neutralize the acid. | [4] |
| Work at Lower Temperatures | Perform the purification at a lower temperature (e.g., room temperature or below) to slow down the rate of the acid-catalyzed deprotection. | [4] |
| Consider High pH Chromatography | If your analog is stable at high pH, using a high pH-stable column with a basic mobile phase (e.g., containing ammonium hydroxide or triethylamine) can be a very effective solution. This will also provide excellent peak shape for the basic amine. | [2] |
Issue 4: Low Recovery
Q: After purification, the yield of my compound is very low. What are the possible reasons?
A: Low recovery can be due to several factors, from irreversible adsorption on the column to issues with fraction collection.
Troubleshooting Low Recovery:
| Possible Cause | Solution | References |
| Irreversible Adsorption | Highly basic compounds can sometimes bind irreversibly to active sites on the stationary phase. Ensure your mobile phase is properly modified with an acid to prevent this. In severe cases, a different column may be necessary. | [1] |
| Column Overloading | Severe overloading can lead to broad peaks that are difficult to collect accurately, resulting in apparent low recovery. Optimize the sample load on an analytical column first before scaling up. | [22][23][24] |
| Incorrect Fraction Collection | Ensure your fraction collector is properly calibrated and that the collection window is set correctly to capture the entire peak of interest. | [23] |
| Sample Precipitation | If the concentration of your compound in the collected fractions is high and the mobile phase composition changes significantly during elution, your compound may precipitate. Visually inspect the tubing and collected fractions for any signs of precipitation. | [22] |
| Sample Degradation | As discussed previously, if your compound is degrading during the purification process, this will naturally lead to low recovery of the desired product. | [4] |
Experimental Protocol: Reversed-Phase HPLC Purification of a Generic this compound Analog
This protocol provides a general starting point for the purification of an this compound analog. It should be optimized for your specific compound.
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) is often a good choice for initial solubility tests, but for injection, it is preferable to dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.[22]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analytical Method Development:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm (or a more specific wavelength if the molecule has a chromophore)
-
Injection Volume: 10 µL
-
Optimize the gradient to achieve good separation between your target compound and impurities.
-
-
Preparative Purification:
-
Column: C18, 5-10 µm, with a diameter and length appropriate for your sample size (e.g., 21.2 x 250 mm for up to 100 mg).
-
Scale the gradient and flow rate from your analytical method. The linear flow rate should be kept constant.[22]
-
Example for a 21.2 mm ID column: Flow rate = (21.2^2 / 4.6^2) * 1 mL/min ≈ 21 mL/min.
-
Inject the prepared sample.
-
Collect fractions based on the UV chromatogram.
-
-
Post-Purification Work-up:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the pure fractions.
-
If TFA was used, consider neutralizing the pooled fractions with a few drops of concentrated ammonium hydroxide until the pH is neutral or slightly basic.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Alternative Technology: Supercritical Fluid Chromatography (SFC)
For both achiral and chiral separations, SFC presents a powerful "green" alternative to HPLC.[26][27][28][29][30] It uses supercritical CO2 as the primary mobile phase, which offers several advantages:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster run times.[26][29]
-
Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it more environmentally friendly and cost-effective.[26][27][29]
-
Faster Sample Recovery: The CO2 is easily removed post-collection, leading to rapid sample dry-down times.[26]
SFC is particularly well-suited for the purification of compounds that are not highly soluble in aqueous mobile phases and for chiral separations.[27][28][29]
References
- Vertex AI Search. (n.d.).
- Sadjadi, S. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
- HELIX Chromatography. (n.d.).
- Slideshare. (n.d.).
- Crawford Scientific. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Welch Materials. (2024).
- Mason Technology. (2024). Ion-Pairing Agents | HPLC.
- Waters Blog. (2025).
- BenchChem. (2025).
- AZoM. (2021). Achiral Supercritical Fluid Chromatography (SFC)
- Waters. (n.d.).
- PubMed. (2006).
- American Pharmaceutical Review. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? : r/Chempros.
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
- Selvita. (2024).
- Preprints.org. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- ResearchGate. (2012).
- Phenomenex. (n.d.).
- PubMed. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- MZ-Analysentechnik. (n.d.).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- University of Warwick. (n.d.).
- Welch Materials. (2025).
- ResearchGate. (2025). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS | Request PDF.
- Sigma-Aldrich. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- HALO Columns. (n.d.).
- MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- LCGC North America. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. helixchrom.com [helixchrom.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. columnex.com [columnex.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. halocolumns.com [halocolumns.com]
- 15. researchgate.net [researchgate.net]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Ion-pair chromatography .pptx [slideshare.net]
- 20. welch-us.com [welch-us.com]
- 21. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 22. mz-at.de [mz-at.de]
- 23. warwick.ac.uk [warwick.ac.uk]
- 24. welch-us.com [welch-us.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. chromatographytoday.com [chromatographytoday.com]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. selvita.com [selvita.com]
- 30. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
Technical Support Center: Navigating Solubility Challenges with 8-(Boc-amino)-2-azaspiro[4.5]decane
Welcome to the technical support center for 8-(Boc-amino)-2-azaspiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile spirocyclic building block into their synthetic workflows. The unique structural characteristics of this compound, particularly the rigid spirocyclic core and the lipophilic Boc-protecting group, can present solubility challenges in various reaction conditions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and ensure the success of your experiments.
Understanding the Molecule: A Senior Scientist's Perspective
This compound is a valuable synthetic intermediate due to its rigid three-dimensional structure, which can impart favorable properties such as improved metabolic stability and target engagement in drug candidates. However, the interplay between the polar amine functionalities and the nonpolar Boc group and spirocyclic backbone creates a molecule with nuanced solubility characteristics. Poor solubility can lead to sluggish or incomplete reactions, low yields, and purification difficulties. The key to success lies in a rational approach to solvent selection and reaction condition optimization, grounded in an understanding of the molecule's physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A: The limited solubility of this compound often stems from its significant nonpolar character, contributed by the tert-butoxycarbonyl (Boc) protecting group and the spirocyclic hydrocarbon framework. While the free amines are polar, the bulky, nonpolar moieties dominate the molecule's overall polarity, making it less soluble in highly polar solvents and some common aprotic solvents at room temperature.
Q2: I'm observing a precipitate forming during my reaction. What could be the cause?
A: Precipitate formation during a reaction can be due to several factors. It could be the desired product crashing out of the solution as it forms, especially if it is less soluble than the starting materials. Alternatively, it could be an insoluble intermediate or a salt byproduct. A change in the reaction mixture's polarity as the reaction progresses can also lead to the precipitation of starting material or product.
Q3: Can I simply heat the reaction to improve solubility?
A: While gentle heating can often improve solubility, it's crucial to consider the thermal stability of your reactants, reagents, and the Boc-protecting group itself. The Boc group can be labile under strongly acidic conditions, and high temperatures can accelerate this and other side reactions. A cautious, stepwise increase in temperature while monitoring the reaction progress is advisable.
Q4: Are there any general solvent recommendations for reactions with this compound?
A: A good starting point for solvent selection is to consider moderately polar aprotic solvents. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are often suitable. For reactions requiring more polar conditions, the use of co-solvents is highly recommended. A predictive solubility profile is provided in the table below to guide your initial solvent screening.
Predictive Solubility Profile
Based on the structural features of this compound, the following table provides a predictive guide to its solubility in common organic solvents. These are qualitative predictions and should be confirmed experimentally.
| Solvent | Polarity Index | Predicted Solubility | Rationale & Notes |
| Non-Polar Solvents | |||
| Hexane/Heptane | 0.1 | Poor | The molecule possesses polar amine groups that are incompatible with non-polar alkanes. |
| Toluene | 2.4 | Poor to Moderate | The aromatic nature of toluene may offer some interaction with the carbamate, but overall solubility is expected to be limited. |
| Aprotic Solvents | |||
| Diethyl Ether | 2.8 | Poor to Moderate | Limited polarity and hydrogen bond accepting capability. |
| Dichloromethane (DCM) | 3.1 | Moderate to Good | A versatile solvent for many reactions involving Boc-protected amines.[1] |
| Tetrahydrofuran (THF) | 4.0 | Moderate to Good | A good general-purpose solvent for this class of compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate | Often a good choice for work-up and chromatography, may require warming for complete dissolution. |
| Acetonitrile (ACN) | 5.8 | Moderate | Can be a suitable reaction solvent, particularly for reactions involving salts. |
| N,N-Dimethylformamide (DMF) | 6.4 | Good | A highly polar aprotic solvent, generally a good choice for dissolving polar and non-polar compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Good | An excellent solvent for many poorly soluble compounds, but can be difficult to remove and may interfere with some reactions. |
| Polar Protic Solvents | |||
| Isopropanol | 3.9 | Moderate | The alkyl chain reduces polarity compared to other alcohols. |
| Ethanol | 4.3 | Moderate to Good | Can be a good solvent, especially when used as a co-solvent. |
| Methanol | 5.1 | Good | The most polar of the common alcohols, likely to be a good solvent. |
| Water | 10.2 | Poor | The large non-polar surface area of the molecule leads to poor aqueous solubility. |
Troubleshooting Guides
Scenario 1: Poor Solubility of Starting Material in Amide Coupling Reactions
Question: I am attempting an amide coupling reaction with a carboxylic acid and this compound, but my starting materials are not fully dissolving in DCM, leading to a sluggish reaction. What can I do?
Causality: Amide coupling reactions often employ aprotic solvents like DCM. The combination of a potentially polar carboxylic acid and the moderately soluble spirocyclic amine can lead to an inhomogeneous reaction mixture.
Troubleshooting Workflow:
Caption: Decision workflow for addressing poor solubility in amide coupling reactions.
Detailed Protocol: Co-solvent Addition
-
Initial Setup: In your reaction vessel, combine the carboxylic acid and this compound in dichloromethane (DCM).
-
Co-solvent Introduction: While stirring, add N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) dropwise until all solids dissolve. A final co-solvent concentration of 10-20% (v/v) is often sufficient.
-
Proceed with Reaction: Once a homogeneous solution is achieved, add your coupling reagents and base as per your standard protocol.
Rationale: The addition of a more polar, aprotic co-solvent like DMF can significantly enhance the solubility of both the carboxylic acid and the amine, facilitating a more efficient reaction.[2]
Scenario 2: Low Yield in Reductive Amination Reactions
Question: I am performing a reductive amination with an aldehyde and this compound using sodium triacetoxyborohydride in DCM, but my yields are consistently low. I suspect solubility is an issue.
Causality: Reductive aminations often generate iminium ion intermediates that may have different solubility profiles than the starting materials. If any component has poor solubility, the reaction rate will be diminished.
Troubleshooting Workflow:
Caption: Troubleshooting guide for low yields in reductive amination.
Detailed Protocol: Solvent Optimization and Additive Use
-
Solvent Screening: If DCM is providing poor results, consider switching to 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), which can offer better solubility for the reactants and intermediates. Ethyl acetate (EtOAc) has also been shown to be a viable and more environmentally friendly solvent for reductive aminations.[3][4]
-
Acidic Additive: In your chosen solvent, combine the aldehyde and this compound. Add a catalytic amount of acetic acid (1-5 mol%).
-
Reagent Addition: Stir for 15-30 minutes to facilitate imine formation before adding the reducing agent (e.g., sodium triacetoxyborohydride).
Rationale: The use of a catalytic amount of a weak acid can promote the formation of the iminium ion, which is the active electrophile in the reduction step. This can sometimes improve the overall reaction rate even if the initial solubility is not perfect.
Scenario 3: General Dissolution Issues
Question: I am having trouble dissolving this compound for characterization or as a stock solution.
Causality: As a solid material, the dissolution of this compound can be kinetically slow, even in a thermodynamically good solvent.
Troubleshooting Workflow:
Caption: Methods for improving the dissolution of this compound.
Detailed Protocol: Sonication for Enhanced Dissolution
-
Preparation: Add the desired amount of this compound to your chosen solvent in a suitable container.
-
Sonication: Place the container in an ultrasonic bath.
-
Duration: Sonicate for 10-20 minutes, or until all solid has dissolved. The high-frequency sound waves will help to break up solid aggregates and increase the rate of dissolution.
Rationale: Sonication provides mechanical energy to the system, which can overcome the activation energy barrier for dissolution and accelerate the process without the need for excessive heating.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Envirostar. (2023, April 21).
- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp.
- Watson, A. J., Williams, A. C., & Williams, J. M. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1165.
- ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF.
- Jorgensen, W. L., & Duffy, E. M. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10785–10797.
- MySkinRecipes. (n.d.). 2-Boc-8-oxo-2-azaspiro[4.5]decane.
- Biosynth. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 1363381-61-6 8-Amino-2-Boc-2-azaspiro[4.5]decane.
- D'yakonov, V. A., & Dzhemilev, U. M. (2022).
- ResearchGate. (2025, August 6).
- American Chemical Society Green Chemistry Institute. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry Portal. (n.d.). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. r/Chempros.
- National Center for Biotechnology Information. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28.
- Reddit. (2022, March 24). amide coupling help. r/Chempros.
- Reddit. (2021, October 20).
- National Center for Biotechnology Inform
- Journal of Chemical Education. (2025, May 29).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2025, January 14). Can you use dichloromethane as a solvent for reactions involving an amine?
- Labsolu. (n.d.). 8-Boc-2,2-dioxo-1,3-dioxa-2-thia-8-azaspiro[4.5]decane.
- Organic Chemistry Portal. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Benchchem. (n.d.). Managing poor solubility and instability issues in reactions.
- Organic Letters. (2026, January 15).
- MySkinRecipes. (n.d.). 2-Boc-8-oxo-2-azaspiro[4.5]decane.
- PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.
- ResearchGate. (2025, August 7).
- PubChem. (n.d.). 2-Azaspiro(4.5)decane.
- MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- Beilstein Journals. (2022, February 24).
- National Center for Biotechnology Information. (n.d.). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions.
- National Center for Biotechnology Information. (n.d.).
- YouTube. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Wikipedia. (n.d.). Spiro compound.
- ChemScene. (n.d.). 8-Oxa-2-azaspiro[4.5]decane.
- BOC Sciences. (n.d.). CAS 176-64-7 8-Azaspiro[4.5]decane.
- Journal of the American Chemical Society. (2026, January 12). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors.
Sources
- 1. reddit.com [reddit.com]
- 2. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane
Welcome to the technical support center for the large-scale synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable spirocyclic scaffold. We will delve into the common challenges encountered during synthesis, providing troubleshooting advice and frequently asked questions to ensure a robust and efficient process.
Introduction: The Importance of this compound
This compound is a crucial building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise presentation of pharmacophoric elements. Its synthesis, however, presents several challenges when transitioning from bench-scale to large-scale production, particularly concerning reaction control, product isolation, and impurity profiling. This guide will address these challenges in a practical, question-and-answer format.
Overall Synthetic Strategy
The most common and scalable synthetic route to this compound involves a four-stage process, starting from readily available materials.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide & FAQs
Stage 1: Reductive Amination
This initial step involves the reaction of N-Boc-4-piperidone with an appropriate amino ester to form a diester intermediate.
Q1: My reductive amination is sluggish and gives low yields. What are the likely causes and solutions?
A1: Sluggish reactions and low yields in large-scale reductive aminations are often due to several factors:
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine. On a large scale, the removal of water is critical.
-
Solution: Consider using a Dean-Stark trap if the solvent is appropriate (e.g., toluene). Alternatively, the use of a dehydrating agent like magnesium sulfate can be effective.
-
-
Suboptimal Reducing Agent: Sodium triacetoxyborohydride (STAB) is a common choice for this reaction.[1] However, its effectiveness can be hampered by moisture.
-
Solution: Ensure you are using high-quality, anhydrous STAB. Other reducing agents like sodium cyanoborohydride can be used, but require careful pH control to avoid the formation of toxic hydrogen cyanide gas.
-
-
Steric Hindrance: While not a major issue with these substrates, ensure that your starting materials are of high purity, as bulky impurities can hinder the reaction.
Q2: I am observing the formation of a di-alkylated byproduct. How can I minimize this?
A2: Di-alkylation, where the product of the first reductive amination reacts again with the starting ketone, can occur if the initial amine is too reactive or if there's a localized excess of the ketone.
-
Solution: Control the stoichiometry carefully. A slight excess of the starting amine can help suppress this side reaction. Slow addition of the reducing agent to the mixture of the ketone and amine can also help maintain a low concentration of the newly formed amine, disfavoring the second alkylation.
Stage 2: Dieckmann Condensation
This intramolecular cyclization is a critical step in forming the spirocyclic core and is often a source of difficulty at scale.[2][3]
Q3: The yield of my Dieckmann condensation is poor, and I recover a significant amount of starting diester. What is happening?
A3: The Dieckmann condensation is a reversible reaction.[4] The equilibrium must be driven towards the product, which is a cyclic β-keto ester.
-
Causality: The driving force for this reaction is the deprotonation of the acidic α-proton of the newly formed β-keto ester by the alkoxide base. This forms a resonance-stabilized enolate, effectively removing the product from the equilibrium and pulling the reaction to completion.[4]
-
Troubleshooting:
-
Base Stoichiometry: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide.
-
Anhydrous Conditions: The presence of water will quench the base and the enolate, leading to poor yields. Ensure all reagents and solvents are scrupulously dry.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor the reverse reaction. Optimization of the reaction temperature is crucial.
-
Q4: I am observing significant side product formation during the Dieckmann condensation. What are these and how can I avoid them?
A4: Common side reactions include intermolecular Claisen condensations and hydrolysis of the ester groups.
-
Intermolecular Condensation: This occurs when one molecule of the diester reacts with another, leading to polymeric material.
-
Solution: This is often a concentration-dependent issue. Running the reaction at high dilution can favor the intramolecular Dieckmann condensation.
-
-
Ester Hydrolysis: If there is any moisture present, the strong base can saponify the ester groups, leading to carboxylate salts that will not cyclize.
-
Solution: As mentioned, maintain strictly anhydrous conditions.
-
Caption: Troubleshooting logic for the Dieckmann condensation.
Stage 3: Decarboxylation and Amine Formation
This stage involves the hydrolysis of the β-keto ester followed by decarboxylation to give the ketone, which is then converted to the amine.
Q5: My decarboxylation is incomplete or requires very harsh conditions. How can I improve this step?
A5: The decarboxylation of β-keto acids (formed upon hydrolysis of the ester) is typically facile upon heating.[5][6] If you are facing issues, consider the following:
-
Incomplete Hydrolysis: The ester must first be hydrolyzed to the carboxylic acid. Ensure that the saponification step (using a base like NaOH or KOH) has gone to completion before acidification and heating.
-
pH Control: The decarboxylation proceeds through the free carboxylic acid. Ensure the pH is acidic enough to fully protonate the carboxylate.
-
Thermal Stability: While heat is required, excessive temperatures can lead to decomposition. Monitor the reaction for gas evolution (CO2) to gauge the reaction progress and avoid overheating.
Q6: The conversion of the resulting ketone to the 8-amino group is low-yielding. What are the best practices for this transformation at scale?
A6: This is typically achieved via another reductive amination, this time using a source of ammonia (like ammonium acetate or ammonia gas) and a reducing agent.
-
Le Chatelier's Principle: The formation of the imine intermediate is again key. Using a large excess of the ammonia source will drive the equilibrium towards the imine.
-
Pressure Reactions: For large-scale synthesis, conducting the reaction in a pressure vessel with ammonia and a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon) is often the most efficient method. This requires specialized equipment and careful safety considerations.
-
Alternative Reagents: Reagents like hydroxylamine followed by reduction can also be used, but this adds steps to the synthesis.
Stage 4: Boc Protection
This is the final step to yield the target compound.
Q7: The Boc protection is not going to completion, and I have trouble removing the excess di-tert-butyl dicarbonate (Boc2O). What are your recommendations?
A7: Incomplete reaction and purification issues are common in Boc protections.
-
Reaction Conditions: The reaction is typically run with a base like triethylamine or sodium bicarbonate in a solvent like dichloromethane or THF.[7] Ensure the diamine starting material is fully dissolved. The use of a biphasic system (e.g., DCM/water with NaHCO3) can be very effective for clean reactions.
-
Stoichiometry of Boc2O: Using a slight excess (1.1-1.2 equivalents) of Boc2O is standard. However, a large excess can complicate purification.
-
Purification:
-
Work-up: Quenching the reaction with a nucleophilic amine like N,N-dimethylethylenediamine can consume excess Boc2O, forming a water-soluble urea that is easily removed during an aqueous wash.
-
Crystallization: The final product, this compound, is often a crystalline solid. Developing a robust crystallization procedure is the best way to ensure high purity on a large scale. A mixed solvent system like ethyl acetate/heptane is a good starting point.
-
Experimental Protocols
Protocol 1: Large-Scale Dieckmann Condensation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diester Intermediate | 299.41 | 1.00 kg | 3.34 mol |
| Potassium tert-butoxide | 112.21 | 451 g | 4.01 mol |
| Toluene (anhydrous) | 92.14 | 20 L | - |
| Acetic Acid | 60.05 | As needed | - |
Procedure:
-
Charge a 50 L reactor with 20 L of anhydrous toluene and the diester intermediate (1.00 kg).
-
Stir the mixture under a nitrogen atmosphere and cool to 0-5 °C.
-
Add the potassium tert-butoxide (451 g) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench by adding acetic acid until the pH is neutral (pH ~7).
-
Add 10 L of water and separate the layers.
-
Wash the organic layer with brine (2 x 5 L).
-
Concentrate the organic layer under reduced pressure to yield the crude β-keto ester, which can be used in the next step without further purification.
References
-
Krafft, E. A., et al. (2005). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis, 2005(19), 3245–3252. [Link]
-
Davis, B. R., & Garratt, P. J. (1991). Acylation of Esters, Ketones and Nitriles. Synthesis, 1991(2), 795-863. [Link]
-
Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]
- Wyatt, P., & Warren, S. (2008). Organic Synthesis: The Disconnection Approach. John Wiley & Sons.
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
- Valenti, P., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11467-11523.
-
Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]
-
Organic Chemistry Tutor. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. aklectures.com [aklectures.com]
- 7. escholarship.org [escholarship.org]
Stability issues of 8-(Boc-amino)-2-azaspiro[4.5]decane in acidic vs basic media
Welcome to the technical support guide for 8-(Boc-amino)-2-azaspiro[4.5]decane. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile spirocyclic building block. Azaspirocycles have become increasingly prominent in drug discovery, offering a rigid three-dimensional scaffold that allows for precise conformational control and exploration of novel chemical space.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly its behavior in acidic and basic media.
I. Understanding the Molecule: Core Concepts
This compound contains two key functional groups that dictate its chemical behavior:
-
The tert-butyloxycarbonyl (Boc) protecting group: This is a widely used carbamate protecting group for amines. Its primary characteristic is its stability under basic and nucleophilic conditions, but its lability (tendency to be cleaved) in the presence of acid.[2]
-
The 2-azaspiro[4.5]decane core: This spirocyclic system contains two nitrogen atoms. The nitrogen at position 2 is part of a pyrrolidine ring, while the Boc-protected amino group is at position 8 on the cyclohexane ring. The basicity of the unprotected nitrogen at position 2 can influence the overall properties of the molecule, especially under acidic conditions where it can be protonated.
The stability of this molecule is fundamentally a question of the integrity of the Boc-protecting group under different pH conditions.
II. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the handling and reaction of this compound.
Issue 1: Premature Cleavage of the Boc Group During a Reaction
-
Symptom: You are running a reaction under what you believe are neutral or basic conditions, but analysis (TLC, LC-MS) shows the presence of the deprotected diamine, 8-amino-2-azaspiro[4.5]decane.
-
Causality: The Boc group is sensitive to acid. While generally stable under basic conditions, inadvertent exposure to acidic microenvironments or reagents can cause partial or complete deprotection.
-
Hidden Acidity: Reagents that appear neutral may contain acidic impurities or generate acidic byproducts. For example, some grades of chloroform can contain trace amounts of HCl. Amine hydrohalide salts used as reagents can also lower the pH of the reaction mixture.
-
Lewis Acids: The Boc group can also be cleaved by Lewis acids (e.g., ZnCl₂, AlCl₃, TMSI), which might be used as catalysts in your reaction.[3]
-
-
Solutions & Protocols:
-
Reagent Purity Check: Ensure all solvents and reagents are free from acidic impurities. Use freshly distilled or inhibitor-free solvents where appropriate.
-
pH Monitoring: If your reaction is in an aqueous or protic medium, monitor the pH throughout the process. If the pH drops, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or proton sponge to maintain basicity.
-
Use of Scavengers: If acidic byproducts are unavoidable, consider adding a proton scavenger.
-
Alternative Catalysts: If a Lewis acid is causing deprotection, explore alternative, less acidic catalysts for your transformation.
-
Issue 2: Incomplete or Slow Boc Deprotection with Standard Acidic Protocols
-
Symptom: You are treating the molecule with a standard deprotection cocktail (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane), but the reaction is slow, or a significant amount of starting material remains even after extended reaction times.
-
Causality: While the Boc group is acid-labile, several factors can hinder its removal.
-
Insufficient Acid Strength/Concentration: The most common cause is that the acidic conditions are not potent enough.[4] The deprotection rate has been shown to have a second-order dependence on the concentration of acids like HCl, meaning that a small decrease in acid concentration can significantly slow the reaction.[1][4][5][6]
-
Protonation of the Second Amine: In strong acid, the unprotected nitrogen at the 2-position of the spirocycle will be protonated, forming a dicationic species. This can potentially alter the conformation or electronic environment around the Boc group, although typically this effect is not significant enough to completely halt deprotection.
-
Solvent Effects: The choice of solvent can influence the deprotection efficacy. Aprotic solvents like dichloromethane (DCM) are common and effective.[4]
-
Degraded Reagents: Trifluoroacetic acid (TFA) is hygroscopic and can absorb water, reducing its effective concentration.
-
-
Solutions & Protocols:
-
Verify Reagent Quality: Use fresh, anhydrous TFA and DCM. Ensure your HCl/dioxane solution has not degraded.
-
Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed until completion.[1][6] Gentle warming (e.g., to 30-40°C) can sometimes accelerate stubborn deprotections, but should be done cautiously to avoid side reactions.
-
Optimize Acid Concentration: If using TFA/DCM, ensure a sufficiently high concentration (typically 20-50% v/v). For HCl, a 4M solution in dioxane is standard.
-
Issue 3: Formation of Unexpected Byproducts During Acidic Deprotection
-
Symptom: After deprotection and workup, your product is contaminated with impurities, some of which may have a higher mass than your starting material or desired product.
-
Causality: The primary culprit is the reactive tert-butyl cation (t-Bu⁺) that is generated during the cleavage of the Boc group.[7] This carbocation is a potent electrophile and can alkylate any available nucleophiles.
-
Self-Alkylation: The newly liberated primary amine at the 8-position is nucleophilic and can be alkylated by the tert-butyl cation, leading to a tert-butylated byproduct.
-
Solvent/Scavenger Alkylation: If nucleophilic solvents or additives (e.g., anisole, thioanisole) are present, they can also be alkylated.
-
-
Solutions & Protocols:
-
Use of Scavengers: This is the most effective solution. Adding a scavenger to the deprotection cocktail traps the tert-butyl cation before it can react with your product.
-
Recommended Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole are commonly used at concentrations of 1-5% (v/v).[3]
-
-
Workup Procedure: Immediately after the reaction is complete, remove the acid and solvent under reduced pressure to minimize the lifetime of the reactive carbocation.
-
III. Frequently Asked Questions (FAQs)
Q1: At what pH range is this compound considered stable?
A1: The carbamate linkage of the Boc group is generally stable in neutral to strongly basic conditions. Hydrolytic stability has been observed in a pH range of 2-12 for some carbamates.[8] However, for practical laboratory purposes, it is best to assume the Boc group is fully stable at pH > 7 . It begins to show lability in mildly acidic conditions (pH 3-4) and is rapidly cleaved at pH < 2 . Short-term exposure to mildly acidic conditions (e.g., pH 4-6 during an aqueous workup) at low temperatures may be tolerated, but prolonged exposure should be avoided.[9]
Q2: Is the compound stable in basic media, for example, during a reaction with NaOH or LiOH?
A2: Yes, the Boc protecting group is robustly stable to basic conditions, including strong aqueous bases like NaOH and LiOH.[2] This orthogonality to base-labile protecting groups (like Fmoc) is a key feature of Boc chemistry. You can confidently perform reactions such as ester saponification in the presence of the Boc group without significant cleavage.
Q3: Can I store a solution of this compound? What are the recommended storage conditions?
A3: For long-term stability, the compound should be stored as a solid at 2-8°C, protected from light and moisture.[10][11] If you need to store it in solution, use an aprotic, non-acidic solvent (e.g., anhydrous DCM, THF, or dioxane) and store at low temperatures (-20°C). Avoid storing in protic solvents like methanol for extended periods, as they can facilitate acid-catalyzed decomposition if any acidic impurities are present.
Q4: How does the second nitrogen in the spirocycle affect the stability of the Boc group?
A4: The primary influence of the second nitrogen (at position 2) is its own basicity. Under strongly acidic deprotection conditions, this nitrogen will be protonated. This creates a positive charge on the molecule, which can slightly decrease the rate of the subsequent protonation of the Boc carbonyl required for cleavage due to electrostatic repulsion. However, this effect is generally not strong enough to prevent deprotection under standard conditions (e.g., TFA or 4M HCl). In near-neutral or basic conditions, the free amine at position 2 does not directly impact the stability of the Boc group.
Q5: What is the best way to monitor the progress of a Boc deprotection reaction?
A5:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected product (a diamine) is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the plate with a ninhydrin solution will produce a colored spot for both the starting material (if it's a primary or secondary amine being protected) and the product, but the product spot is often more intense.[1][6]
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These are the most accurate methods for quantitative analysis.[1] You will observe the disappearance of the starting material peak and the appearance of the product peak at a shorter retention time. LC-MS is invaluable for confirming the mass of the product and identifying any byproducts.[1]
IV. Data & Protocols
Table 1: pH Stability Profile of the Boc Group
| pH Range | Stability of Boc Group | Recommended Actions |
| > 9 | Highly Stable | Safe for prolonged reactions (e.g., saponification). |
| 7 - 9 | Stable | Standard buffer and reaction conditions are well-tolerated. |
| 4 - 6 | Potentially Labile | Avoid prolonged exposure. Use for quick workups at low temperatures only. |
| < 4 | Labile | Conditions suitable for Boc group cleavage. Reaction rate increases as pH decreases. |
Note: This table represents the general behavior of the Boc group. Specific rates for this compound have not been published and should be determined empirically if critical.
Experimental Protocol 1: Standard Boc Deprotection
This protocol describes a standard procedure for the complete removal of the Boc group.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 10-20 eq) or use a 20-50% (v/v) solution of TFA in DCM. Alternatively, use a 4M solution of HCl in 1,4-dioxane (10-20 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using 10% MeOH in DCM as eluent) or LC-MS. Reactions are typically complete within 1-3 hours.[1]
-
Workup:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess acid.
-
To obtain the free diamine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected 8-amino-2-azaspiro[4.5]decane.
-
Experimental Protocol 2: pH Stability Test (Forced Degradation)
This protocol can be adapted to test the stability of the compound under specific pH conditions.[11][12]
-
Buffer Preparation: Prepare a series of aqueous buffers at your desired pH values (e.g., pH 4, 7, 9).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic co-solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 10 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 0.1 mg/mL). Ensure the amount of organic co-solvent is minimal (<5%) to not significantly alter the aqueous buffer pH.
-
Time Points: Incubate the samples at a controlled temperature (e.g., 25°C or 40°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the amount of remaining this compound.
-
Data Interpretation: Plot the percentage of the remaining compound against time for each pH condition to determine the degradation rate.
V. Visualizing the Chemistry
Diagram 1: Boc Deprotection Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism involving protonation and subsequent fragmentation.
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Diagram 2: Troubleshooting Workflow for Incomplete Deprotection
A logical workflow can help diagnose and solve issues with incomplete Boc deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. 1stsci.com [1stsci.com]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. labsolu.ca [labsolu.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. achmem.com [achmem.com]
- 11. japsonline.com [japsonline.com]
- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Avoiding common pitfalls in the synthesis of azaspiro[4.5]decane derivatives
Welcome to the technical support center for the synthesis of azaspiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. The unique three-dimensional architecture of azaspiro[4.5]decanes offers significant advantages in drug discovery but presents distinct synthetic challenges.[1][2]
This resource provides field-proven insights, troubleshooting guides for common synthetic routes, and detailed FAQs to help you navigate the complexities of constructing these spirocyclic systems. Our goal is to explain the causality behind experimental outcomes and provide actionable solutions to common pitfalls.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in azaspiro[4.5]decane synthesis so challenging?
A1: The primary challenge lies in controlling the formation of the spirocyclic center, which is a quaternary carbon atom. The approach of reactants to form this center is often sterically hindered, and the energy differences between diastereomeric transition states can be small.[3]
-
Facial Selectivity: In reactions like [3+2] cycloadditions or intramolecular cyclizations, the incoming reactant or the cyclizing chain must approach one face of the existing ring system over the other. The substituents on the ring can direct this approach, but often lead to mixtures of diastereomers if the directing effect is not strong enough.[4][5]
-
Thermodynamic vs. Kinetic Control: The thermodynamically most stable isomer is not always the kinetic product. Reaction conditions such as temperature and reaction time can significantly influence the diastereomeric ratio. For instance, in the Bucherer-Bergs reaction, the thermodynamically controlled spiro product is typically obtained, with the C-4 carbonyl group of the hydantoin ring in the less hindered position.[6]
Q2: I'm having trouble with the purification of my azaspiro[4.5]decane derivative. What are some common issues?
A2: Purification can be complicated by several factors:
-
Similar Polarity of Diastereomers: Diastereomers often have very similar polarities, making their separation by standard column chromatography difficult. It may be necessary to screen various solvent systems or use high-performance techniques like chiral HPLC or Supercritical Fluid Chromatography (SFC) for effective separation.[7]
-
Amine Basicity: The basic nitrogen atom can cause peak tailing on silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can significantly improve peak shape.[7]
-
Crystallization Difficulties: Products may initially isolate as oils or fail to crystallize due to the presence of impurities or the inherent conformational flexibility of the molecule. Inducing crystallization by scratching, seeding, or using a co-solvent system can be effective.[8]
Q3: Which synthetic strategies are most common for constructing the azaspiro[4.5]decane core?
A3: Several robust methods are frequently employed, each with its own set of advantages and potential pitfalls:
-
Pictet-Spengler Reaction: This is a powerful method for creating tetrahydroisoquinoline or tetrahydro-β-carboline-fused spirocycles. It involves the acid-catalyzed condensation of a β-arylethylamine with a ketone (often a protected piperidone).[9][10]
-
Bucherer-Bergs Reaction: This multicomponent reaction is excellent for synthesizing spiro-hydantoins (1,3-diazaspiro[4.5]decan-2,4-diones) from a cyclic ketone, a cyanide source, and ammonium carbonate.[6][11]
-
Intramolecular Mannich Reaction: This reaction forms the piperidine ring by cyclizing a precursor containing both an amine and an enolizable ketone or its equivalent, often used to form the 6-azaspiro[4.5]decane skeleton.[1][12]
-
Ring-Closing Metathesis (RCM): RCM is used to form one of the rings by cyclizing a diene precursor, offering good functional group tolerance.[13][14][15]
-
Dearomatization Reactions: These modern methods involve the dearomatization of an aromatic precursor to generate the spirocyclic core in a single step, often catalyzed by transition metals.[16][17]
Troubleshooting Guide 1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for building azaspiro[4.5]decane systems fused to aromatic rings. Success hinges on the formation of an electrophilic iminium ion and its subsequent intramolecular cyclization.[9][18]
Workflow: Pictet-Spengler Reaction
Caption: Key steps in the Pictet-Spengler synthesis of azaspiro[4.5]decanes.
Problem: Low or No Product Yield
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Insufficient Acid Catalyst | The reaction proceeds via an iminium ion, which is significantly more electrophilic than the preceding Schiff base. An acid catalyst is required to protonate the Schiff base and facilitate its formation into the reactive iminium species.[9][10] Without sufficient acid, the cyclization step will not occur or will be extremely slow. | Use a catalytic amount (10-50 mol%) or stoichiometric amounts of a protic acid (e.g., TFA, HCl) or a Lewis acid (e.g., BF₃·OEt₂). The optimal amount should be determined empirically.[10] |
| Electron-Deficient Aromatic Ring | The key ring-closing step is an electrophilic aromatic substitution. If the β-aryl group contains strong electron-withdrawing groups, its nucleophilicity is reduced, making the intramolecular attack on the iminium ion unfavorable.[9] | Substrates with electron-donating groups (e.g., alkoxy, alkyl) on the aromatic ring generally give higher yields under milder conditions.[10] If the ring is deactivated, consider using stronger acidic conditions or higher temperatures, or switching to an N-acyliminium ion variant, which is more electrophilic.[9] |
| Steric Hindrance | Bulky substituents on either the β-arylethylamine or the ketone can sterically hinder the initial condensation to form the Schiff base or the subsequent cyclization step. | If possible, choose starting materials with less steric bulk. Alternatively, higher reaction temperatures may be required to overcome the activation energy barrier. |
| Solvent Choice | The solvent affects the solubility of reactants and the stability of intermediates. While protic solvents are traditional, aprotic solvents like dichloromethane (DCM) or toluene can sometimes provide superior yields by preventing solvent competition in stabilizing the iminium ion.[9] | Screen different solvents. If using an aqueous aldehyde solution, be aware that water can influence the reaction equilibrium. Ensure anhydrous conditions if water is suspected to be detrimental. |
Troubleshooting Guide 2: The Bucherer-Bergs Reaction
This multicomponent reaction is a highly efficient method for producing spiro-hydantoins. However, its success is sensitive to reagent stoichiometry, pH, and temperature.[19][20]
Problem: Polymerization or Complex Mixture of Products
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Incorrect Reagent Ratio | The reaction involves a delicate equilibrium between multiple components. An excess of cyanide can lead to side reactions, while insufficient ammonium carbonate may result in incomplete formation of the necessary amine intermediates.[19] | Use a molar ratio of approximately 1:2:2 for ketone:cyanide:(NH₄)₂CO₃. This ensures a balanced reactivity profile.[19] |
| Inappropriate pH | The reaction requires a slightly basic medium (pH ~8-9) for optimal performance. Ammonium carbonate acts as a buffer. If the pH is too high, cyanide can degrade. If it's too low, the formation of the initial cyanohydrin is hindered.[19] | Ensure the pH is maintained within the optimal range. The use of ammonium carbonate should naturally buffer the solution, but it's crucial to use it in the correct stoichiometry. |
| Long Reaction Times / High Temperatures | While heating is necessary, prolonged exposure to high temperatures can lead to the decomposition of intermediates or polymerization of the starting ketone, especially if it is prone to self-condensation.[11] | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. The use of ultrasonication has been shown to accelerate the reaction, allowing for lower temperatures and shorter times, which can minimize side product formation.[6][11] |
Experimental Protocol: General Bucherer-Bergs Synthesis of a Spiro-Hydantoin
-
Reaction Setup: In a sealed pressure vessel, combine the cyclic ketone (1.0 equiv), sodium cyanide (2.0 equiv), and ammonium carbonate (2.0-2.5 equiv).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water until the solids are fully suspended.
-
Heating: Seal the vessel and heat the mixture to 60-90 °C with vigorous stirring for 8-24 hours. Caution: This reaction generates pressure and involves toxic cyanide. It must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the mixture with concentrated HCl to pH 1-2 to precipitate the hydantoin product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[19]
Troubleshooting Guide 3: Intramolecular Mannich & Other Cyclizations
Intramolecular reactions are key for forming the piperidine ring of the azaspiro[4.5]decane system. Their success depends on the geometric feasibility of the cyclization and the activation of the participating functional groups.
Workflow: Intramolecular Mannich Reaction
Caption: Simplified workflow for an intramolecular Mannich cyclization.
Problem: Failure of Intramolecular Cyclization
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Unfavorable Ring Strain | The formation of the spirocyclic system requires the precursor to adopt a specific conformation to allow the nucleophilic and electrophilic centers to interact. If this conformation is energetically unfavorable due to steric clashes or ring strain, the activation energy for cyclization will be too high.[12][21] | Modify the linker between the amine and the enolizable carbonyl to be more flexible. The introduction of different protecting groups or substituents can sometimes alter the ground-state conformation to favor cyclization. |
| Poor Nucleophile/Electrophile | In a Mannich-type reaction, the cyclization relies on an enol or enolate attacking an iminium ion. If the carbonyl is not readily enolizable or the iminium ion is not formed efficiently, the reaction will fail.[22][23] | Ensure appropriate catalytic conditions. Acid catalysis (e.g., HCl, p-TsOH) is typically used to generate the iminium ion. Base catalysis can be used to generate the enolate, though this is less common for this specific transformation. |
| Competitive Intermolecular Reactions | If the concentration of the precursor is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. | Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate solution to a larger volume of solvent over an extended period. |
| Catalyst Decomposition (RCM) | In Ring-Closing Metathesis (RCM), the ruthenium catalyst can decompose before the reaction reaches completion, especially if the substrate is impure or the reaction is slow. Isomerization of the double bonds can also occur as a side reaction.[15][24][25] | Use a fresh, high-quality catalyst. Ensure the substrate and solvent are rigorously purified and degassed to remove potential catalyst poisons. Monitor the reaction closely and add a second portion of the catalyst if stalling is observed. |
References
-
The Journal of Organic Chemistry - ACS Publications. Ring-Rearrangement Metathesis of 1-Substituted 7-Azanorbornenes as an Entry to 1-Azaspiro[4.5]decane systems. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Request PDF on ResearchGate. Transformation of Anilines to 1‐Azaspiro[4.5]decanes via Dearomatization and Palladium‐Catalyzed aza‐[3+2] Cycloaddition with Vinylcyclopropanes. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
PubMed. Ring-rearrangement metathesis of 1-substituted 7-azanorbornenes as an entry to 1-azaspiro[4.5]decane systems. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. [Link]
-
Organic Letters - ACS Publications. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. [Link]
-
NROChemistry. Pictet-Spengler Reaction. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
ResearchGate. Synthesis of 1‐azaspiro[4.5]decane scaffold. [Link]
-
Organic Letters - ACS Publications. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. [Link]
-
PMC - NIH. Asymmetric total synthesis strategies of halichlorine and pinnaic acid. [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. [Link]
-
Request PDF on ResearchGate. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives: Via copper-catalyzed difluoroalkylation/dearomatization of N -benzylacrylamides. [Link]
-
Request PDF on ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
PMC - NIH. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
-
PubMed. Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. [Link]
-
ResearchGate. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]
-
ScienceDirect. Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years. [Link]
-
ResearchGate. Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. [Link]
-
Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
-
Catalysis Science & Technology (RSC Publishing). Competitive isomerization and catalyst decomposition during ring-closing metathesis. [Link]
-
ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. [Link]
-
ResearchGate. Possible reaction mechanism for the synthesis of bis-spiro piperidine derivative. [Link]
-
Name Reaction. Bucherer-Bergs Reaction. [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
-
PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
-
PMC - PubMed Central. Mannich bases in medicinal chemistry and drug design. [Link]
-
RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. [Link]
-
Organic Chemistry Portal. Mannich Reaction. [Link]
-
PMC - NIH. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. [Link]
-
Wipf Group. (2006). Ring-Closing Metathesis (RCM) and Ring. [Link]
-
Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]
-
RSC Publishing. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. [Link]
-
PubMed. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. [Link]
-
EPrints USM. (2014). Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antipro. [Link]
-
ResearchGate. (2016). Mannich condensation reaction problems?. [Link]
Sources
- 1. Asymmetric total synthesis strategies of halichlorine and pinnaic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ring-rearrangement metathesis of 1-substituted 7-azanorbornenes as an entry to 1-azaspiro[4.5]decane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. name-reaction.com [name-reaction.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 21. Mannich Reaction [organic-chemistry.org]
- 22. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. Ring Closing Metathesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 8-(Boc-amino)-2-azaspiro[4.5]decane
In the landscape of modern drug discovery and organic synthesis, the strategic use of protecting groups is paramount for achieving complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection, prized for its stability and facile cleavage under mild acidic conditions. Verifying the successful installation of the Boc group is a critical checkpoint in any synthetic sequence. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive window into molecular structure.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of 8-(Boc-amino)-2-azaspiro[4.5]decane, a valuable spirocyclic building block in medicinal chemistry. We will dissect its spectral features, compare them with alternative protecting group strategies, and provide a detailed experimental protocol for acquiring high-quality NMR data. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical characterization to drive their projects forward.
The Structural Significance of this compound
Spirocyclic scaffolds, such as the 2-azaspiro[4.5]decane core, are of significant interest in drug design. Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, enabling enhanced binding to biological targets. The presence of a Boc-protected amine at the 8-position provides a versatile handle for further synthetic elaboration, making this compound a key intermediate in the synthesis of novel therapeutics.
¹H NMR Spectral Analysis: A Definitive Signature
The ¹H NMR spectrum of this compound provides a wealth of information for structural confirmation. The most diagnostic signal is that of the Boc protecting group itself.
A key feature in the ¹H NMR spectrum of a Boc-protected amine is the sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group.[1] This peak typically appears in a relatively uncluttered region of the spectrum, between 1.4 and 1.5 ppm, making it an excellent indicator of successful protection.[1]
Based on data for a closely related analog, the expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following key features:
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Key Insights |
| Boc (-C(CH₃)₃) | ~1.46 | s | 9H | Unambiguous confirmation of the Boc group. |
| Piperidine & Pyrrolidine CH, CH₂ | 1.53-1.99, 3.25-3.87 | m | 16H | Complex multiplets arising from the spirocyclic core. |
| NH (carbamate) | Variable | br s | 1H | Broad signal, chemical shift is concentration and solvent dependent. |
s = singlet, br s = broad singlet, m = multiplet
The protons on the spirocyclic framework give rise to a series of complex multiplets due to spin-spin coupling and diastereotopicity. A thorough analysis using two-dimensional NMR techniques, such as COSY and HSQC, would be required for complete assignment of these signals.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, offering further structural confirmation.
The carbonyl carbon of the Boc group and the quaternary carbon of the tert-butyl group are particularly diagnostic.[2] The chemical shifts of carbons within the spirocyclic system are influenced by their substitution and local geometry.
Expected ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below:
| Carbon | Chemical Shift (δ) ppm | Key Insights |
| Boc (C =O) | ~155.0 | Carbonyl carbon of the carbamate. |
| Boc (-C (CH₃)₃) | ~79.3 | Quaternary carbon of the tert-butyl group. |
| Boc (-C(CH₃ )₃) | ~28.7 | Methyl carbons of the tert-butyl group. |
| Spirocyclic Carbons | 23.6-62.8 | Signals corresponding to the piperidine and pyrrolidine rings. |
The wide chemical shift range in ¹³C NMR generally allows for the resolution of all unique carbon signals, providing a definitive fingerprint of the molecule.[3]
Comparative Analysis: Why Choose a Boc Group?
While other amine protecting groups like Carbobenzyloxy (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) are available, the Boc group offers distinct advantages in the context of NMR analysis.
| Protecting Group | Key ¹H NMR Feature | Advantages in NMR | Disadvantages in NMR |
| N-Boc | Sharp, intense singlet at ~1.4-1.5 ppm.[1] | Excellent diagnostic peak in an uncrowded spectral region. | The N-H signal can be broad and its chemical shift is highly variable.[1] |
| N-Cbz | Benzylic and aromatic signals. | Well-defined signals for confirmation. | Aromatic signals can overlap with other aromatic moieties in the molecule. |
| N-Fmoc | Multiple aromatic signals. | Confirms the presence of the protecting group. | Complex multiplets in the aromatic region can complicate spectral analysis. |
The simplicity and diagnostic power of the Boc group's singlet in the ¹H NMR spectrum make it particularly attractive for routine reaction monitoring and quality control.
Experimental Protocol for NMR Characterization
Achieving high-quality NMR data is contingent on meticulous sample preparation and proper instrument setup.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1] Ensure complete dissolution; gentle vortexing or warming may be applied if necessary.
-
Transfer: Using a pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
NMR Data Acquisition
-
Insertion: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through shimming to achieve sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
A 90° pulse is typically used.
-
For a sample of this concentration, 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Proton decoupling is employed to simplify the spectrum to singlets for each carbon.[4]
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are required compared to ¹H NMR.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier Transform.
-
The resulting spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Visualizing the Workflow
The logical flow of NMR characterization can be visualized as follows:
Caption: Workflow for NMR characterization of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive and information-rich confirmation of its structure. The characteristic signals of the Boc group, in conjunction with the complex patterns of the spirocyclic core, offer a unique spectral fingerprint. This guide has provided a framework for understanding these spectra, comparing the utility of the Boc group to other protecting groups from an NMR perspective, and a robust protocol for acquiring high-quality data. As a senior application scientist, I emphasize that a thorough understanding and proficient application of NMR spectroscopy are indispensable for the successful advancement of chemical research and drug development.
References
-
13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]
-
13C Carbon NMR Spectroscopy - Chemistry Steps. [Link]
Sources
Navigating the Three-Dimensional Frontier: A Comparative Guide to 8-(Boc-amino)-2-azaspiro[4.5]decane and Other Spirocyclic Linkers in Drug Discovery
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy and superior physicochemical properties, medicinal chemists are increasingly venturing beyond the confines of "flatland" chemistry. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as powerful tools to navigate the complex chemical space of drug design. This guide provides an in-depth comparison of 8-(Boc-amino)-2-azaspiro[4.5]decane, a versatile building block, with other prominent spirocyclic linkers. By examining their synthesis, impact on molecular properties, and applications in drug discovery, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically employ these scaffolds in their quest for the next generation of medicines.
The Spirocyclic Advantage: Escaping Flatland in Drug Design
For decades, drug discovery has been dominated by aromatic and heteroaromatic compounds. While successful, this reliance on planar structures often leads to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of spirocyclic systems, characterized by two rings sharing a single carbon atom, offers a compelling solution. The key advantages of incorporating spirocyclic linkers include:
-
Increased Three-Dimensionality (Fsp³): Spirocycles inherently possess a higher fraction of sp³-hybridized carbons, leading to more complex and defined three-dimensional shapes. This increased Fsp³ count is often correlated with improved clinical success, as it allows for more precise and selective interactions with biological targets.[1]
-
Improved Physicochemical Properties: The rigid nature of spirocyclic scaffolds can lead to significant improvements in crucial drug-like properties. These can include enhanced aqueous solubility, reduced lipophilicity (LogP/LogD), and improved metabolic stability by shielding potential sites of metabolism.[1][2]
-
Conformational Rigidity and Pre-organization: By locking rotatable bonds, spirocyclic linkers reduce the entropic penalty of binding to a target, which can translate to higher potency. This conformational constraint also allows for the precise orientation of functional groups to optimize interactions within a binding pocket.
-
Access to Novel Chemical Space: The vast array of possible spirocyclic architectures opens up new avenues for scaffold hopping and the exploration of novel intellectual property.[3]
This guide will focus on the practical application of these principles by comparing this compound with other notable spirocyclic linkers, providing a framework for their rational selection in drug discovery programs.
Featured Spirocyclic Linker: this compound
The this compound scaffold, featuring a piperidine ring fused to a cyclopentane ring, is a valuable building block for introducing a spirocyclic motif with a protected amine for further functionalization.
Structural Features and Synthetic Accessibility
The 2-azaspiro[4.5]decane core provides a rigid framework that can be strategically incorporated into a lead molecule. The Boc-protected amine at the 8-position offers a convenient handle for subsequent chemical modifications, such as amide bond formation or reductive amination, to attach other fragments of a molecule.
The synthesis of the 2-azaspiro[4.5]decane core can be achieved through multi-step sequences, often starting from commercially available materials. A representative synthetic approach to a related precursor, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, is outlined in a patent, starting from 1,4-dioxaspiro[4.5]decan-8-one.[4] This multi-step process involves the formation of a nitrile, reaction with a bifunctional electrophile, and subsequent cyclization and deprotection steps.[4] The subsequent conversion to the 8-amino derivative would typically involve reductive amination of the ketone. While effective, the multi-step nature of this synthesis highlights a key consideration in the use of more complex spirocycles: synthetic tractability and cost.
Comparative Analysis of Spirocyclic Linkers
The choice of a spirocyclic linker is a critical decision in the design of a new molecular entity. Below, we compare this compound with other widely used spirocyclic linkers, focusing on their synthesis and impact on molecular properties.
2,6-Diazaspiro[3.3]heptane: A Compact and Rigid Linker
This smaller, more compact spirocycle, composed of two fused azetidine rings, offers a high degree of rigidity.
-
Synthetic Accessibility: Practical, high-yielding routes to 2,6-diazaspiro[3.3]heptanes have been developed, making them amenable to both large-scale synthesis and library production.[5]
-
Impact on Properties: The diazaspiro[3.3]heptane core is often used as a bioisostere for piperazine. Its rigid nature can lead to improved selectivity. For instance, replacing the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane derivative resulted in a significant increase in selectivity for PARP-1, albeit with a slight reduction in potency.[6] This highlights the trade-offs that must be considered during the optimization process.
2-Oxa-6-azaspiro[3.3]heptane: Modulating Lipophilicity and Basicity
This oxa-azaspirocycle has gained significant traction as a means to fine-tune physicochemical properties.
-
Synthetic Accessibility: The synthesis of this strained heterocyclic system can be challenging, though scalable approaches have been reported.[7][8][9]
-
Impact on Properties: The 2-oxa-6-azaspiro[3.3]heptane motif is an excellent tool for reducing lipophilicity while increasing basicity. In one notable example, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in a melanin-concentrating hormone receptor 1 (MCHr1) antagonist led to a significant decrease in lipophilicity (ΔlogD7.4 = -1.2) and an increase in basicity (ΔpKa = +1.5).[10] Crucially, this modification also resulted in greatly reduced turnover in human liver microsomes, indicating improved metabolic stability, without negatively impacting permeability or hERG inhibition.[10]
Quantitative Comparison of Spirocyclic Linkers
| Feature | This compound | 2,6-Diazaspiro[3.3]heptane | 2-Oxa-6-azaspiro[3.3]heptane |
| Core Structure | Piperidine-cyclopentane | Azetidine-azetidine | Azetidine-oxetane |
| Relative Size | Larger | Smaller | Smaller |
| Flexibility | Moderately Rigid | Highly Rigid | Highly Rigid |
| Synthetic Accessibility | Multi-step, moderately complex | High-yielding, scalable routes available | Challenging synthesis, but scalable |
| Key Property Modulation | Provides a larger, rigid scaffold with a functional handle for diversification. | Can enhance selectivity and rigidity as a piperazine isostere. | Significantly reduces lipophilicity and increases basicity; can improve metabolic stability. |
| Illustrative Application | Building block for complex molecules, including potential CNS agents. | Used in PARP inhibitors to enhance selectivity. | Incorporated into MCHr1 antagonists to improve ADME properties. |
Experimental Protocols
To provide a practical context for the synthesis of these valuable building blocks, we present a conceptual outline of the synthetic strategies.
Conceptual Synthesis of 8-Oxo-2-azaspiro[4.5]decane Precursor
This multi-step synthesis, adapted from patent literature, illustrates a potential route to the core of our featured linker.[4]
Caption: Synthetic pathway to an azaspiro[4.5]decane precursor.
General Synthesis of 2,6-Diazaspiro[3.3]heptanes
This approach highlights a practical and scalable method for accessing this compact spirocyclic system.[5]
Caption: Synthesis of functionalized 2,6-diazaspiro[3.3]heptanes.
Conclusion and Future Perspectives
The strategic incorporation of spirocyclic linkers is a powerful approach to imbue drug candidates with desirable three-dimensional characteristics and optimized physicochemical properties. This compound serves as a valuable, albeit synthetically more demanding, building block for creating larger, rigidified structures. In contrast, smaller and more strained systems like 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane offer potent avenues for fine-tuning properties such as selectivity, lipophilicity, and metabolic stability.
The choice of a spirocyclic linker should be guided by a thorough analysis of the specific challenges in a given drug discovery program. For instance, if low solubility and high metabolic turnover are key issues, a 2-oxa-6-azaspiro[3.3]heptane might be an excellent choice. If enhancing selectivity is the primary goal, a rigid diazaspiro[3.3]heptane could be beneficial. The larger 2-azaspiro[4.5]decane scaffold may be more appropriate when a greater degree of vectoral projection of substituents into space is required.
As synthetic methodologies continue to evolve, the accessibility of a wider array of functionalized spirocyclic building blocks will undoubtedly increase. This will empower medicinal chemists to more effectively navigate the complexities of drug-target interactions and ADME properties, ultimately accelerating the discovery of safer and more effective medicines. The continued exploration of this fascinating class of molecules promises to unlock new frontiers in drug design, moving the field ever further from the "flatland" of traditional scaffolds.
References
-
Baran, P. S., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
- CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.
-
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. (2024). Journal of Medicinal Chemistry. Available at: [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2022). European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2018). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025). Chemistry – A European Journal. Available at: [Link]
-
Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (2024). Cancers. Available at: [Link]
-
A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015). Tetrahedron. Available at: [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development. Available at: [Link]
-
ADME Properties in Drug Delivery. (2025). Pharmaceutics. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Expert Opinion on Drug Discovery. Available at: [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
ADME Properties in Drug Delivery. (2025). Pharmaceutics. Available at: [Link]
-
Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. (2020). Molecules. Available at: [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at: [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). Molecules. Available at: [Link]
-
ADME Properties in the Drug Delivery. (2025). MDPI. Available at: [Link]
-
Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). Odessa University Chemical Journal. Available at: [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science. Available at: [Link]
-
An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. (2023). International Journal of Molecular Sciences. Available at: [Link]
-
Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). (2021). Dalton Transactions. Available at: [Link]
-
ADME Properties in Drug Discovery. (2024). BioSolveIT. Available at: [Link]
- 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. (1995). Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/7650669/
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ResearchGate. Available at: [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 8-(Boc-amino)-2-azaspiro[4.5]decane Derivatives as Novel Kappa Opioid Receptor Modulators
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-(Boc-amino)-2-azaspiro[4.5]decane derivatives, a promising class of spirocyclic compounds with potential as modulators of the kappa opioid receptor (KOR). Drawing upon established principles of medicinal chemistry and publicly available data on related scaffolds, this document offers a comparative perspective on their potential performance against alternative chemotypes. Detailed experimental protocols for the synthesis and evaluation of these compounds are also provided to support researchers in this field.
The Rise of Spirocyclic Scaffolds in Drug Discovery
In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive design element.[2] This unique structural feature imparts a rigid, three-dimensional geometry that offers several advantages over traditional planar aromatic systems.[3] The inherent rigidity can pre-organize the pharmacophoric elements in a conformation favorable for target binding, potentially leading to enhanced potency and selectivity.[4] Furthermore, the increased fraction of sp³-hybridized carbons in spirocyclic compounds often correlates with improved physicochemical properties, such as increased solubility and metabolic stability.[3][4]
The 2-azaspiro[4.5]decane core, a subtype of spirocyclic amines, has garnered significant interest as a privileged scaffold in central nervous system (CNS) drug discovery. Its rigid framework allows for the precise spatial orientation of substituents, making it an ideal template for exploring interactions with complex biological targets like G-protein coupled receptors (GPCRs).
Synthesis of the this compound Scaffold
A robust synthetic route is paramount for generating a library of analogs for SAR studies. The following protocol outlines a plausible pathway for the synthesis of the this compound scaffold, based on methodologies reported for similar spirocyclic amines. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to allow for selective functionalization of the exocyclic amine.
Caption: Synthetic workflow for the this compound scaffold.
Experimental Protocol: Synthesis of tert-butyl (2-azaspiro[4.5]decan-8-yl)carbamate
-
Step 1: Synthesis of a Suitable Spirocyclic Ketone Precursor. The synthesis can commence from commercially available starting materials to construct a suitable 2-azaspiro[4.5]decan-8-one precursor. This multi-step process may involve reactions such as Michael additions and Dieckmann cyclizations.
-
Step 2: Reductive Amination. The spirocyclic ketone is subjected to reductive amination to introduce the C8-amino group. The ketone is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
-
Step 3: Boc Protection. The resulting 8-amino-2-azaspiro[4.5]decane is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. This selectively protects the primary amine, yielding the desired this compound scaffold.
-
Step 4: Derivatization. The secondary amine within the spirocyclic core is now available for diversification through reactions such as alkylation, acylation, or reductive amination with various aldehydes or ketones to generate a library of analogs for SAR studies.
Structure-Activity Relationship (SAR) Studies at the Kappa Opioid Receptor
The KOR is a well-validated target for the treatment of pain, pruritus, and addiction. However, the clinical utility of KOR agonists has been hampered by centrally mediated side effects such as dysphoria and sedation. The development of next-generation KOR modulators with improved side effect profiles is therefore a high priority. The unique three-dimensional nature of the this compound scaffold makes it an intriguing platform for achieving this goal.
The following section presents a hypothetical SAR study for a series of this compound derivatives as KOR agonists. This data is intended to be illustrative of the types of structural modifications and resulting activity trends that might be observed.
Table 1: Hypothetical SAR Data for this compound Derivatives as KOR Agonists
| Compound | R¹ | R² | KOR Ki (nM) | KOR EC₅₀ (nM) (GTPγS) |
| 1a | H | H | 580 | >1000 |
| 1b | CH₃ | H | 250 | 450 |
| 1c | H | CH₃ | 120 | 180 |
| 1d | H | Cyclopropylmethyl | 15 | 25 |
| 1e | H | Phenethyl | 8 | 12 |
| 1f | H | 3-Thienylmethyl | 22 | 40 |
| 2a | H | H | 450 | 800 |
| 2b | H | Cyclopropylmethyl | 10 | 18 |
| 2c | H | Phenethyl | 5 | 9 |
Data is hypothetical and for illustrative purposes only.
Caption: Hypothetical SAR decision tree for this compound derivatives.
Interpretation of Hypothetical SAR:
-
The N-substituent on the 2-azaspirocyclic nitrogen is crucial for activity. The unsubstituted analog (1a ) exhibits weak affinity. Small alkyl substituents (1b , 1c ) lead to a modest increase in potency.
-
Introduction of aralkyl groups at the 2-position dramatically enhances potency. A cyclopropylmethyl group (1d ), a common motif in opioid ligands, provides a significant boost in affinity and functional activity. The phenethyl group (1e ) appears to be optimal in this hypothetical series, suggesting favorable hydrophobic and/or aromatic interactions within the KOR binding pocket. The tolerance for a heteroaromatic ring (1f ) indicates that this region of the binding site can accommodate a variety of functionalities.
-
The Boc-protecting group on the 8-amino position may not be essential for binding but influences properties. Removal of the Boc group (2a ) results in a slight improvement in affinity over the parent compound (1a ). Subsequent N-alkylation of the free amine with the optimal aralkyl groups (2b , 2c ) maintains high potency. This suggests that the 8-amino group can be a handle for further modifications, for example, to modulate physicochemical properties or to explore additional interactions with the receptor.
Comparison with an Alternative Scaffold: The Benzomorphans
To contextualize the potential of the this compound scaffold, it is useful to compare it with a well-established class of KOR modulators, the benzomorphans.
Table 2: Comparison of Spirocyclic Scaffold with a Benzomorphan Analog
| Feature | This compound | Benzomorphan Scaffold |
| Structure | Spirocyclic, flexible N-substituent | Fused ring system, more rigid |
| Synthesis | Modular, allowing for diverse N-substituents | More complex, multi-step synthesis |
| 3D Shape | Defined three-dimensionality | Rigid, well-defined shape |
| Novelty | High, potential for novel IP | Well-explored, extensive literature |
| Potential Advantages | Favorable physicochemical properties, ease of diversification | High potency and selectivity demonstrated |
| Potential Disadvantages | SAR not fully established | Potential for off-target effects, "me-too" compounds |
The this compound scaffold offers a more modular and potentially more synthetically tractable approach to KOR modulators compared to the more rigid and complex benzomorphan core. The flexibility in introducing diverse substituents on the spirocyclic nitrogen allows for a broad exploration of chemical space. This could lead to the discovery of ligands with novel pharmacological profiles, such as biased agonism, where the ligand preferentially activates either the G-protein signaling pathway (associated with analgesia) or the β-arrestin pathway (linked to some side effects).
Caption: Simplified signaling pathways of the Kappa Opioid Receptor.
Key Experimental Protocols
To ensure the reliability and reproducibility of SAR data, standardized and validated experimental protocols are essential.
A. Radioligand Binding Assay for KOR Affinity
This assay determines the binding affinity (Ki) of the test compounds for the KOR.
-
Materials: Cell membranes from HEK293 cells stably expressing the human KOR, [³H]diprenorphine (a non-selective opioid radioligand), test compounds, wash buffer (e.g., Tris-HCl), scintillation cocktail.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]diprenorphine and varying concentrations of the test compound in a 96-well plate.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
B. [³⁵S]GTPγS Functional Assay for KOR Agonist Activity
This assay measures the ability of a compound to activate G-protein signaling downstream of the KOR, thus determining its functional potency (EC₅₀) and efficacy.
-
Materials: Cell membranes from HEK293 cells expressing the human KOR, [³⁵S]GTPγS, GDP, assay buffer (containing MgCl₂ and NaCl), test compounds.
-
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the data as a dose-response curve to determine the EC₅₀ and maximal effect (Emax) for each compound.
-
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel KOR modulators. The hypothetical SAR study presented in this guide highlights the potential for achieving high potency through systematic modification of the N-substituent on the spirocyclic core. The modular nature of the synthesis allows for extensive exploration of the chemical space around this scaffold.
Future work should focus on synthesizing and evaluating a diverse library of these compounds to establish a definitive SAR. Key areas of investigation should include:
-
Exploration of a wider range of N-aralkyl substituents to further optimize potency and selectivity.
-
Functionalization of the 8-amino group to modulate physicochemical properties and explore potential interactions with the receptor.
-
Stereoselective synthesis and evaluation of individual enantiomers , as opioid receptors are known to be stereoselective.
-
In-depth pharmacological characterization of lead compounds in assays for biased agonism and in vivo models of pain and side effects.
By leveraging the unique structural features of the this compound scaffold, it may be possible to develop a new generation of KOR modulators with superior therapeutic profiles.
References
- Hedrick, M. P., et al. (2013). Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening. Probe Reports from the NIH Molecular Libraries Program.
- Ribeiro, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618.
- PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
- Carlezon, W. A., et al. (2009). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Medicinal Chemistry, 52(4), 1035-1044.
- Lovell, K. M., et al. (2016). Representative examples of common scaffolds in kappa opioid receptor ligands. Journal of Medicinal Chemistry, 59(21), 9760-9774.
- Zhou, L., et al. (2013). Table 3, SAR Analysis for Selective κ–opioid receptor agonist for the Bisamide Scaffold. Probe Reports from the NIH Molecular Libraries Program.
- Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Frankowski, K. J., et al. (2013). Table 5, SAR analysis for selective κ–opioid receptor antagonist for the tricyclic lactam scaffold. Probe Reports from the NIH Molecular Libraries Program.
- Scott, J. S., et al. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 9(10), 1141-1144.
- Spycher, P. R., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Voronkov, M. G., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin, 69(10), 2017-2019.
- Onaka, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853.
-
Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro decane-7,9-dione hydrochloride. Research on Chemical Intermediates, 37(8), 1041-1045.
- MySkinRecipes. (n.d.). 8-Aminospiro[4.5]Decane Hydrochloride. MySkinRecipes.
- Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
- Pacifico, S., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
- Zaharatos, G. J., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(3), M1149.
- Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
- Al-Hussain, S. A., & Al-Wahaibi, L. H. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-413.
- Fischer, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407.
- Wanner, M. J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407.
Sources
The Ascendancy of the Third Dimension: Unpacking the Advantages of the 2-Azaspiro[4.5]decane Scaffold in Modern Drug Discovery
A Senior Application Scientist's Guide to Navigating Saturated Heterocyclic Cores
For decades, medicinal chemists have relied on a trusted toolkit of heterocyclic cores, with five- and six-membered rings like pyrrolidine and piperidine forming the backbone of countless therapeutics. These "privileged scaffolds" are well-understood and synthetically accessible. However, the relentless pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has pushed the field to "escape from flatland." This guide provides an in-depth, data-driven comparison of the 2-azaspiro[4.5]decane scaffold against its traditional monocyclic counterparts, revealing the profound advantages of embracing three-dimensionality in drug design.
The Spirocyclic Paradigm: More Than Just a Twist
Spirocycles are bicyclic systems where two rings are joined by a single, shared quaternary carbon atom.[1][2] This unique spiro-fusion is the source of their distinct advantages. The 2-azaspiro[4.5]decane scaffold, which fuses a pyrrolidine and a cyclohexane ring, exemplifies these benefits.
Inherent Three-Dimensionality and Enhanced Fsp³ Character
The defining feature of a spirocycle is its rigid, three-dimensional structure.[1][3] Unlike the relatively planar nature of aromatic rings or the conformational flexibility of simple saturated heterocycles, the spiro-carbon atom forces substituents into precise, out-of-plane vectors. This directly increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count is a well-established indicator of greater clinical success, correlating with improved physicochemical properties such as solubility and reduced off-target toxicity.[1]
Conformational Restriction: Locking in Bioactivity
The rigidity of the spirocyclic system significantly reduces the number of rotatable bonds, locking the molecule into a more defined conformation.[2] This pre-organization can drastically reduce the entropic penalty upon binding to a biological target, often leading to a substantial increase in potency and efficacy. Furthermore, this conformational constraint can optimize the orientation of key pharmacophoric groups, enhancing interactions with the target protein while simultaneously preventing binding to off-target proteins, thereby improving selectivity.[2][4]
Head-to-Head: 2-Azaspiro[4.5]decane vs. Monocyclic Cores
The theoretical advantages of spirocycles translate into tangible, measurable improvements in drug-like properties. The following table compares the 2-azaspiro[4.5]decane scaffold with commonly used piperidine and pyrrolidine cores.
| Property | Piperidine | Pyrrolidine | 2-Azaspiro[4.5]decane | Advantage & Rationale |
| Lipophilicity (logP/logD) | Higher | Moderate | Lower | The 3D structure of azaspirocycles can disrupt crystal packing and shield hydrophobic surfaces, often leading to decreased lipophilicity and improved aqueous solubility.[1][2] |
| Metabolic Stability | Susceptible to N-dealkylation & ring oxidation | Susceptible to N-dealkylation & ring oxidation | Often Improved | The spirocyclic core can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s), blocking common "soft spots" for metabolism and increasing the compound's half-life.[1][2] |
| Target Selectivity | Variable | Variable | Potentially Higher | The rigid, well-defined orientation of substituents allows for more precise and specific interactions with the target, minimizing off-target binding.[2] |
| Structural Novelty (IP) | Limited | Limited | High | Spirocyclic scaffolds represent a less explored area of chemical space, offering significant opportunities for novel intellectual property.[3] |
| Fsp³ Character | Moderate | Moderate | High | The presence of the quaternary spiro-carbon inherently increases the Fsp³ count, which is correlated with higher clinical success rates.[1] |
Case Study: Enhancing MCHr1 Antagonists
A compelling example of the spirocyclic advantage comes from the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists. In a lead optimization campaign, researchers systematically replaced a traditional morpholine ring with various azaspirocycles. This "scaffold hopping" to an azaspiro[4.5]decane derivative resulted in compounds with significantly lower logD values, improved metabolic stability, and enhanced selectivity against the hERG channel, a critical anti-target in cardiac safety.[1] This demonstrates how the introduction of a spirocyclic core can concurrently solve multiple challenges in a drug discovery program.
Experimental Validation: Protocols for Property Assessment
To substantiate the claims made in the comparative table, rigorous experimental evaluation is essential. Below are standardized protocols for assessing key ADME properties.
Experimental Protocol 1: In Vitro Metabolic Stability Assay
This assay determines a compound's susceptibility to metabolism by liver enzymes.
Objective: To measure the rate of disappearance of a test compound upon incubation with liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 2X NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the 2X NADPH regenerating solution.
-
Incubate at 37°C. Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching & Analysis:
-
Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line determines the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Experimental Protocol 2: Kinetic Solubility Assay (Nephelometry)
This high-throughput assay measures the aqueous solubility of a compound.
Objective: To determine the concentration at which a compound precipitates out of an aqueous buffer.
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound from a 10 mM DMSO stock in a 96-well DMSO plate.
-
Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well clear-bottom assay plate.
-
Precipitation Induction: Add phosphate-buffered saline (PBS, pH 7.4) to each well to bring the final volume to 200 µL. This induces the precipitation of compounds with solubility below the tested concentration.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system to reach equilibrium.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The solubility is determined as the concentration at which the measured turbidity significantly increases above the background, indicating the formation of a precipitate.
Conclusion: A Privileged Scaffold for the Modern Era
The 2-azaspiro[4.5]decane scaffold and its spirocyclic relatives represent a significant evolution in scaffold design for medicinal chemistry. By providing a rigid, three-dimensional framework, they offer a powerful solution to many of the persistent challenges faced in drug discovery, including poor solubility, high metabolic turnover, and off-target toxicity. While not a universal panacea, the strategic replacement of traditional flat, flexible heterocyclic cores with a spirocyclic motif can dramatically improve the pharmacokinetic profile and overall quality of a drug candidate. As the pressure to develop safer and more effective medicines intensifies, the deliberate exploration of the third dimension through scaffolds like 2-azaspiro[4.5]decane will undoubtedly be a hallmark of successful drug discovery programs.
References
- Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing).
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021-11-30). BLDpharm.
- Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015-11-20). Books.
- The use of spirocyclic scaffolds in drug discovery. (2014-07-05). CORE.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (2024-01-11). Taylor & Francis Online.
- Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022-04-01). PubMed.
- (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015-07-23). PubMed.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020-07-15). PubMed.
Sources
A Comparative Guide to the Biological Evaluation of Novel 8-(Boc-amino)-2-azaspiro[4.5]decane Analogs
This guide provides a comprehensive framework for assessing the biological activity of novel 8-(Boc-amino)-2-azaspiro[4.5]decane analogs. The 2-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2][3] This guide will detail the necessary steps from initial synthesis and characterization to in-depth biological evaluation, including cytotoxicity, receptor binding, and functional activity assays.
The methodologies described herein are designed to provide a robust and reproducible assessment of novel analogs, enabling researchers to make informed decisions in the drug discovery and development process.
I. Synthesis and Characterization of Analogs
The journey begins with the chemical synthesis of the novel this compound analogs. The tert-butyloxycarbonyl (Boc) protecting group on the 8-amino position allows for selective modification of the 2-azaspiro[4.5]decane core.[4][5][6] A generalized synthetic scheme is presented below, which can be adapted based on the desired modifications.
Following synthesis, rigorous characterization of each analog is paramount. This typically involves a suite of analytical techniques to confirm the structure and purity of the compounds, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
It is crucial to ensure a high degree of purity (>95%) for all analogs to be used in biological assays to avoid confounding results.
For analogs where the Boc-protecting group needs to be removed to reveal the primary amine, standard deprotection protocols using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) can be employed.[4][5][7]
II. Initial Cytotoxicity Assessment
Before delving into specific biological activities, it is essential to determine the general cytotoxicity of the novel analogs. This ensures that any observed effects in subsequent assays are not simply due to cell death. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[8][9][10]
The principle of the MTT assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[8][10]
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, CHO) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
The results of the MTT assay will help determine the concentration range for subsequent biological assays, ensuring that the tested concentrations are non-toxic.
III. Receptor Binding Affinity
Many spiropiperidine derivatives have been shown to interact with G-protein coupled receptors (GPCRs).[1][12] Therefore, a logical next step is to assess the binding affinity of the novel analogs to a panel of relevant GPCR targets. Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[13][14][15]
These assays involve the use of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity) and measuring the ability of the novel, unlabeled analogs to compete for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.[16]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the novel analog.[16]
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[16]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[13]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[16]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[16]
IV. Functional Activity Assessment
Once the binding affinity of the analogs has been established, the next crucial step is to determine their functional activity. Do they act as agonists (activating the receptor), antagonists (blocking the receptor), or inverse agonists (reducing the basal activity of the receptor)? Functional assays typically measure the downstream signaling events that occur upon GPCR activation.[17][18]
A common and versatile functional assay for many GPCRs is the measurement of cyclic adenosine monophosphate (cAMP) levels.[19][20][21][22] GPCRs can couple to different G proteins; Gs-coupled receptors stimulate cAMP production, while Gi-coupled receptors inhibit it.[20][21]
Sources
- 1. bepls.com [bepls.com]
- 2. Novel tetracyclic spiropiperidines. 4. Synthesis and pharmacological evaluation of spiro- and 6,7-dihydrospiro[benzo[b]pyrrolo[3,2,1-jk][1,4]benzodiazepine-2 (1H),4'-piperidine]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. biotium.com [biotium.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Identification of a novel spiropiperidine opioid receptor-like 1 antagonist class by a focused library approach featuring 3D-pharmacophore similarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. researchgate.net [researchgate.net]
Beyond the Straight and Narrow: A Comparative Guide to Spirocyclic Amine Linkers in PROTAC® Design
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted drug discovery by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2][3] While the choice of ligands dictates the target, the linker is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic (DMPK) properties.[4][5]
Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains. However, the field is increasingly recognizing the limitations of these linkers, such as metabolic instability and a propensity for hydrophobic collapse, which can negatively impact solubility and cell permeability.[4] This has spurred the exploration of more rigid and three-dimensional linker architectures, with spirocyclic amines emerging as a particularly promising class of building blocks.
This guide provides a comparative analysis of alternative spirocyclic amine building blocks to the commonly employed 8-(Boc-amino)-2-azaspiro[4.5]decane for PROTAC synthesis. We will delve into the structural nuances of these alternatives, present available experimental data on their impact on PROTAC performance, and provide detailed protocols for their incorporation and evaluation.
The Benchmark: this compound
This compound has found utility as a bifunctional linker component in PROTAC design. Its spirocyclic nature imparts a degree of rigidity, while the secondary amine provides a convenient attachment point for either the POI ligand or the E3 ligase ligand. The Boc-protected primary amine offers an orthogonal handle for further functionalization or extension of the linker.
The key advantage of this scaffold lies in its defined three-dimensional structure, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, a crucial step for efficient protein degradation.[4]
Emerging Alternatives: Expanding the Spirocyclic Toolbox
While this compound is a valuable tool, a "one-size-fits-all" approach to linker design is rarely optimal. The exploration of alternative spirocyclic amines offers the potential to fine-tune the properties of a PROTAC for a specific target and E3 ligase pair. Here, we compare several promising alternatives.
Azaspiro[3.5]nonane Derivatives
7-Azaspiro[3.5]nonane derivatives offer a smaller and more compact spirocyclic core compared to the [4.5]decane system. This can be advantageous in situations where a shorter, more constrained linker is required to achieve productive ternary complex formation.
dot
Caption: Comparison of Spirocyclic Amine Scaffolds.
Diazaspiroalkane Derivatives
Introducing a second nitrogen atom into the spirocyclic core, as seen in 3,9-diazaspiro[5.5]undecane and 2,7-diazaspiro[3.5]nonane, offers additional opportunities for modulating the physicochemical properties of the PROTAC. The second amine can serve as another attachment point, allowing for the creation of branched or more complex linker architectures. Furthermore, the basicity of these diamines can be leveraged to improve the aqueous solubility of the final PROTAC molecule.
Spiro[3.3]heptane Amine Derivatives
The spiro[3.3]heptane scaffold is a highly rigid and compact bioisostere for a 1,4-disubstituted benzene ring. Its incorporation into a PROTAC linker can significantly reduce the number of rotatable bonds, leading to a more conformationally constrained molecule. This can be beneficial for improving binding affinity and selectivity.
Comparative Performance Analysis
| Building Block | Key Structural Feature | Reported Impact on PROTAC Properties | Representative Experimental Data |
| This compound | Rigid spiro[4.5]decane core with two amine functionalities. | Provides a defined 3D structure to the linker. | Data not available for direct comparison. |
| 7-Azaspiro[3.5]nonane Derivatives | Smaller, more compact spiro[3.5]nonane core. | Can be used to create shorter, more constrained linkers.[4] | PROTACs incorporating this motif have shown potent degradation activity.[6] |
| 3,9-Diazaspiro[5.5]undecane Derivatives | Larger spiro[5.5]undecane core with two nitrogen atoms. | Increased rigidity and potential for improved solubility due to the second basic amine.[4] | Utilized in the development of potent degraders.[4] |
| Spiro[3.3]heptane Amine Derivatives | Highly rigid and compact spiro[3.3]heptane core. | Can improve metabolic stability and cellular permeability. | PROTACs with this linker have demonstrated favorable DMPK properties. |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC Incorporating a Spirocyclic Amine Linker
This protocol outlines a general synthetic route for coupling a spirocyclic amine linker to a POI ligand and an E3 ligase ligand.
Step 1: Mono-Boc Protection of the Spirocyclic Diamine (if applicable)
For diamine linkers, selective mono-protection is often necessary to allow for sequential coupling.
-
Materials: Spirocyclic diamine, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the spirocyclic diamine in DCM.
-
Add TEA to the solution.
-
Slowly add a solution of (Boc)₂O in DCM at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction and purify the mono-Boc protected product by column chromatography.[7][8]
-
Step 2: Coupling of the Linker to the POI Ligand
-
Materials: Mono-Boc protected spirocyclic amine, POI ligand with a carboxylic acid handle, HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve the POI ligand in DMF.
-
Add HATU and DIPEA to activate the carboxylic acid.
-
Add the mono-Boc protected spirocyclic amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Work up and purify the coupled product.
-
Step 3: Deprotection of the Boc Group
-
Materials: Boc-protected intermediate, Trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve the intermediate in DCM.
-
Add TFA and stir at room temperature.
-
Monitor the reaction until completion.
-
Remove the solvent and TFA under reduced pressure.
-
Step 4: Coupling of the Linker to the E3 Ligase Ligand
-
Materials: Deprotected intermediate, E3 ligase ligand with a carboxylic acid handle, HATU, DIPEA, DMF.
-
Procedure:
-
Follow a similar procedure to Step 2 to couple the deprotected intermediate with the E3 ligase ligand.
-
Purify the final PROTAC product by preparative HPLC.
-
dot
Caption: General PROTAC Synthesis Workflow.
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol describes a standard method for evaluating the degradation of the target protein induced by the synthesized PROTACs.
-
Materials: Cell line expressing the POI, PROTACs at various concentrations, Cell lysis buffer, Protein quantification assay (e.g., BCA), SDS-PAGE gels, Transfer buffer, PVDF membrane, Blocking buffer (e.g., 5% non-fat milk in TBST), Primary antibody against the POI, Primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, Chemiluminescent substrate.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).
-
Conclusion and Future Perspectives
The strategic incorporation of rigid spirocyclic amine linkers represents a significant advancement in PROTAC design. Moving beyond simple flexible chains allows for a more nuanced control over the physicochemical and pharmacological properties of these powerful molecules. While a lack of direct comparative studies makes it challenging to definitively rank the performance of different spirocyclic scaffolds, the available evidence strongly suggests that a diversified toolbox of these building blocks is essential for optimizing PROTACs for clinical success.
Future research should focus on systematic studies that directly compare the impact of different spirocyclic linkers on PROTAC performance within the same biological system. Such data will be invaluable for developing predictive models that can guide the rational design of next-generation protein degraders with improved efficacy and drug-like properties.
References
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). (n.d.). Retrieved January 19, 2026, from [Link]
-
Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-10. [Link]
-
An overview of PROTACs: a promising drug discovery paradigm. (2022). PMC. Retrieved January 19, 2026, from [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(1), 359-364. [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-346. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(1), 359-364. [Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2024). PMC. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2023). White Rose Research Online. Retrieved January 19, 2026, from [Link]
-
Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (n.d.). University of Nottingham. Retrieved January 19, 2026, from [Link]
-
Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. (2023). NIH. Retrieved January 19, 2026, from [Link]
- Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof. (2021). Google Patents.
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). PMC. Retrieved January 19, 2026, from [Link]
-
Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023). Arvinas. Retrieved January 19, 2026, from [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2021). PMC. Retrieved January 19, 2026, from [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Retrieved January 19, 2026, from [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). PMC. Retrieved January 19, 2026, from [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2023). Chemical Communications. Retrieved January 19, 2026, from [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. (2023). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). NIH. Retrieved January 19, 2026, from [Link]
-
Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. (2024). Cresset Group. Retrieved January 19, 2026, from [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023). Arvinas. Retrieved January 19, 2026, from [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2013). SciELO México. Retrieved January 19, 2026, from [Link]
-
A Facile Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines. (2007). Synthetic Communications, 37(5), 737-742. [Link]
-
PROTACs in the Management of Prostate Cancer. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
-
Property-based optimisation of PROTACs. (2024). PMC. Retrieved January 19, 2026, from [Link]
-
Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. (2009). PubMed. Retrieved January 19, 2026, from [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2022). PMC. Retrieved January 19, 2026, from [Link]
-
Structure-activity relationship studies of spinorphin as a potent and selective human P2X(3) receptor antagonist. (2007). PubMed. Retrieved January 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. bioorg.org [bioorg.org]
A Comparative Guide to Purity Validation of Synthesized 8-(Boc-amino)-2-azaspiro[4.5]decane by Gas Chromatography
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for validating the purity of 8-(tert-butoxycarbonyl-amino)-2-azaspiro[4.5]decane, a key building block in medicinal chemistry, with a primary focus on Gas Chromatography (GC). We will explore the causality behind experimental choices, present self-validating protocols, and compare GC with alternative analytical techniques to provide a comprehensive framework for purity assessment.
The Critical Role of Purity in Drug Discovery
The structural integrity and purity of synthetic intermediates like 8-(Boc-amino)-2-azaspiro[4.5]decane are paramount. Impurities can lead to unwanted side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxicological risks. Therefore, a robust analytical method for purity determination is not just a quality control measure but a critical step in the drug discovery and development pipeline.
Gas Chromatography: A Powerful Tool for Purity Validation
Gas chromatography is a widely used analytical technique for separating and analyzing volatile and thermally stable compounds.[1] For a Boc-protected amine like this compound, GC offers several advantages, but also presents unique challenges that must be addressed.
Why Choose GC? The Rationale
The choice of GC for purity analysis of this spirocyclic diamine derivative is based on its high resolution, sensitivity, and quantitative accuracy. However, the inherent polarity of amines can lead to poor peak shapes and adsorption onto the GC column.[2][3] The Boc protecting group, while increasing volatility compared to the free amine, can be thermally labile.[4][5]
The Challenge of Analyzing Amines by GC
Direct analysis of amines by GC can be problematic due to their basicity and tendency to interact with active sites in the GC system, resulting in tailing peaks and poor reproducibility.[6][7] To overcome these issues, two primary strategies are employed: the use of a deactivated column or derivatization of the amine.[3] For this compound, the secondary amine within the spirocyclic core is a potential site for undesirable interactions.
The Thermal Stability of the Boc Group
A critical consideration is the thermal stability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be labile to strong acids and can also be removed thermally at elevated temperatures.[5][8][9] This necessitates careful optimization of the GC inlet and oven temperatures to prevent on-column deprotection, which would lead to inaccurate purity assessment.
Experimental Protocol: GC Purity Validation
This section provides a detailed, step-by-step methodology for the GC analysis of this compound.
Objective: To develop a reliable GC method for the quantitative determination of the purity of this compound and to identify potential impurities.
Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Capillary GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen
-
Sample: Synthesized this compound
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (GC grade)
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark. This results in a concentration of approximately 1 mg/mL.
-
-
GC Instrument Parameters:
-
Inlet Temperature: 250°C (A balance to ensure volatilization without inducing thermal degradation of the Boc group).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (Adjust as necessary to avoid column overloading).
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector: FID
-
Detector Temperature: 300°C
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
-
Analysis and Data Interpretation:
-
Inject the prepared sample onto the GC system.
-
The purity is calculated based on the area percent of the main peak corresponding to this compound.
-
Identify and quantify any impurity peaks. Potential impurities could include the de-Boc-protected compound, starting materials, or byproducts from the synthesis.
-
Visualizing the GC Workflow
Caption: Workflow for GC Purity Validation.
Comparative Analysis: GC vs. Alternative Techniques
While GC is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods.[10] This section compares GC with other common analytical techniques for purity determination.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC-MS) | Nuclear Magnetic Resonance (qNMR) | Elemental Analysis (EA) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase, coupled with mass detection. | Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei.[11] | Determines the percentage composition of elements in a sample.[12] |
| Advantages | High resolution, excellent for volatile compounds, and quantitative. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[13][14] Provides molecular weight information. | Provides structural information and can be a primary method for purity determination without a reference standard.[15][16] Non-destructive.[17] | Confirms the elemental composition and can indicate the presence of inorganic impurities.[18][19][20] |
| Disadvantages | Limited to volatile and thermally stable compounds. Potential for on-column degradation.[2] | Can be more complex to develop methods, and requires more expensive instrumentation. | Lower sensitivity compared to chromatographic methods. Peak overlap can be an issue.[11] | Does not distinguish between isomers or structurally similar impurities. Requires a relatively pure sample for accurate results.[21] |
| Suitability for this compound | Suitable with careful method development to avoid thermal deprotection. | Excellent alternative, especially for confirming the identity of impurities.[22] | Highly suitable for both structural confirmation and purity assessment. | Useful as a complementary technique to confirm the empirical formula. |
Visualizing the Comparison of Analytical Methods
Caption: Comparison of Purity Validation Methods.
Conclusion: An Integrated Approach to Purity Validation
For the robust purity validation of synthesized this compound, Gas Chromatography stands out as a powerful and reliable technique when method parameters are carefully optimized to mitigate the risk of thermal degradation of the Boc-protecting group. However, a truly comprehensive and trustworthy purity assessment is best achieved through an integrated approach. By combining the high-resolution separation of GC with the structural insights from qNMR and the molecular weight confirmation from HPLC-MS, researchers can establish a self-validating system that ensures the highest level of confidence in the quality of their synthetic intermediates. This multi-faceted strategy is indispensable for advancing drug discovery programs with scientific rigor and integrity.
References
-
Study.com. How to Determine the Purity of a Substance using Elemental Analysis. (2021-08-22). [Link][12]
-
PubMed. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (1996-05-10). [Link][2]
-
Khan Academy. Analyzing the purity of a mixture (worked example). [Link][21]
-
RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link][18]
-
PubMed. Determining and reporting purity of organic molecules: why qNMR. (2013-02). [Link][15]
-
RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. (2021-12-21). [Link][20]
-
PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link][13]
-
ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. (2023-09-13). [Link][11]
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link][23]
-
Phenomenex. Derivatization for Gas Chromatography. [Link][1]
-
Semantic Scholar. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (1996-05-10). [Link][24]
-
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014-10-08). [Link][10]
-
ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2001-01-01). [Link][14]
-
ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014-11-07). [Link][16]
-
ACS Publications. Gas Chromatographic Analysis of Aliphatic Amines and Imines. [Link][7]
-
University of California, Davis. Quantitative NMR Spectroscopy. (2017-11). [Link][17]
-
Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link][25]
-
ResearchGate. Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates. (1996-06-01). [Link][26]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. (2024-07-13). [Link][27]
-
ResearchGate. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (2012-01-01). [Link][29]
-
PubMed. A general thermolabile protecting group strategy for organocatalytic metal-organic frameworks. (2011-04-20). [Link][4]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link][8]
-
MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. [Link][30]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link][31]
-
NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25). [Link][9]
-
MySkinRecipes. 2-Boc-8-oxo-2-azaspiro[4.5]decane. [Link][33]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link][5]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][34]
-
RSC Publishing. Dual protection of amino functions involving Boc. (2013-07-17). [Link][35]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). [Link][36]
Sources
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. A general thermolabile protecting group strategy for organocatalytic metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 13. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Elemental analysis - Wikipedia [en.wikipedia.org]
- 20. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 21. Khan Academy [khanacademy.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. semanticscholar.org [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. chemuniverse.com [chemuniverse.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. bre.com [bre.com]
- 32. beilstein-journals.org [beilstein-journals.org]
- 33. 2-Boc-8-oxo-2-azaspiro[4.5]decane [myskinrecipes.com]
- 34. Boc-Protected Amino Groups [organic-chemistry.org]
- 35. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 36. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to Alpha(1D)-Adrenergic Receptor Antagonists: A Comparative Analysis
This guide provides an in-depth comparative analysis of antagonists targeting the alpha(1D)-adrenergic receptor (α1D-AR). As researchers in pharmacology and drug development, our goal is to select tools with the highest precision. The α1D-AR subtype, implicated in critical physiological processes such as vasoconstriction and blood pressure regulation, presents unique challenges due to the limited availability of highly selective antagonists and its lower expression levels in some tissues compared to other α1-AR subtypes.[1][2][3] This document moves beyond simple cataloging of compounds to provide a functional comparison, supported by experimental data and detailed protocols, enabling you to make informed decisions for your research.
The Alpha-1 Adrenergic Receptor Family: A Primer
The alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are the primary mediators of the physiological effects of the catecholamines norepinephrine and epinephrine.[4][5] There are three distinct subtypes: α1A, α1B, and α1D.[5][6] Canonically, all three subtypes couple to the Gq/11 family of G proteins.[7] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in a cellular response, typically smooth muscle contraction.[5][8]
The α1D-Adrenergic Receptor Signaling Cascade
The signaling pathway initiated by α1D-AR activation is a cornerstone of its function. Understanding this cascade is essential for designing and interpreting functional assays.
Caption: Canonical Gq-coupled signaling pathway of the α1D-adrenergic receptor.
Comparative Analysis of Key α1D-AR Antagonists
While no antagonist is perfectly selective, several compounds are invaluable tools for studying α1D-AR function. The choice of antagonist must be guided by a clear understanding of its affinity and selectivity profile across all α1-AR subtypes, as well as any significant off-target interactions.
| Compound | Primary Target(s) | α1D-AR Affinity (pKi) | α1A-AR Affinity (pKi) | α1B-AR Affinity (pKi) | Selectivity for α1D (Fold) | Notable Off-Target Activity |
| BMY 7378 | α1D-AR Antagonist | 8.2 - 9.4[9] | ~6.6[9] | ~7.2[9] | ~40-100 fold vs α1A/α1B | 5-HT1A Partial Agonist[10][11], α2C Antagonist[12][13] |
| Prazosin | Non-selective α1-AR | ~9.0 | ~9.0 | ~9.0 | None | High affinity for all α1 subtypes |
| L-771,688 | α1A-AR Antagonist | ~6.0 | ~9.4 | ~6.0 | ~2500-fold less than α1A | Highly selective for α1A[14][15] |
| Tamsulosin | α1A/α1D-AR Antagonist | ~9.5[16] | ~10.0[16] | ~8.9 | Similar to α1A | High affinity for both α1A and α1D[16][17] |
Field-Proven Insights:
-
BMY 7378 is the most widely used and cited antagonist for investigating α1D-AR function due to its preferential affinity for this subtype.[18][19] However, its utility is complicated by its partial agonism at 5-HT1A receptors and antagonism at α2C-adrenoceptors.[11][13] Causality: This dual activity means that observed physiological effects in vivo, particularly in the central nervous system or cardiovascular system where these off-targets are prevalent, cannot be solely attributed to α1D-AR blockade without appropriate controls (e.g., co-administration of a 5-HT1A antagonist).[11]
-
Prazosin serves as an essential non-selective control. Its high affinity for all three subtypes makes it a reliable tool for confirming the involvement of any α1-AR in a given response.[20]
-
L-771,688 is an example of a highly selective α1A antagonist.[14][15] In studies of the α1D subtype, it can be used to pharmacologically isolate α1D-AR effects by blocking the potential contribution of the α1A subtype.
-
Tamsulosin shows high affinity for both α1A and α1D subtypes.[16] This makes it less suitable for dissecting the specific role of α1D but highlights the pharmacological similarities between these two subtypes.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of your findings, every characterization of a novel antagonist should be a self-validating system. This involves employing both binding and functional assays to build a complete pharmacological profile.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human α1D-adrenergic receptor. This assay quantifies how effectively your compound competes with a known high-affinity radioligand for the receptor's binding site.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human α1D-AR.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.[21]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[21]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[21]
-
Wash the membrane pellet, then resuspend in assay buffer and determine protein concentration (e.g., via BCA assay).[21]
-
-
Competition Binding Assay:
-
Set up assay tubes/plates in triplicate.
-
To each well, add:
-
50 µL of assay buffer (for Total Binding) or a high concentration of a non-selective antagonist like phentolamine (for Non-Specific Binding).
-
50 µL of the test antagonist at various concentrations (typically a 10-point curve from 10 pM to 100 µM).
-
50 µL of a fixed concentration of [3H]prazosin (a non-subtype-selective radioligand, typically at its Kd concentration).[20][22]
-
100 µL of the prepared membrane homogenate (20-50 µg protein).[21]
-
-
Incubate at 25-30°C for 60 minutes with gentle agitation to reach equilibrium.[21]
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[21]
-
Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[23]
-
Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist to generate a competition curve.
-
Determine the IC50 (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Trustworthiness Check: Running parallel assays with known standards (e.g., unlabeled prazosin and BMY 7378) validates the assay's performance and ensures the calculated affinities for your test compound are accurate.
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: Functional Antagonism Assay (Inositol Phosphate Accumulation)
Objective: To determine the functional potency (pA2 or Kb) of an antagonist. This assay measures the antagonist's ability to block the agonist-induced downstream signaling of the α1D-AR, providing a more physiologically relevant measure of its inhibitory power.
Methodology:
-
Cell Preparation and Labeling:
-
Seed α1D-AR expressing cells into 24-well plates.
-
Once adherent, incubate the cells overnight in inositol-free medium supplemented with [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells to remove excess [3H]-myo-inositol.
-
Pre-incubate the cells for 15-30 minutes with various concentrations of the test antagonist in a buffer containing LiCl (LiCl inhibits inositol monophosphatase, allowing IPs to accumulate).
-
Stimulate the cells with a fixed concentration of an α1-AR agonist (e.g., norepinephrine or phenylephrine, typically at its EC80 concentration) for 30-60 minutes. Include a basal (no agonist) control.
-
-
Extraction and Quantification of Inositol Phosphates (IPs):
-
Terminate the stimulation by aspirating the medium and adding ice-cold 0.4 M perchloric acid.
-
Neutralize the cell lysates.
-
Separate the total [3H]-IPs from free [3H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantify the accumulated [3H]-IPs via liquid scintillation counting.
-
-
Data Analysis (Schild Analysis):
-
Generate agonist dose-response curves in the absence and presence of several fixed concentrations of the antagonist.
-
The antagonist will cause a rightward shift in the agonist dose-response curve.
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in presence of antagonist / EC50 in absence of antagonist).
-
Create a Schild plot by graphing log(DR-1) versus the log concentration of the antagonist.
-
The x-intercept of the linear regression (where the slope is constrained to 1 for a competitive antagonist) is the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb).
-
Expert Rationale: A binding assay confirms a compound interacts with the receptor, but a functional assay proves it is a true antagonist that blocks biological signaling.[24][25] Performing both provides a robust, multi-faceted characterization. A compound that binds but does not block function may be a silent binder or have other complex pharmacology.
Concluding Remarks for the Advanced Researcher
The selection of an α1D-adrenergic receptor antagonist is a critical decision that profoundly impacts experimental outcomes.
-
BMY 7378 remains the primary tool for pharmacologically targeting the α1D subtype, but its off-target activities are a significant liability that must be experimentally controlled for.
-
The development of more highly selective α1D-AR antagonists is an ongoing challenge in medicinal chemistry.[19] Researchers should remain aware of novel compounds as they are published.
-
For any new potential antagonist, the rigorous application of orthogonal assays—combining radioligand binding to determine affinity and functional assays to confirm antagonism—is not merely best practice; it is essential for generating reproducible and trustworthy data.
By understanding the distinct pharmacological profiles of available tools and applying robust, self-validating experimental designs, researchers can confidently dissect the complex role of the α1D-adrenergic receptor in health and disease.
References
-
Chang RS, et al. (2000). In vitro studies on L-771,688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist. Eur J Pharmacol, 409(3):301-12. [Link]
-
Cotecchia, S., et al. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Receptors and Signal Transduction, 30(5), 411-419. [Link]
-
Cotecchia, S., et al. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. PMC - NIH. [Link]
-
Gonzalez-Cabrera, P. J., et al. (2004). α1d Adrenoceptor signaling is required for stimulus induced locomotor activity. Genesis, 38(2), 64-70. [Link]
-
Myagmar, B. E., et al. (2017). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. [Link]
-
PubMed. (2000). In vitro studies on L-771688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist. [Link]
-
Wikipedia. Alpha-1 adrenergic receptor. [Link]
-
Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-382. [Link]
-
Bio-Rad. Activation of ERK by Alpha-1 adrenergic receptors Pathway Map. [Link]
-
Kenny, B. A., et al. (1996). Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. British Journal of Pharmacology, 118(4), 871-878. [Link]
-
Proudman, R. G. W., & Hill, S. J. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00602. [Link]
-
PubMed. (2024). BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Cleary, L., et al. (2005). The α1D-adrenoceptor antagonist BMY 7378 is also a potent α2C-adrenoceptor antagonist. Autonomic and Autacoid Pharmacology, 25(4), 135-141. [Link]
-
Goetz, A. S., et al. (1995). BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 272(2-3), R5-6. [Link]
-
ResearchGate. (2013). Study of the selectivity of α1-adrenergic antagonists by molecular modeling of α1a-, α1b-, and α1d-adrenergic receptor subtypes and docking simulations. [Link]
-
Schihada, H., et al. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 23(10), 5431. [Link]
-
Docherty, J. R. (2011). Subtypes of functional α1-adrenoceptor. Cellular and Molecular Life Sciences, 68(6), 953-965. [Link]
-
Burstein, E. S., et al. (2002). THE USE OF CONSTITUTIVELY ACTIVE GPCRS IN DRUG DISCOVERY AND FUNCTIONAL GENOMICS. Critical Reviews in Neurobiology, 14(3-4), 213-228. [Link]
-
Tsuchihashi, H., et al. (1998). Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378. British Journal of Pharmacology, 123(6), 1141-1150. [Link]
-
McCall, R. B., et al. (1991). BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats. European Journal of Pharmacology, 197(1), 113-6. [Link]
-
Semantic Scholar. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. [Link]
-
Hague, C., et al. (2004). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 25(10), 1281-1286. [Link]
-
Wilson, M. H., et al. (1991). Identification and structural characterization of alpha 1-adrenergic receptor subtypes. Journal of Biological Chemistry, 266(16), 10514-10520. [Link]
-
Pavan, A., et al. (2001). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension, 38(5), 1129-1134. [Link]
-
Piascik, M. T., et al. (1995). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British Journal of Pharmacology, 116(1), 1699-1707. [Link]
-
University of Arizona. (1982). Characterization of alpha-1 adrenergic receptors in the heart using [sup 3H]WB4101: Effect of 6-hydroxydopamine treatment. [Link]
-
Alomone Labs. alpha 1D-Adrenergic Receptor (extracellular) Polyclonal Antibody. [Link]
-
Wang, C., et al. (2012). Modeling the interactions between alpha(1)-adrenergic receptors and their antagonists. Current Pharmaceutical Design, 18(31), 4891-4904. [Link]
-
Wikipedia. Alpha-1D adrenergic receptor. [Link]
-
Materia, L., et al. (2014). High affinity ligands and potent antagonists for the α1D-adrenergic receptor. Novel 3,8-disubstituted[14]benzothieno[3,2-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 84, 466-476. [Link]
-
Medicines for Malaria Venture. M5717 (formerly DDD498). [Link]
-
Castro-Lopes, A. L., et al. (2004). The elusive alpha(1D)-adrenoceptor: molecular and cellular characteristics and integrative roles. Cardiovascular Research, 64(1), 18-29. [Link]
-
Nagaoka, Y., et al. (2008). Amino acids of the human alpha1d-adrenergic receptor involved in antagonist binding. Journal of Pharmacological Sciences, 106(1), 114-120. [Link]
-
Foglar, R., et al. (1997). The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes. British Journal of Pharmacology, 120(7), 1360-1366. [Link]
-
Tatemichi, S., et al. (1997). KMD-3213, a uroselective and long-acting alpha(1a)-adrenoceptor antagonist, tested in a novel rat model. European Journal of Pharmacology, 337(1), 103-111. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The elusive alpha(1D)-adrenoceptor: molecular and cellular characteristics and integrative roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Modeling the interactions between alpha(1)-adrenergic receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpha 1D-Adrenergic Receptor (extracellular) Polyclonal Antibody (AAR-019-200UL) [thermofisher.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BMY 7378 is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In vitro studies on L-771,688 (SNAP 6383), a new potent and selective alpha1A-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. cdn.amegroups.cn [cdn.amegroups.cn]
- 20. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. ahajournals.org [ahajournals.org]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. molbio.gu.se [molbio.gu.se]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to Boc-Protected Diamine Linkers: A Comparative Analysis of Efficacy in Synthesis
Introduction: The Crucial Role of the Linker
In the intricate world of complex molecule synthesis—from therapeutic peptides and antibody-drug conjugates (ADCs) to the revolutionary field of Proteolysis Targeting Chimeras (PROTACs)—the humble linker molecule plays a pivotal role. It is far more than a simple spacer; the linker's length, flexibility, and chemical nature can profoundly influence not only the synthetic feasibility of the target molecule but also its ultimate biological activity, stability, and pharmacokinetic profile.[1][2][]
Among the most versatile and widely utilized tools in the synthetic chemist's arsenal are the mono-Boc-protected diamine linkers. The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile handle that enables a strategy of orthogonal protection.[4] This allows for the selective unmasking of a primary or secondary amine at a precise moment in a multi-step synthesis, directing reactivity and preventing the formation of undesired side products.[5]
This guide provides an in-depth comparison of the efficacy of various Boc-protected diamine linkers. We will move beyond simple protocols to explore the causality behind experimental choices, examining how the structural characteristics of a linker—specifically its length and composition (Alkyl vs. Polyethylene Glycol, PEG)—impact synthetic outcomes and the performance of the final product. The insights and data presented herein are curated for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of complex molecules.
Part 1: The Foundation - Selective Mono-Boc Protection of Diamines
The journey begins with the synthesis of the linker building block itself. The challenge in preparing mono-protected symmetrical diamines lies in preventing the formation of the di-protected byproduct.[6] While various methods exist, a highly efficient and scalable "one-pot" procedure involving the temporary protonation of one amine has become a standard in the field.[7]
Core Principle: The Monoprotonation Strategy
The logic behind this method is elegantly simple. By adding one equivalent of a strong acid (typically HCl, which can be generated in situ from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂)), one of the two chemically equivalent amino groups in a diamine is protonated to form an ammonium salt.[8] This protonated amine is no longer nucleophilic and will not react with the Boc-anhydride ((Boc)₂O). The remaining free amine can then be selectively protected. A final basic workup neutralizes the ammonium salt, yielding the desired mono-Boc-protected diamine.[7]
// Invisible edges for layout "Mono_Salt" -> "Mono_Salt_ref" [style=invis]; "Protected_Salt" -> "Protected_Salt_ref" [style=invis]; } .dot Caption: Workflow for selective mono-Boc protection of symmetrical diamines.
Experimental Protocol: Mono-Boc Protection of 1,4-Diaminobutane
This protocol is adapted from a general method for the selective monoprotection of various diamines.
-
Preparation: To a flask containing anhydrous methanol (MeOH) at 0 °C, add dropwise 1 equivalent of trimethylsilyl chloride (Me₃SiCl).
-
Protonation: Add 1 equivalent of 1,4-diaminobutane to the cooled solution. Allow the mixture to warm to room temperature (RT) and stir for 15 minutes.
-
Hydrolysis & Protection: Add a small amount of water (e.g., 1 mL for a ~4g scale reaction) followed by 1 equivalent of di-tert-butyl dicarbonate ((Boc)₂O) dissolved in MeOH.
-
Reaction: Stir the mixture at RT for 1 hour.
-
Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Neutralization & Extraction: Adjust the aqueous layer to a pH >12 with 2N NaOH solution. Extract the product into dichloromethane (DCM) (3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc protected diamine.
Data Summary: Yields of Mono-Boc Protection
The efficiency of this monoprotection strategy is generally high across a range of linear aliphatic diamines.
| Diamine Substrate | Linker Length | Yield (%) | Purity (%) (GC-MS) | Reference |
| 1,2-Diaminoethane | C2 | 70% | >99% | |
| 1,3-Diaminopropane | C3 | 68% | 93% | |
| 1,4-Diaminobutane | C4 | 69% | >99% | |
| 1,5-Diaminopentane | C5 | 65% | >99% | |
| 1,6-Diaminohexane | C6 | 72% | 98% | |
| 1,8-Diaminooctane | C8 | 74% | >99% |
Table 1: Representative yields and purities for the selective mono-Boc protection of various aliphatic diamines using an in situ HCl generation method.
Part 2: Efficacy in Synthesis - A PROTAC Case Study
Once synthesized, these mono-protected linkers become key building blocks. Their structural differences begin to manifest during the subsequent coupling and deprotection steps. The field of PROTACs, which require a linker to bridge a target-binding "warhead" and an E3-ligase-binding ligand, provides a rich source of comparative data on linker efficacy.[1]
The typical synthetic workflow involves coupling one ligand to the free amine of the Boc-diamine, followed by Boc deprotection and coupling of the second ligand.
Comparative Analysis: Alkyl vs. PEG Linkers
The choice between a simple aliphatic (alkyl) chain and a polyethylene glycol (PEG) linker is a critical decision point in PROTAC design.[9] This choice impacts not only the synthesis but also the physicochemical properties of the final molecule.
| Feature | Alkyl Linkers (e.g., - (CH₂)n -) | PEG Linkers (e.g., - (CH₂CH₂O)n -) | Causality & Field Insights |
| Synthesis | Synthetically straightforward; readily available starting materials.[] | Can require multi-step synthesis for discrete PEG lengths; potential for polydispersity.[11] | The commercial availability of mono-Boc-protected alkyl diamines makes them a rapid and cost-effective choice for initial screening. Discrete PEG (dPEG®) linkers offer precise length but at a higher cost. |
| Solubility | More hydrophobic; can decrease aqueous solubility, leading to aggregation.[][12] | Hydrophilic; enhances aqueous solubility of the final conjugate.[9][13][14] | Poor solubility is a major hurdle in drug development. PEG linkers are often employed to rescue promising but poorly soluble compounds. The ether oxygens of PEG form hydrogen bonds with water.[] |
| Permeability | Higher hydrophobicity can correlate with higher passive membrane permeability (PAMPA assays).[] | Can increase polar surface area (PSA), potentially reducing cell permeability if excessively long.[12] | There is a trade-off. While alkyl linkers may appear more permeable in simple assays, their hydrophobicity can lead to non-specific binding. PEG linkers can sometimes facilitate permeability through different mechanisms.[9][] |
| Metabolic Stability | Generally considered metabolically stable; metabolism often occurs via oxidation at terminal positions.[9][] | Can be more susceptible to metabolism (e.g., ether peroxidation).[] | Shorter, linear linkers are often associated with better metabolic stability. The introduction of any linker can create new "soft spots" for metabolic enzymes.[9] |
Table 2: A comparative overview of Alkyl vs. PEG linkers in the context of PROTAC synthesis and properties.
The "Goldilocks Effect": Impact of Linker Length on Biological Efficacy
The primary function of a PROTAC is to induce a stable ternary complex between the target protein and an E3 ligase.[1] The length of the linker is paramount in achieving the optimal geometry for this complex. A linker that is too short may cause steric clashes, preventing the complex from forming. A linker that is too long may lead to excessive flexibility and an unstable complex, resulting in inefficient ubiquitination.[1]
This relationship between linker length and degradation efficacy is often referred to as the "Goldilocks effect," where an optimal length provides the best performance.
| Target / System | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC₅₀) | Key Finding & Reference |
| Estrogen Receptor (ER)-α | PEG-based | 12 | ~100 nM | A 16-atom linker was found to be optimal, demonstrating superior ER degradation compared to both shorter (12-atom) and longer linkers.[15] |
| Estrogen Receptor (ER)-α | PEG-based | 16 | ~10 nM | [15] |
| Estrogen Receptor (ER)-α | PEG-based | 20 | ~1 µM | [15] |
| TBK1 | Alkyl/Ether | < 12 | No degradation observed | For this target, a minimum linker length was required to observe any degradation, with potency peaking around 21 atoms.[16] |
| TBK1 | Alkyl/Ether | 21 | 3 nM | [16] |
| TBK1 | Alkyl/Ether | 29 | 292 nM | [16] |
Table 3: Experimental data illustrating the critical impact of linker length on PROTAC efficacy (DC₅₀ - half-maximal degradation concentration). Lower values indicate higher potency.
Part 3: Synthetic Integrity - Deprotection and Potential Side Reactions
The final key step in utilizing these linkers is the removal of the Boc group to reveal the terminal amine for the final coupling. While generally a high-yielding and clean reaction, it is not without potential pitfalls.
Experimental Protocol: Boc Deprotection
-
Reagent Preparation: Prepare a solution of 20-50% trifluoroacetic acid (TFA) in an anhydrous solvent, typically dichloromethane (DCM).[5]
-
Reaction: Dissolve the Boc-protected intermediate in the TFA/DCM solution. The reaction is often initiated at 0°C and then allowed to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[5]
-
Workup: Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting amine is often obtained as a TFA salt and can be used directly in the next step after neutralization with a non-nucleophilic base like diisopropylethylamine (DIPEA).
Trustworthiness: A Self-Validating System
A robust protocol must account for potential side reactions. The acid-mediated deprotection of a Boc group generates a reactive tert-butyl cation (t-Bu⁺).[17] This electrophile can cause issues by alkylating nucleophilic residues in the substrate, particularly tryptophan, methionine, and electron-rich aromatic rings.
To mitigate this, scavengers such as triisopropylsilane (TIS) or thioanisole are often included in the deprotection cocktail.[5] These molecules are more nucleophilic than the substrate and will preferentially react with, or "scavenge," the t-butyl cation, preventing unwanted side reactions and ensuring the integrity of the final product.[17] The inclusion of scavengers is a hallmark of a well-designed, self-validating protocol.
Conclusion and Future Outlook
The selection of a mono-Boc-protected diamine linker is a strategic decision with cascading effects on the entire synthetic campaign and the ultimate performance of the target molecule.
-
Alkyl linkers offer synthetic simplicity and metabolic stability, making them excellent choices for initial structure-activity relationship (SAR) studies.
-
PEG linkers provide a powerful tool for enhancing solubility and can offer conformational benefits, which may be crucial for optimizing biological activity and in vivo performance.
The optimal linker is rarely predictable and is highly dependent on the specific application, whether it be optimizing ternary complex formation in a PROTAC, modulating the pharmacokinetic profile of an ADC, or overcoming aggregation in a difficult solid-phase peptide synthesis.[1][9] An empirical approach, involving the synthesis and evaluation of a matrix of linkers with varying lengths and compositions, remains the most reliable strategy for success. The foundational protocols and comparative data provided in this guide serve as an authoritative starting point for this critical optimization process.
References
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2020). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Determination of PROTAC efficacy. A. PROTACs having different linker... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. (2008). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Impact of linker length on the activity of PROTACs. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. (2024). NIH. Retrieved January 18, 2026, from [Link]
-
How to Choose the Right PEG Linker for Your Research and Applications. (n.d.). AxisPharm. Retrieved January 18, 2026, from [Link]
-
Yields and purities on mono-Boc protection of diamines (1a-9a). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. (2023). AxisPharm. Retrieved January 18, 2026, from [Link]
-
Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. (2008). PubMed. Retrieved January 18, 2026, from [Link]
-
Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers | Request PDF. (2008). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. Retrieved January 18, 2026, from [Link]
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. (2024). PubMed. Retrieved January 18, 2026, from [Link]
-
Selective Mono‐BOC Protection of Diamines. (2007). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Redalyc. Retrieved January 18, 2026, from [Link]
-
Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (2022). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. (1999). PubMed. Retrieved January 18, 2026, from [Link]
-
Wang Linker Free of Side Reactions. (2013). ACS Publications. Retrieved January 18, 2026, from [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). SciELO México. Retrieved January 18, 2026, from [Link]
-
C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. (2016). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Influence of substituents on the kinetics of epoxy/aromatic diamine resin systems | Request PDF. (2004). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Comparison of quaternary ammonium-based linkers for antibody-drug conjugates based on camptothecin derivatives. (2024). PubMed. Retrieved January 18, 2026, from [Link]
-
Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (n.d.). LSU Scholarly Repository. Retrieved January 18, 2026, from [Link]
-
An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). University of Glasgow. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Linkers for Linkerology - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 8-(Boc-amino)-2-azaspiro[4.5]decane: A Guide for Laboratory Professionals
As a novel building block in medicinal chemistry, tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, also known as 8-(Boc-amino)-2-azaspiro[4.5]decane, is increasingly utilized in drug discovery and development. While its synthetic utility is well-appreciated, its proper handling and disposal are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks.
Hazard Assessment and Characterization
Based on this data, it is prudent to handle this compound as a substance that:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Regulatory Framework: RCRA Waste Characterization
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] A critical first step in disposal is determining if the waste is "hazardous" under RCRA. This involves checking if the waste is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity .[5][7]
This compound is not a listed hazardous waste.[6][8] Based on its chemical structure (a solid organic amine derivative), it is unlikely to be ignitable, corrosive, or reactive under standard conditions. However, as a matter of best practice and due to its irritant properties, it should be managed as a hazardous waste to ensure the highest level of safety and compliance.[9]
| Property | Value / Assessment | Source |
| Chemical Name | tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate | - |
| CAS Number | 1363381-61-6 | [10] |
| Molecular Formula | C₁₄H₂₆N₂O₂ | [10] |
| Molecular Weight | 254.37 g/mol | [10] |
| Physical Form | Solid | - |
| Assumed Hazards | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) | [1][2][3] |
| RCRA Status | Not listed; treat as hazardous waste as a best practice. | [6][9] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely collect, store, and dispose of waste containing this compound. This procedure is designed to comply with general laboratory safety standards and RCRA requirements.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (nitrile rubber is a suitable choice). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat should be worn.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[11][12]
-
Solid Waste: Unused or contaminated solid this compound, as well as contaminated items like weighing paper or contaminated gloves, should be collected as Solid Organic Chemical Waste .
-
Liquid Waste: Solutions containing the compound should be collected as Non-halogenated Organic Liquid Waste .
-
Incompatibilities: Keep this waste stream separate from strong oxidizing agents and strong acids.[12]
Step 3: Container Selection and Labeling
Choosing the correct container and labeling it accurately are mandated by law and essential for safety.[9][11]
-
Container: Use a chemically compatible container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free of leaks or cracks.[13]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[9] Use your institution's official "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate" and its concentration or percentage in the waste mixture.
-
The accumulation start date (the date the first waste was added).
-
The specific hazard characteristics (e.g., "Irritant").
-
The name of the principal investigator and the laboratory location (building and room number).
-
Step 4: Waste Accumulation and Storage
Waste must be stored safely at or near the point of generation.[11]
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.
-
Closure: Keep the waste container closed at all times, except when adding waste.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Request Pickup: Once the container is full or you are finished generating this waste stream, complete and submit a chemical waste pickup request form as required by your EHS office.
-
Do Not Dispose via Sink or Trash: It is a regulatory violation to dispose of this chemical down the drain or in the regular trash.[9] Empty containers that held the compound must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[9]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured disposal protocol, researchers can ensure that their innovative work with this compound is conducted not only with scientific rigor but also with the utmost commitment to safety and environmental stewardship.
References
- AMI Environmental. (n.d.). Understanding RCRA Waste Characterization.
-
Case Western Reserve University. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
- Laboratory Waste Guide 2025. (n.d.). Laboratory Waste Guide 2025.
-
PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]
- AiFChem. (n.d.). 1363381-61-6 | tert-Butyl 8-amino-2-azaspiro[4.5]decane...
- Combi-Blocks. (n.d.). [QJ-0135] CAS 1363381-61-6 | tert-Butyl 8-amino-2-azaspiro[4.5]decane-2... Retrieved from a relevant Combi-Blocks product page.
-
PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide.
- Arctom. (n.d.). CAS NO. 1363381-61-6 | tert-butyl 8-amino-2-azaspiro[4.5]...
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 2-Oxo-8-Azaspiro[4.5]Decane-8-Carboxylate.
- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from a relevant Aaron Chemicals SDS page.
- Achmem. (n.d.). tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate.
- CP Lab Safety. (n.d.). tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate, min 97%, 100 mg. Retrieved from a relevant CP Lab Safety product page.
- Lab-Chemicals.Com. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, 98%. Retrieved from a relevant Lab-Chemicals.Com product page.
- CP Lab Safety. (n.d.). tert-butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate, min 97%, 10 grams. Retrieved from a relevant CP Lab Safety product page.
Sources
- 1. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate | C14H23NO3 | CID 71711106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. amienvironmental.com [amienvironmental.com]
- 5. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 6. practicegreenhealth.org [practicegreenhealth.org]
- 7. epa.gov [epa.gov]
- 8. alsglobal.com [alsglobal.com]
- 9. vumc.org [vumc.org]
- 10. chemscene.com [chemscene.com]
- 11. danielshealth.com [danielshealth.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. acewaste.com.au [acewaste.com.au]
Navigating the Synthesis Landscape: A Practical Guide to Handling 8-(Boc-amino)-2-azaspiro[4.5]decane
For the innovative researchers, scientists, and drug development professionals forging new paths in medicinal chemistry, the synthesis of novel compounds is a daily reality. Among the vast array of building blocks, spirocyclic amines have emerged as valuable scaffolds in the design of new therapeutic agents. This guide provides essential, immediate safety and logistical information for handling 8-(Boc-amino)-2-azaspiro[4.5]decane, a key intermediate in many synthetic pathways. Our goal is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
Anticipated Hazards:
-
Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Direct contact is likely to cause serious eye irritation or damage.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3]
The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by acids.[4] This reactivity profile is crucial to consider when planning synthetic steps and selecting appropriate reagents.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Minimum Required PPE | Recommended Upgrade |
| Weighing and Dispensing (Solid) | - Safety glasses with side shields- Nitrile gloves- Laboratory coat | - Chemical splash goggles- Double gloving (nitrile)- Disposable sleeve covers |
| In-Solution Handling (e.g., reaction setup, workup) | - Chemical splash goggles- Nitrile gloves- Laboratory coat | - Face shield (in addition to goggles)- Chemically resistant gloves (e.g., neoprene over nitrile)- Chemical-resistant apron |
| Purification (e.g., chromatography) | - Chemical splash goggles- Nitrile gloves- Laboratory coat | - Face shield- Solvent-appropriate gloves- Chemical-resistant apron |
| Deprotection (Acidic Conditions) | - Chemical splash goggles and face shield- Acid-resistant gloves (e.g., butyl rubber)- Laboratory coat- Chemical-resistant apron | - Work in a certified chemical fume hood is mandatory. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Experimental Workflow
A systematic approach to handling this compound will minimize exposure risks and ensure procedural consistency.
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Protocol:
-
Area Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure a safety shower and eyewash station are readily accessible.
-
PPE Donning: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: Tare a suitable container on a balance within a ventilated enclosure or fume hood. Carefully add the desired amount of this compound, avoiding the creation of dust.
-
Dissolution: In the fume hood, add the solvent to the container with the compound. Gentle swirling or stirring may be required to fully dissolve the solid.
-
Reaction: Carry out the intended chemical reaction, being mindful of potential incompatibilities. For instance, avoid strong oxidizing agents.
-
Decontamination: Upon completion of the work, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.
-
PPE Doffing: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly.
Disposal Plan
Proper waste segregation is crucial for both safety and environmental responsibility.
Waste Stream Segregation:
| Waste Type | Container | Labeling |
| Solid Waste | Sealable, labeled plastic bag or container | "Solid Chemical Waste: this compound" |
| Liquid Waste (Non-halogenated) | Labeled, sealable solvent waste container | "Non-Halogenated Organic Waste" (list all components) |
| Sharps | Puncture-proof sharps container | "Sharps Waste" |
| Contaminated PPE | Sealable, labeled plastic bag | "Contaminated PPE" |
Disposal Workflow:
Caption: A logical flow for the proper disposal of waste generated during experiments.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your synthetic endeavors, fostering a secure and productive research environment.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. [Link]
-
MySkinRecipes. 2-Boc-8-oxo-2-azaspiro[4.5]decane. [Link]
-
PubChem. 2-Azaspiro(4.5)decane. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?[Link]
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
-
Campus Operations. Non-Halogenated Solvents in Laboratories. [Link]
Sources
- 1. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate | C14H23NO3 | CID 71711106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
